molecular formula C10H20N2O B1343858 [1,4'-Bipiperidin]-4-ol CAS No. 550370-19-9

[1,4'-Bipiperidin]-4-ol

Cat. No.: B1343858
CAS No.: 550370-19-9
M. Wt: 184.28 g/mol
InChI Key: LPCZFCQMWDLPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,4'-Bipiperidin]-4-ol is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-piperidin-4-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c13-10-3-7-12(8-4-10)9-1-5-11-6-2-9/h9-11,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCZFCQMWDLPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622155
Record name [1,4'-Bipiperidin]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550370-19-9
Record name [1,4'-Bipiperidin]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4'-Bipiperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to [1,4'-Bipiperidin]-4-ol: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,4'-Bipiperidin]-4-ol is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. Furthermore, it delves into its potential pharmacological applications, with a particular focus on its role as a modulator of the histamine H3 (H3) and sigma-1 (σ1) receptors, both of which are implicated in a variety of central nervous system disorders. Detailed experimental protocols for its synthesis and for in vitro receptor binding assays are provided to facilitate further research and drug discovery efforts in this area.

Chemical Structure and Properties

This compound, with the chemical formula C₁₀H₂₀N₂O, consists of two piperidine rings linked by a nitrogen-carbon bond, with a hydroxyl group at the 4-position of one of the piperidine rings.

Chemical Structure:

this compound Structure

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 1-(Piperidin-4-yl)piperidin-4-ol
CAS Number 550370-19-9[1]
Molecular Formula C₁₀H₂₀N₂O[1]
Molecular Weight 184.28 g/mol [1]
Boiling Point (Predicted) 321.8 ± 37.0 °C[1]
Density (Predicted) 1.079 ± 0.06 g/cm³[1]
pKa (Predicted) 14.86 ± 0.20[1]
Form Liquid (Predicted)[1]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is via a reductive amination reaction between 4-piperidone and 4-hydroxypiperidine. This method is widely used for the formation of C-N bonds.

Proposed Synthetic Scheme

Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for reductive amination.[2][3]

Materials:

  • 4-Piperidone hydrochloride

  • 4-Hydroxypiperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Preparation of 4-Piperidone Free Base: To a stirred suspension of 4-piperidone hydrochloride in anhydrous DCM, add 1.1 equivalents of TEA or DIPEA. Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the mixture from step 1, add 1.0 equivalent of 4-hydroxypiperidine.

  • Reductive Amination: Slowly add 1.2 to 1.5 equivalents of sodium triacetoxyborohydride to the reaction mixture in portions at 0 °C (ice bath). After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% methanol in DCM) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Significance and Therapeutic Potential

The this compound scaffold is a key pharmacophore in the design of ligands for central nervous system (CNS) targets, notably the histamine H3 receptor and the sigma-1 receptor.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the CNS.[4] Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders, including narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[4][5] The bipiperidine moiety is a common structural feature in potent H3 receptor antagonists.

Table 2: Binding Affinities of Representative Bipiperidine and Related Compounds at the Human Histamine H3 Receptor

CompoundStructureKi (nM)Reference
A related 6-([1,4'-bipiperidin]-1'-yl)-9-aryl-9H-purine derivative (3d) Purine with bipiperidine and substituted benzyl groups2.91[6]
A related 6-([1,4'-bipiperidin]-1'-yl)-9-aryl-2-halo-9H-purine derivative (3h) Halogenated purine with bipiperidine and substituted benzyl groups5.51[6]
Pitolisant (Reference Drug) A known H3 receptor antagonist/inverse agonist6.09[6]
A related 4-oxypiperidine ether derivative (ADS031) Naphthalene-linked 4-oxypiperidine12.5[7]
Sigma-1 Receptor Modulation

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling.[8] Ligands of the sigma-1 receptor have shown therapeutic potential in neurodegenerative diseases, ischemic stroke, and pain.[9][10] The piperidine and hydroxypiperidine motifs are present in many known sigma-1 receptor ligands.

Table 3: Binding Affinities of Representative Piperidine and Hydroxypiperidine Derivatives at the Sigma-1 Receptor

CompoundStructureKi (nM)Reference
A related 4-hydroxypiperidine analog (12c) Trifluoromethyl indazole substituted 4-hydroxypiperidine0.7[11]
Spipethiane (Reference Ligand) Spirocyclic compound containing a benzylpiperidine moiety0.5[10]
(+)-Pentazocine (Reference Ligand) Benzomorphan derivative3.58[10]
A related 4-aroylpiperidine derivative (7e) 4-aroylpiperidine1.00 - 2.00[10]

Signaling Pathways

Histamine H3 Receptor Signaling

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gαi/o Protein H3R->G_protein Activates MAPK MAPK Pathway H3R->MAPK Activates PI3K PI3K/Akt Pathway H3R->PI3K Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates H3R_antagonist This compound (Antagonist) H3R_antagonist->H3R Blocks

Figure 2: Histamine H3 Receptor Signaling Pathway.

Activation of the Gαi/o-coupled H3 receptor inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and reduced PKA activity.[12] H3 receptor activation can also modulate the MAPK and PI3K/Akt signaling cascades.[12] Antagonists like those based on the this compound scaffold would block these effects, leading to increased neurotransmitter release.[12][13]

Sigma-1 Receptor Signaling

G cluster_er Endoplasmic Reticulum (ER) cluster_cytoplasm Cytoplasm Sigma1R Sigma-1 Receptor BiP BiP (Chaperone) Sigma1R->BiP Dissociates from IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca2_ER Ca²⁺ IP3R->Ca2_ER Releases Ca2_cyto Ca²⁺ Ca2_ER->Ca2_cyto Cellular_Response Modulation of Cellular Signaling Ca2_cyto->Cellular_Response Sigma1R_ligand This compound (Ligand) Sigma1R_ligand->Sigma1R Binds to

Figure 3: Sigma-1 Receptor Signaling Pathway.

The sigma-1 receptor, upon binding to a ligand, can dissociate from the binding immunoglobulin protein (BiP) and translocate to other parts of the cell to interact with various client proteins, including the IP3 receptor, thereby modulating intracellular calcium signaling and cellular stress responses.[14]

Experimental Workflows

Radioligand Binding Assay for Histamine H3 Receptor

G A Prepare cell membranes expressing H3 receptor B Incubate membranes with radioligand (e.g., [³H]Nα-methylhistamine) and varying concentrations of This compound A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify radioactivity of bound ligand using liquid scintillation counting C->D E Determine IC₅₀ and calculate Ki value D->E

Figure 4: Workflow for H3 Receptor Binding Assay.
Radioligand Binding Assay for Sigma-1 Receptor

G A Prepare tissue homogenates (e.g., guinea pig liver) or cell membranes B Incubate membranes with radioligand (e.g., ³H-pentazocine) and varying concentrations of This compound A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify radioactivity of bound ligand using liquid scintillation counting C->D E Determine IC₅₀ and calculate Ki value D->E

Figure 5: Workflow for Sigma-1 Receptor Binding Assay.

Conclusion

This compound represents a promising and versatile scaffold for the development of novel CNS-active therapeutic agents. Its synthetic accessibility and favorable structural features make it an attractive starting point for the design of potent and selective modulators of the histamine H3 and sigma-1 receptors. The detailed information on its properties, synthesis, and potential pharmacological targets provided in this guide is intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of this and related compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1,4'-Bipiperidin-4-ol (CAS Number: 550370-19-9)

Introduction

1,4'-Bipiperidin-4-ol is a heterocyclic organic compound with the CAS number 550370-19-9. Its structure features two piperidine rings linked by a nitrogen atom, with a hydroxyl group on one of the rings. This molecule serves as a valuable building block in medicinal chemistry and drug discovery due to the prevalence of the piperidine moiety in a wide range of pharmaceuticals. Understanding its physicochemical properties is crucial for its application in the synthesis of novel therapeutic agents and for predicting its behavior in biological systems. This guide provides a summary of its known, albeit predicted, physicochemical properties, along with general experimental protocols for their determination and a plausible synthetic route.

Core Physicochemical Properties

Due to the limited availability of experimentally determined data in peer-reviewed literature, the following table summarizes the predicted physicochemical properties of 1,4'-Bipiperidin-4-ol. These values are computationally derived and should be considered as estimates.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O-
Molecular Weight 184.28 g/mol -
Boiling Point 321.8 ± 37.0 °CPredicted[1]
Density 1.079 ± 0.06 g/cm³Predicted[1]
pKa 14.86 ± 0.20Predicted[1]
Form LiquidPredicted[1]

Experimental Protocols

While specific experimental data for 1,4'-Bipiperidin-4-ol is scarce, the following are detailed, generalized protocols for determining the key physicochemical properties of piperidine derivatives and other organic compounds.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, it is a sharp, characteristic value.

Apparatus and Materials:

  • Melting point apparatus (e.g., Thiele tube or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of the solid organic compound

  • Heating oil (if using a Thiele tube)

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer if using a Thiele tube.

  • Heat the apparatus slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

  • For a pure compound, this range should be narrow (0.5-2 °C).[2]

Determination of Boiling Point (Micro Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus and Materials:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Liquid sample

Procedure:

  • Place a few drops of the liquid sample into a small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

  • Attach the test tube to a thermometer.

  • Heat the assembly in a heating bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until the bubbling is rapid and continuous.

  • Remove the heat source and allow the bath to cool slowly.

  • The boiling point is the temperature at which the bubbling stops, and the liquid just begins to enter the capillary tube.[3]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus and Materials:

  • Test tubes

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Various solvents (e.g., water, ethanol, acetone, hexane)

  • Sample of the compound

Procedure:

  • Weigh a precise amount of the compound (e.g., 10 mg) and place it into a test tube.

  • Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

  • Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved completely, the compound is considered soluble at that concentration.

  • If the solid has not dissolved, continue adding the solvent in small increments, agitating after each addition, until the solid dissolves or a maximum volume is reached.

  • Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).

Synthesis Protocol: Reductive Amination

A plausible and common method for the synthesis of 1,4'-Bipiperidin-4-ol is through the reductive amination of 1-Boc-4-piperidone with 4-hydroxypiperidine, followed by the deprotection of the Boc group.

Materials:

  • 1-Boc-4-piperidone

  • 4-Hydroxypiperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

  • Diethyl ether

Procedure:

Step 1: Reductive Amination

  • To a solution of 1-Boc-4-piperidone (1.0 equivalent) in DCE or DCM, add 4-hydroxypiperidine (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude Boc-protected 1,4'-Bipiperidin-4-ol.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate in DCM.

  • Add an excess of TFA (e.g., 10 equivalents) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If using TFA, dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. If using HCl, the hydrochloride salt may precipitate directly.

  • Collect the solid by filtration and wash with diethyl ether to yield 1,4'-Bipiperidin-4-ol as its corresponding salt.

  • The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Mandatory Visualizations

As no biological signaling pathways for 1,4'-Bipiperidin-4-ol have been identified in the literature, the following diagram illustrates the proposed synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Reductive Amination cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Boc Deprotection cluster_final Final Product 1-Boc-4-piperidone 1-Boc-4-piperidone Reaction1 Mix in DCE/DCM Add Acetic Acid Add NaBH(OAc)3 1-Boc-4-piperidone->Reaction1 4-Hydroxypiperidine 4-Hydroxypiperidine 4-Hydroxypiperidine->Reaction1 Intermediate Boc-protected 1,4'-Bipiperidin-4-ol Reaction1->Intermediate Purification Reaction2 Add TFA or HCl in DCM Intermediate->Reaction2 FinalProduct 1,4'-Bipiperidin-4-ol Reaction2->FinalProduct Purification

Caption: Proposed synthesis workflow for 1,4'-Bipiperidin-4-ol.

References

Navigating the Pharmacological Landscape of [1,4'-Bipiperidin]-4-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The [1,4'-Bipiperidin]-4-ol core is a versatile scaffold that has been incorporated into a variety of pharmacologically active agents. Its inherent structural features, including two basic nitrogen atoms and a hydroxyl group, provide key points for molecular interactions with biological targets. By modifying this core, medicinal chemists have developed compounds with diverse activities, targeting a range of receptors and enzymes. This technical guide explores the pharmacological profiles of several key classes of this compound derivatives, summarizing their receptor binding affinities, functional activities, and, where available, their in vivo effects. Detailed experimental methodologies and visualizations of relevant biological pathways are also provided to offer a comprehensive understanding of their mechanism of action.

I. Histamine H3 Receptor Antagonism: The Thiazolopyridine Derivatives

A notable class of compounds incorporating the [1,4'-bipiperidin]-1'-yl moiety are the 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines. These have been investigated as non-imidazole histamine H3 receptor antagonists.[1] The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor is a promising strategy for the treatment of various neurological and psychiatric disorders.

Quantitative Data
Compound ClassTargetAssay TypeKey FindingsReference
2-(1,4'-bipiperidin-1'-yl)thiazolopyridinesHistamine H3 ReceptorReceptor Binding & Functional AssaysIdentified as a new lead series of non-imidazole H3 receptor antagonists. Structure-activity relationship studies focused on enhancing in vitro potency and reducing hERG activity.[1]
Experimental Protocols

Histamine H3 Receptor Binding Assay (Representative Protocol):

A common method for determining the binding affinity of compounds to the H3 receptor is a competitive radioligand binding assay.

  • Source: Membranes from cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine.

  • Procedure: Cell membranes are incubated with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled H3 receptor ligand (e.g., thioperamide).

  • Detection: After incubation, the membranes are washed to remove unbound radioligand, and the bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Cell Membranes (with H3 Receptors) incubate Incubate with [3H]-Nα-methylhistamine & Test Compound prep->incubate wash Wash to Remove Unbound Ligand incubate->wash quantify Quantify Bound Radioactivity (Scintillation Counting) wash->quantify analyze Calculate IC50 and Ki quantify->analyze

Radioligand Binding Assay Workflow

II. Serotonin 5-HT2A Receptor Inverse Agonism: The Carbamide Derivatives

The piperidin-4-yl scaffold is also central to the pharmacological activity of compounds like N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (ACP-103). This compound has been extensively characterized as a potent and selective 5-HT2A receptor inverse agonist.[2] Inverse agonists stabilize the receptor in an inactive conformation, reducing its basal activity. This mechanism is of significant interest for the development of atypical antipsychotics.

Quantitative Data
CompoundTargetAssay TypepKi / pIC50EfficacyBioavailability (Rat)Reference
ACP-1035-HT2A ReceptorRadioligand Binding (membranes)9.3Inverse Agonist>42.6% (oral)[2]
5-HT2A ReceptorRadioligand Binding (whole cells)9.70[2]
5-HT2A ReceptorFunctional Assay (R-SAT)8.7[2]
5-HT2C ReceptorRadioligand Binding (membranes)8.80Inverse Agonist[2]
5-HT2C ReceptorFunctional Assay (R-SAT)7.1[2]
Experimental Protocols

Receptor Selection and Amplification Technology (R-SAT) Assay:

R-SAT is a cell-based functional assay used to determine the agonist or inverse agonist activity of a compound.

  • Principle: The assay measures receptor-mediated cell growth. Cells expressing the target receptor (e.g., 5-HT2A) are engineered such that receptor activation leads to a quantifiable growth signal.

  • Procedure: Cells are treated with varying concentrations of the test compound. Agonists will stimulate cell growth, while inverse agonists will inhibit the basal (constitutive) growth of the cells.

  • Detection: Cell growth is typically measured using a colorimetric or fluorometric assay (e.g., MTT or AlamarBlue).

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or 50% of the maximal inhibition (IC50 for inverse agonists) is determined.

G cluster_pathway 5-HT2A Receptor Signaling (Inverse Agonist) Ligand ACP-103 (Inverse Agonist) Receptor 5-HT2A Receptor (Inactive State) Ligand->Receptor Stabilizes G_Protein Gq/11 Receptor->G_Protein Inhibits Basal Activation PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release

5-HT2A Inverse Agonist Signaling Pathway

III. Sigma Receptor Modulation: Piperidine and Piperazine Derivatives

The piperidine and bipiperidine scaffolds have also been utilized in the design of ligands for sigma receptors, particularly the sigma-1 (S1R) and sigma-2 (S2R) subtypes. These receptors are implicated in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer.

One such derivative, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, has been identified as a potent S1R agonist.[3] Another related compound, (+)-2-[4-(4-iodophenyl) piperidino]cyclohexanol, is a high-affinity sigma-1 receptor ligand.[4]

Quantitative Data
CompoundTargetAssay TypeKi (nM)Functional ActivityReference
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneSigma-1 ReceptorRadioligand Binding3.2Agonist[3]
(+)-2-[4-(4-iodophenyl) piperidino]cyclohexanolSigma-1 ReceptorRadioligand Binding1.30Ligand[4]
Sigma-2 ReceptorRadioligand Binding20.4[4]
Experimental Protocols

Sigma-1 Receptor Functional Assay (Representative Protocol):

The functional activity of sigma-1 receptor ligands can be assessed by their ability to modulate the binding of other ligands.

  • Principle: S1R agonists potentiate the binding of the radioligand --INVALID-LINK---pentazocine, while antagonists inhibit it.

  • Procedure: Rat liver membranes (a rich source of S1R) are incubated with --INVALID-LINK---pentazocine, a known S1R ligand, in the presence and absence of the test compound.

  • Detection: The amount of bound radioligand is quantified by liquid scintillation counting.

  • Data Analysis: An increase in --INVALID-LINK---pentazocine binding in the presence of the test compound indicates agonist activity, while a decrease suggests antagonist activity.

G cluster_workflow S1R Functional Assay Workflow prep Prepare Rat Liver Membranes incubate Incubate with [3H](+)-pentazocine & Test Compound prep->incubate wash Wash to Remove Unbound Ligand incubate->wash quantify Quantify Bound Radioactivity wash->quantify analyze Determine Agonist/Antagonist Effect quantify->analyze

S1R Functional Assay Workflow

IV. Multi-Targeting Ligands: The 4-Oxypiperidine Ethers

Derivatives of 4-oxypiperidine have been designed as multi-targeting ligands, simultaneously acting as histamine H3 receptor antagonists and cholinesterase inhibitors.[5][6] This dual activity is a promising approach for the treatment of complex neurodegenerative diseases like Alzheimer's disease, where both histaminergic and cholinergic systems are dysregulated.

Quantitative Data
CompoundTargetAssay TypeKi (nM) / IC50 (µM)Reference
ADS031hH3RRadioligand Binding12.5 (Ki)[6]
AChEEnzyme Inhibition1.537 (IC50)[6]
ADS032hH3RRadioligand Binding44.1 (Ki)[7]
Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method):

This is a widely used spectrophotometric method to measure acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE) activity.

  • Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically.

  • Procedure: The enzyme is pre-incubated with the test compound (inhibitor). The substrate and DTNB are then added, and the change in absorbance over time is monitored.

  • Detection: The rate of the reaction is measured by monitoring the increase in absorbance at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

G cluster_pathway Cholinesterase Inhibition Assay Principle AChE Acetylcholinesterase (AChE) Substrate Acetylthiocholine AChE->Substrate Hydrolyzes Inhibitor Test Compound (e.g., ADS031) Inhibitor->AChE Inhibits Product1 Thiocholine Substrate->Product1 DTNB DTNB Product1->DTNB Reacts with Product2 Yellow Anion (Abs @ 412 nm) DTNB->Product2

Principle of the Ellman's Method

Conclusion

The this compound scaffold serves as a valuable starting point for the design of a wide array of pharmacologically active molecules. The derivatives explored in this guide demonstrate the chemical tractability of this core and its potential to yield potent and selective ligands for various G-protein coupled receptors and enzymes. The examples of histamine H3 receptor antagonists, 5-HT2A receptor inverse agonists, sigma receptor modulators, and multi-targeting cholinesterase inhibitors highlight the diverse therapeutic applications that can be pursued through the chemical modification of this versatile bipiperidine structure. Further exploration of the structure-activity relationships of this chemical class is warranted to unlock its full therapeutic potential.

References

The [1,4'-Bipiperidin]-4-ol Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The [1,4'-bipiperidin]-4-ol scaffold has emerged as a significant "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. Its inherent structural features, including a rigid bicyclic system, a strategically placed hydroxyl group, and multiple points for chemical modification, have enabled the development of potent and selective modulators of various physiological processes. This technical guide provides a comprehensive overview of the biological activities associated with the this compound core, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have been extensively investigated for a multitude of therapeutic applications. The core structure has proven to be a valuable starting point for the design of agents targeting infectious diseases, central nervous system disorders, and inflammatory conditions.

Anti-tuberculosis Activity

A significant body of research has focused on the potent anti-tuberculosis activity of piperidinol-containing compounds. These molecules have shown promising efficacy against Mycobacterium tuberculosis, including drug-resistant strains.

Table 1: Anti-tuberculosis Activity of Piperidinol Analogs

CompoundTarget/AssayQuantitative Data (MIC)Reference
1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-olM. tuberculosis H37Rv1.4 µg/mL[1][2]
1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-olM. tuberculosis H37Rv1.7 µg/mL[1][2]
3-benzoyl-4-phenyl-1-methylpiperidinol AnaloguesM. tuberculosis2.3-16.9 µM[3][4]
Piperidinol (Compound 1)M. smegmatis62.5 µg/mL[5]
bis-Mannich base analogue (Compound 2)M. smegmatis125 µg/mL[5]

The mechanism of action for some of these anti-tubercular piperidinols has been linked to the inhibition of arylamine N-acetyltransferase (NAT), an essential enzyme for mycobacterial survival within macrophages.[3][4] Others have been found to inhibit the mycolic acid flippase activity of MmpL3.

Histamine H3 Receptor Antagonism

The this compound scaffold has been successfully employed in the development of potent and selective histamine H3 receptor antagonists. The H3 receptor is a key target in the central nervous system for the treatment of cognitive and sleep disorders.

Table 2: Histamine H3 Receptor Antagonist Activity

Compound ClassTarget/AssayQuantitative Data (Ki/IC50)Reference
2-(1,4'-bipiperidin-1'-yl)thiazolopyridinesHuman Histamine H3 ReceptorLead compounds identified[6]
Substituted 4-piperidinol core compoundsHuman H3 ReceptorPotent antagonists[7]

These antagonists often exhibit high affinity for the human H3 receptor and can be optimized to reduce off-target effects, such as hERG channel inhibition.[6][7]

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

Derivatives of the closely related 1,4-diphenalkylpiperidine scaffold have been identified as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging monoamine neurotransmitters into synaptic vesicles and is a therapeutic target for hyperkinetic movement disorders.

Table 3: VMAT2 Inhibition Activity

Compound ClassTarget/AssayQuantitative Data (IC50)Reference
VMAT2 Inhibitors (e.g., Tetrabenazine)FFN206 uptake in VMAT2-HEK cellsPotent inhibition[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for evaluating the biological activity of this compound derivatives.

Anti-tuberculosis Activity Screening

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against Mycobacterium tuberculosis.

Methodology:

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are then prepared in 7H9 broth.

  • Inoculation: A standardized inoculum of M. tuberculosis is added to each well of a 96-well microplate containing the serially diluted compounds.

  • Incubation: The plates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[10] Visual inspection or a resazurin-based assay can be used for determination.

Histamine H3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human histamine H3 receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from HEK293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine is used as the radioligand.

  • Binding Reaction: The cell membranes are incubated with the radioligand and varying concentrations of the test compound in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: The reaction is incubated to allow for binding equilibrium to be reached.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The IC50 value is determined from the competition binding data and converted to a Ki value using the Cheng-Prusoff equation.[11][12][13]

VMAT2 Inhibition Assay (Fluorescence-Based)

Objective: To determine the inhibitory potency (IC50) of test compounds on VMAT2 activity.

Methodology:

  • Cell Culture: HEK293 cells stably expressing VMAT2 (VMAT2-HEK) are cultured to confluence in microplates.[8]

  • Fluorescent Substrate: FFN206, a fluorescent substrate for VMAT2, is used.[8][14]

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds.

  • Substrate Addition: FFN206 is added to the wells to initiate the uptake reaction.

  • Uptake Termination: The uptake is stopped by washing the cells with ice-cold buffer.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a microplate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to controls, and the IC50 value is determined by fitting the data to a dose-response curve.[8][9]

Visualizing the Science: Pathways and Workflows

Understanding the underlying biological pathways and the logical flow of experimental procedures is paramount for effective drug discovery. The following diagrams, generated using Graphviz, illustrate key concepts related to the this compound scaffold.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Histamine_Synthesis Histamine Synthesis Histamine_Vesicle Histamine in Vesicles Histamine_Synthesis->Histamine_Vesicle Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release H3_Autoreceptor Histamine H3 Autoreceptor H3_Autoreceptor->Histamine_Synthesis Inhibition Ca_Channel Voltage-gated Ca2+ Channel H3_Autoreceptor->Ca_Channel Inhibition Ca_Channel->Histamine_Release Ca2+ influx Histamine_Synapse Histamine Histamine_Release->Histamine_Synapse Histamine_Synapse->H3_Autoreceptor Bipiperidinol_Antagonist This compound Antagonist Bipiperidinol_Antagonist->H3_Autoreceptor Blocks Experimental_Workflow Start Compound Library (this compound Derivatives) Primary_Screening Primary Screening (e.g., Anti-TB MIC Assay) Start->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Cytotoxicity, hERG) Hit_Identification->Secondary_Assays Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Selection->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Testing Candidate_Selection Preclinical Candidate Selection In_Vivo_Testing->Candidate_Selection

References

An In-depth Technical Guide to the Synthesis of [1,4'-Bipiperidin]-4-ol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of [1,4'-bipiperidin]-4-ol and its analogues, compounds of significant interest in medicinal chemistry and drug development. The guide details a robust synthetic methodology, including experimental protocols and data presentation, and explores the potential biological relevance of this scaffold.

Core Synthesis Strategy: Reductive Amination

The principal synthetic route to the this compound core involves a reductive amination reaction. This highly efficient and versatile method forms the crucial C-N bond between two piperidine rings. The general strategy involves the reaction of a protected 4-piperidone derivative with 4-hydroxypiperidine in the presence of a reducing agent. The use of a protecting group on one of the piperidine nitrogens allows for selective functionalization in subsequent synthetic steps.

A common and effective approach utilizes N-Boc-4-piperidone and 4-hydroxypiperidine with sodium triacetoxyborohydride (STAB) as the mild and selective reducing agent.[1] This is followed by the deprotection of the Boc group to yield the final this compound.

Logical Workflow for the Synthesis

The synthesis can be visualized as a two-step process: the formation of the protected intermediate followed by deprotection.

Synthesis Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Reductive_Amination Reductive Amination (Sodium Triacetoxyborohydride) N-Boc-4-piperidone->Reductive_Amination 4-Hydroxypiperidine 4-Hydroxypiperidine 4-Hydroxypiperidine->Reductive_Amination Boc-protected_product tert-Butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate Reductive_Amination->Boc-protected_product Deprotection Boc Deprotection (TFA or HCl) Boc-protected_product->Deprotection Final_Product This compound Deprotection->Final_Product Menaquinone_Biosynthesis_Pathway Chorismate Chorismate MenF MenF Chorismate->MenF MenD MenD MenF->MenD MenH MenH MenD->MenH MenC MenC MenH->MenC MenE MenE MenC->MenE MenB MenB MenE->MenB MenA MenA MenB->MenA MenG MenG MenA->MenG Menaquinone Menaquinone MenG->Menaquinone Inhibitor This compound Derivative Inhibitor->MenA TGF_beta_Signaling_Pathway TGF_beta_Ligand TGF-β Ligand Receptor_Complex TGF-β Receptor (Type I & II) TGF_beta_Ligand->Receptor_Complex pSmad Phosphorylation of Smad2/3 Receptor_Complex->pSmad Smad_Complex Smad2/3-Smad4 Complex pSmad->Smad_Complex Nucleus Nuclear Translocation Smad_Complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression Inhibitor This compound Derivative Inhibitor->Receptor_Complex

References

[1,4'-Bipiperidin]-4-ol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1,4'-Bipiperidin]-4-ol is a heterocyclic compound featuring a bipiperidine scaffold with a hydroxyl group at the 4-position of one of the piperidine rings. This structure is of significant interest to medicinal chemists and drug discovery professionals due to the prevalence of the piperidine and bipiperidine moieties in a wide array of biologically active molecules. The piperidine ring is a common motif in many natural alkaloids and synthetic pharmaceuticals, known for its ability to interact with various biological targets. The addition of a second piperidine ring and a hydroxyl group offers opportunities for further structural modifications to modulate physicochemical properties and biological activity. This document provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and the biological activities of structurally related compounds, providing a foundation for future research and development.

Chemical Properties

PropertyValueSource
CAS Number 550370-19-9[1]
Molecular Formula C10H20N2O[1]
Molecular Weight 184.28 g/mol [1]
Predicted Boiling Point 321.8±37.0 °C[1]
Predicted Density 1.079±0.06 g/cm3 [1]
Predicted pKa 14.86±0.20[1]

Synthesis and Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of related 4-substituted piperidines and bipiperidines. A common and versatile approach involves the reductive amination of a protected 4-piperidone derivative with piperidine.

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol is based on the well-established synthesis of 4-piperidinopiperidine and other N-substituted piperidin-4-ols.

Step 1: Reductive Amination

  • To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add piperidine (1.1 equivalents).

  • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the corresponding enamine or iminium ion intermediate.

  • Sodium triacetoxyborohydride (1.5 equivalents) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-[1,4'-bipiperidin].

Step 2: Deprotection

  • The crude N-Boc-[1,4'-bipiperidin] is dissolved in a suitable solvent, such as dichloromethane or 1,4-dioxane.

  • An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), is added to the solution.

  • The mixture is stirred at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • The solvent and excess acid are removed under reduced pressure to yield the crude [1,4'-Bipiperidine] salt.

Step 3: Reduction of a Ketone Precursor (Hypothetical)

Assuming a precursor with a ketone at the 4-position of the second piperidine ring was used in Step 1, a reduction step would be necessary.

  • The crude product from the previous step is dissolved in a suitable solvent like methanol or ethanol.

  • A reducing agent, such as sodium borohydride (NaBH4), is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is quenched by the slow addition of water.

  • The solvent is evaporated, and the residue is partitioned between water and an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried, and concentrated to give the crude this compound.

  • Purification is achieved by column chromatography on silica gel.

Potential Biological Activities and Drug Development Context

Insights from Structurally Related Compounds
  • Antituberculosis Activity: A study on piperidinol analogs revealed compounds with significant anti-tuberculosis activity. For instance, certain 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol derivatives demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against Mycobacterium tuberculosis.[2] This highlights the potential of the piperidin-4-ol core in developing anti-infective agents.

  • Histamine H3 Receptor Antagonism: A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines were synthesized and evaluated as histamine H3 receptor antagonists.[3] The [1,4'-bipiperidin] moiety was a key structural feature in these potent and selective antagonists, suggesting that the bipiperidine scaffold can be effectively utilized for targeting G-protein coupled receptors.

  • Central Nervous System (CNS) Activity: The piperidine scaffold is a well-known pharmacophore for CNS-active drugs. Derivatives of 4-hydroxypiperidine have been investigated for various CNS applications, including as analgesics.[4] The bipiperidine structure can influence properties such as blood-brain barrier permeability and receptor binding affinity.

The diverse biological activities of these related compounds underscore the potential of the this compound core as a starting point for medicinal chemistry campaigns targeting a range of diseases.

Experimental Workflows and Signaling Pathways

Given the lack of specific biological data for this compound, a definitive signaling pathway cannot be described. However, we can visualize a general experimental workflow for the synthesis and preliminary biological evaluation of this compound and its derivatives.

General Synthetic and Screening Workflow

Caption: Proposed workflow for the synthesis, screening, and optimization of this compound derivatives.

Conceptual Signaling Pathway Modulation

The bipiperidine scaffold is versatile and can be tailored to interact with various biological targets. The following diagram illustrates a conceptual framework of how derivatives of this compound might modulate a hypothetical G-protein coupled receptor (GPCR) signaling pathway, a common target for piperidine-containing drugs.

G Conceptual Modulation of a GPCR Pathway by a this compound Derivative ligand This compound Derivative receptor GPCR Target ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Hypothetical GPCR signaling pathway modulated by a this compound derivative.

Conclusion

This compound represents a chemical scaffold with considerable potential for the development of novel therapeutic agents. While direct biological data for this specific molecule is currently limited, the extensive literature on the pharmacological activities of related piperidin-4-ol and bipiperidine derivatives provides a strong rationale for its further investigation. The synthetic accessibility of this scaffold, coupled with the diverse biological targets modulated by similar structures, makes this compound an attractive starting point for drug discovery programs in areas such as infectious diseases, central nervous system disorders, and oncology. Future research should focus on the efficient synthesis of this compound and a systematic evaluation of its biological activity profile to unlock its therapeutic potential.

References

Potential Therapeutic Targets for [1,4'-Bipiperidin]-4-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

[1,4'-Bipiperidin]-4-ol is a unique chemical entity featuring a bipiperidine scaffold linked to a 4-hydroxypiperidine moiety. While direct pharmacological data for this specific molecule is not extensively available in public literature, its structural components suggest potential interactions with several important therapeutic targets. This technical guide explores these potential targets by examining the known activities of structurally related piperidine and bipiperidine derivatives. The information presented herein is intended to guide researchers and drug development professionals in hypothesizing and experimentally validating the therapeutic potential of this compound and its analogs.

The primary focus of this guide will be on four key therapeutic targets: Sigma Receptors (σ1 and σ2) , Histamine H3 Receptors , C-C Chemokine Receptor type 5 (CCR5) , and μ-Opioid Receptors . For each target, we will delve into the rationale for its potential interaction with this compound, present available quantitative data for analogous compounds, provide detailed experimental protocols for assessing binding and functional activity, and visualize the associated signaling pathways.

Sigma Receptors (σ1 and σ2)

Rationale for Targeting

The piperidine scaffold is a common feature in many high-affinity sigma receptor ligands. Both σ1 and σ2 receptors are implicated in a variety of central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain, making them attractive targets for drug discovery. The bipiperidine structure of this compound may allow for optimal positioning of the molecule within the binding pockets of these receptors.

Quantitative Data for Analogous Compounds

While specific binding data for this compound at sigma receptors is not available, studies on various N-substituted piperidines and related structures have demonstrated significant affinity. The following table summarizes representative data for such compounds to provide a basis for comparison.

Compound ClassSpecific Compound ExampleReceptor SubtypeBinding Affinity (Ki, nM)
4-Aroylpiperidines1-(Cyclohexylmethyl)-4-(4-fluorobenzoyl)piperidineσ11.00
4-(α-Hydroxyphenyl)piperidines1-(Cyclohexylmethyl)-4-(α-(4-fluorophenyl))piperidinemethanolσ11.10
N-Substituted Piperidines2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ13.2
Experimental Protocols

A crucial first step for in vitro binding assays is the preparation of cell membranes expressing the target receptor.

  • Cell Culture and Harvesting:

    • Culture cells (e.g., HEK293 or CHO) stably or transiently expressing the human sigma-1 or sigma-2 receptor to ~80-90% confluency.

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Harvest the cells by scraping into a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization and Centrifugation:

    • Homogenize the cell suspension using a Dounce homogenizer or a polytron.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Final Preparation:

    • Resuspend the membrane pellet in a suitable assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Store the membrane aliquots at -80°C until use.

This protocol describes how to determine the binding affinity of a test compound for the σ1 receptor.

  • Materials:

    • Prepared cell membranes expressing the σ1 receptor.

    • Radioligand: [³H]-(+)-Pentazocine.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 8.0.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd).

    • To determine non-specific binding, a separate set of wells will contain the radioligand and a high concentration of an unlabeled competitor (e.g., haloperidol).

    • To determine total binding, another set of wells will contain only the radioligand and assay buffer.

    • Initiate the binding reaction by adding the membrane preparation to each well.

    • Incubate the plate for a specified time at a controlled temperature (e.g., 120 minutes at 25°C) to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway and Experimental Workflow

Sigma1_Signaling cluster_ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor BiP BiP Sigma1->BiP Association IP3R IP3 Receptor Sigma1->IP3R Modulation Ca_release Ca2+ Release IP3R->Ca_release Ligand Ligand (this compound) Ligand->Sigma1 Binding & Dissociation from BiP Cell_Survival Cell Survival Neuroprotection Ca_release->Cell_Survival

Sigma-1 Receptor Signaling Pathway.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Radioligand, Test Compound) start->prep_reagents prep_membranes Prepare Cell Membranes Expressing Target Receptor start->prep_membranes plate_setup Set up 96-well Plate (Total, Non-specific, and Competitive Binding Wells) prep_reagents->plate_setup prep_membranes->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Measure Radioactivity filtration->counting analysis Data Analysis (IC50 and Ki Determination) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow.

Histamine H3 Receptors

Rationale for Targeting

The piperidine ring is a key structural motif in many potent and selective histamine H3 receptor antagonists. H3 receptors are primarily presynaptic autoreceptors and heteroreceptors in the CNS that regulate the release of histamine and other neurotransmitters. Antagonism of H3 receptors can enhance cognitive function and wakefulness, making them a target for Alzheimer's disease, ADHD, and narcolepsy. The this compound structure provides a scaffold that can be explored for H3 receptor antagonism.

Quantitative Data for Analogous Compounds

Numerous piperidine-containing compounds have been synthesized and evaluated for their affinity to the H3 receptor. The following table provides examples.

Compound ClassSpecific Compound ExampleReceptor SubtypeBinding Affinity (pKi)
4-Oxypiperidine EthersADS031Human H37.9 (Ki = 12.5 nM)
4-HydroxypiperidinesADS-003Human H36.6
Experimental Protocols
  • Materials:

    • Prepared cell membranes expressing the H3 receptor.

    • Radioligand: [³H]-Nα-methylhistamine.

    • Non-specific binding control: Thioperamide (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Procedure:

    • Follow the general procedure for the competitive radioligand binding assay as described for the Sigma-1 receptor, substituting the specific materials listed above.

    • Incubation is typically carried out for 60 minutes at 25°C.

This assay measures the functional activity of a compound as an agonist, antagonist, or inverse agonist at the H3 receptor.

  • Materials:

    • Prepared cell membranes expressing the H3 receptor.

    • [³⁵S]GTPγS.

    • GDP.

    • H3 receptor agonist (e.g., R-α-methylhistamine) for antagonist testing.

    • Assay buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2.

  • Procedure:

    • In a 96-well plate, add the membrane preparation, GDP, and the test compound.

    • For antagonist testing, also add a fixed concentration of the H3 agonist.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

    • Measure the radioactivity on the filters.

  • Data Analysis:

    • For antagonists, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log of the test compound concentration to determine the IC50.

Signaling Pathway and Experimental Workflow

H3_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Reduced Inhibition Antagonist Antagonist (this compound) Antagonist->H3R Blockade Neurotransmitter_Release Increased Neurotransmitter Release cAMP->Neurotransmitter_Release

Histamine H3 Receptor Antagonist Signaling.

GTPgS_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, GDP, [³⁵S]GTPγS, Agonist, Test Compound) start->prep_reagents prep_membranes Prepare Cell Membranes Expressing H3 Receptor start->prep_membranes plate_setup Set up 96-well Plate (Basal, Stimulated, and Inhibited Wells) prep_reagents->plate_setup prep_membranes->plate_setup incubation Incubate to Allow GTPγS Binding plate_setup->incubation filtration Rapid Filtration incubation->filtration counting Measure Radioactivity filtration->counting analysis Data Analysis (IC50 Determination) counting->analysis end End analysis->end

[³⁵S]GTPγS Functional Assay Workflow.

C-C Chemokine Receptor type 5 (CCR5)

Rationale for Targeting

CCR5 is a chemokine receptor that also serves as a co-receptor for the entry of R5-tropic strains of HIV-1 into host cells. Small molecule antagonists of CCR5 can block this interaction and are used as antiretroviral therapies. The piperidine moiety is a key component of several known CCR5 antagonists. The bipiperidine structure of this compound could potentially interact with the CCR5 binding pocket.

Quantitative Data for Analogous Compounds

Several piperidine-based CCR5 antagonists have been developed. The following table shows representative data.

Compound ClassSpecific Compound ExampleAssayPotency (IC50, nM)
Piperidine-4-carboxamideTAK-220CCR5 Binding3.5
4-Hydroxypiperidine derivativeCompound 10hCCR5 Antagonism11
Experimental Protocols
  • Materials:

    • Cell membranes from a cell line overexpressing human CCR5 (e.g., CHO-CCR5).

    • Radioligand: [¹²⁵I]-MIP-1α or a radiolabeled small molecule antagonist.

    • Non-specific binding control: A high concentration of an unlabeled CCR5 antagonist.

    • Assay buffer: 50 mM HEPES, pH 7.4, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA.

  • Procedure:

    • Follow the general procedure for the competitive radioligand binding assay as described for the Sigma-1 receptor, using the CCR5-specific materials.

    • Incubation is typically for 60-90 minutes at room temperature.

This functional assay measures the ability of a compound to inhibit HIV-1 entry into target cells.

  • Materials:

    • Target cells expressing CD4 and CCR5 (e.g., TZM-bl cells).

    • R5-tropic HIV-1 virus stock.

    • Cell culture medium.

    • Luciferase assay reagent.

  • Procedure:

    • Plate the target cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compound.

    • Infect the cells with the HIV-1 virus stock.

    • Incubate for 48 hours to allow for viral entry and gene expression.

    • Lyse the cells and measure the luciferase activity, which is proportional to the extent of viral entry.

  • Data Analysis:

    • Plot the percentage of inhibition of viral entry against the log of the test compound concentration to determine the IC50.

Signaling Pathway and Experimental Workflow

CCR5_Signaling cluster_membrane Host Cell Membrane CCR5 CCR5 Co-receptor Fusion Membrane Fusion CCR5->Fusion CD4 CD4 Receptor CD4->CCR5 Conformational Change HIV HIV-1 gp120 HIV->CCR5 Binding HIV->CD4 Binding Antagonist Antagonist (this compound) Antagonist->CCR5 Blockade Entry Viral Entry Fusion->Entry

CCR5-Mediated HIV-1 Entry and Antagonist Action.

HIV_Entry_Assay_Workflow start Start plate_cells Plate Target Cells (e.g., TZM-bl) start->plate_cells add_compound Add Test Compound (Various Concentrations) plate_cells->add_compound infect_cells Infect with R5-tropic HIV-1 add_compound->infect_cells incubation Incubate for 48 hours infect_cells->incubation measure_luciferase Lyse Cells and Measure Luciferase Activity incubation->measure_luciferase analysis Data Analysis (IC50 Determination) measure_luciferase->analysis end End analysis->end

HIV-1 Entry Assay Workflow.

μ-Opioid Receptors

Rationale for Targeting

The 4-phenylpiperidine scaffold is a classic pharmacophore for μ-opioid receptor agonists and antagonists. While this compound does not contain a phenyl ring directly attached to the 4-position of the piperidinol, the overall bipiperidine structure may still allow for interaction with the opioid receptor binding pocket. The 4-hydroxyl group could also form important hydrogen bonds.

Quantitative Data for Analogous Compounds

The affinity of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines for opioid receptors has been extensively studied. Although structurally different from this compound, this data highlights the importance of the piperidine core in opioid receptor recognition.

Compound ClassSpecific Compound ExampleReceptor SubtypeBinding Affinity (Ki, nM)
N-Substituted 4-(3-hydroxyphenyl)piperidinesLY255582μ0.2
Experimental Protocols
  • Materials:

    • Rat brain membrane homogenate or membranes from cells expressing the μ-opioid receptor.

    • Radioligand: [³H]-DAMGO.

    • Non-specific binding control: Naloxone (10 µM).

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Follow the general procedure for the competitive radioligand binding assay as described for the Sigma-1 receptor, using the μ-opioid receptor-specific materials.

    • Incubation is typically for 60 minutes at 25°C.

Signaling Pathway and Experimental Workflow

Mu_Opioid_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Agonist Agonist Agonist->MOR Binding Analgesia Analgesia cAMP->Analgesia

μ-Opioid Receptor Agonist Signaling.

The structural features of this compound suggest that it may interact with a range of important therapeutic targets, including Sigma receptors, Histamine H3 receptors, CCR5, and μ-Opioid receptors. This technical guide provides a framework for initiating the pharmacological investigation of this compound. The provided experimental protocols offer a starting point for researchers to determine the binding affinities and functional activities of this compound and its derivatives at these potential targets. The signaling pathway diagrams offer a visual representation of the potential downstream consequences of such interactions. Further experimental validation is necessary to confirm these hypotheses and to fully elucidate the therapeutic potential of this novel chemical scaffold.

[1,4'-Bipiperidin]-4-ol: A Technical Guide to Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1,4'-Bipiperidin]-4-ol is a synthetic compound featuring a bipiperidine core with a hydroxyl group at the 4-position of one piperidine ring. While direct pharmacological studies on this specific molecule are not extensively available in public literature, its structural motifs are present in a multitude of biologically active agents. This technical guide consolidates information on the potential mechanisms of action of this compound by examining the established pharmacology of structurally related compounds. The primary putative targets for this compound, based on scaffold analysis, are the sigma receptors (σ₁ and σ₂), the histamine H3 receptor (H3R), and the N-methyl-D-aspartate (NMDA) receptor. This document provides a detailed overview of the potential signaling pathways, quantitative data from analogous compounds, and comprehensive experimental protocols relevant to the study of its mechanism of action.

Introduction

The piperidine and bipiperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS) and other systems. The specific molecule, this compound, combines the features of a bipiperidine, known to interact with various receptors, and a 4-hydroxypiperidine moiety, which can influence binding affinity and pharmacokinetic properties. The lack of direct studies on this compound necessitates a predictive approach based on the well-documented activities of its structural analogs. This guide explores its potential pharmacology by focusing on three primary, plausible molecular targets.

Putative Molecular Targets and Mechanisms of Action

Based on the pharmacology of structurally similar molecules, this compound is hypothesized to interact with one or more of the following receptors:

  • Sigma Receptors (σ₁ and σ₂): The bipiperidine core is a common feature in high-affinity sigma receptor ligands. These receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum, and are implicated in a variety of cellular functions and pathological conditions, including neurodegenerative diseases, psychiatric disorders, and pain.

  • Histamine H3 Receptor (H3R): A variety of compounds containing piperidine and bipiperidine moieties have been identified as potent antagonists or inverse agonists of the H3R, a G protein-coupled receptor (GPCR) that acts as an autoreceptor and heteroreceptor in the CNS, modulating the release of several neurotransmitters.

  • NMDA Receptor: The 4-hydroxypiperidine scaffold is present in certain antagonists of the NMDA receptor, particularly the NR2B subtype. These receptors are ligand-gated ion channels crucial for excitatory synaptic transmission and plasticity.

Sigma Receptor Signaling Pathway

The σ₁ receptor is a ligand-operated molecular chaperone. Upon ligand binding, it is thought to dissociate from its binding partner BiP (Binding immunoglobulin Protein) and translocate to other intracellular sites to modulate the function of various proteins, including ion channels and G protein-coupled receptors.

sigma_receptor_pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects BiP BiP Sigma1_BiP σ₁ Receptor-BiP Complex Sigma1 σ₁ Receptor Sigma1_BiP->Sigma1 Ligand Binding (this compound) IonChannels Ion Channels (e.g., K+, Ca2+) Sigma1->IonChannels GPCRs GPCRs Sigma1->GPCRs CellularResponse Modulation of Cellular Signaling (e.g., Neuronal excitability, Neurotransmitter release) IonChannels->CellularResponse GPCRs->CellularResponse

Putative Sigma-1 Receptor Signaling Pathway.
Histamine H3 Receptor Signaling Pathway

The H3R is a constitutively active GPCR that primarily couples to the Gi/o family of G proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound would block the action of histamine, leading to an increase in cAMP and subsequent downstream effects, including increased neurotransmitter release.

H3R_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Bipiperidinol This compound (Antagonist) Bipiperidinol->H3R G_protein Gi/o Protein H3R->G_protein Activation AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibition cAMP cAMP AdenylylCyclase->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation NeurotransmitterRelease Increased Neurotransmitter Release PKA->NeurotransmitterRelease Modulation

Putative Histamine H3 Receptor Antagonism.
NMDA Receptor Signaling Pathway

NMDA receptors are heterotetrameric ion channels that require both glutamate and a co-agonist (glycine or D-serine) for activation. Upon activation, they allow the influx of Ca²⁺, which triggers a cascade of intracellular signaling events. As a potential antagonist, this compound would block this ion flow, thereby reducing glutamatergic neurotransmission.

NMDA_receptor_pathway cluster_membrane Postsynaptic Membrane cluster_ion_flow Ion Channel cluster_cytoplasm Cytoplasm Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Bipiperidinol This compound (Antagonist) Bipiperidinol->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Gating Signaling_Cascade Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_influx->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Gene Expression) Signaling_Cascade->Cellular_Response

Putative NMDA Receptor Antagonism.

Quantitative Data for Structurally Related Compounds

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of compounds structurally related to this compound at the putative target receptors. This data is provided to give a prospective indication of the potential activity of the title compound.

Table 1: Binding Affinities of Bipiperidine Analogs at Sigma Receptors

CompoundRσ₁ (Ki, nM)σ₂ (Ki, nM)Selectivity (Ki σ₂/σ₁)
7a 4"-F2.96 ± 0.5221.64 ± 8.075
7c 4"-Cl5.98 ± 0.41554.03 ± 34.2293
8a 4"-F1.41 ± 0.22>854>606
8c 4"-Cl2.49 ± 0.24>854>343
9e 4"-Br2.95 ± 0.57>854>289
Data for 4-aroylpiperidine and 4-(α-hydroxyphenyl)piperidine derivatives.[1]

Table 2: Binding Affinities and Functional Activity of Bipiperidine Derivatives at the Histamine H3 Receptor

CompoundR Group on BiphenylhH3R (Ki, nM)Functional Assay (IC50, nM)
14 4-phenyl (piperidine)254
16 4-phenyl (azepane)349
3d 2,6-dichlorobenzyl (purine)2.91N/A
3h 2,6-dichlorobenzyl (purine)5.51N/A
ADS031 Naphthalene12.541.7
Data for various bipiperidine and related heterocyclic derivatives.[2][3][4]

Table 3: Potency of N-Substituted 4-Hydroxypiperidine Analogs at the NMDA Receptor

CompoundN-SubstituentNR1A/2B (IC50, µM)
21 ω-phenylalkyl0.022
33 ω-phenylalkyl0.059
40 ω-phenylalkyl (pyrrolidine)0.017
Data for N-(ω-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidine and related derivatives.[5]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the mechanism of action of this compound.

General Experimental Workflow for Receptor Binding Affinity

experimental_workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Counting Quantification of Radioactivity (Scintillation Counting) Separation->Counting Competition_Curve Generation of Competition Binding Curve Counting->Competition_Curve IC50_Determination Calculation of IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculation of Ki (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Workflow for Radioligand Binding Assay.
Sigma Receptor Radioligand Binding Assay[6][7][8]

  • Objective: To determine the binding affinity (Ki) of this compound for the σ₁ and σ₂ receptors.

  • Materials:

    • Membrane preparations from guinea pig brain (for σ₁) or rat liver (for σ₂).

    • Radioligand for σ₁: [³H]-(+)-pentazocine.

    • Radioligand for σ₂: [³H]-DTG (1,3-di-o-tolyl-guanidine) in the presence of (+)-pentazocine to mask σ₁ sites.

    • Non-specific binding control: Haloperidol.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine.

    • Scintillation cocktail and counter.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and a range of concentrations of this compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.

    • Incubate at room temperature for 120 minutes.

    • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and plot as a percentage of total binding against the log concentration of the test compound to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Histamine H3 Receptor Functional Assay (cAMP Accumulation)[4][9][10]
  • Objective: To determine the functional potency (IC50) of this compound as an antagonist at the H3 receptor.

  • Materials:

    • HEK293 cells stably expressing the human H3 receptor.

    • H3 receptor agonist: (R)-α-methylhistamine.

    • Adenylyl cyclase stimulator: Forskolin.

    • cAMP assay kit (e.g., HTRF, LANCE).

    • Cell culture medium and plates.

  • Procedure:

    • Seed the H3R-expressing HEK293 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of (R)-α-methylhistamine in the presence of forskolin.

    • Incubate for the time specified by the cAMP assay kit manufacturer.

    • Lyse the cells and measure the intracellular cAMP levels according to the kit protocol.

    • Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value for the reversal of agonist-induced inhibition of cAMP production.

NMDA Receptor Electrophysiology Assay in Xenopus Oocytes[5][11][12]
  • Objective: To determine the inhibitory effect (IC50) of this compound on NMDA receptor-mediated currents.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA for NMDA receptor subunits (e.g., NR1 and NR2B).

    • Two-electrode voltage-clamp setup.

    • Recording solution (e.g., Ba²⁺-containing Ringer's solution).

    • NMDA receptor agonists: L-glutamate and glycine.

  • Procedure:

    • Inject the Xenopus oocytes with the cRNA for the desired NMDA receptor subunits and incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two microelectrodes for voltage clamping.

    • Perfuse the oocyte with the recording solution containing a fixed concentration of L-glutamate and glycine to evoke an inward current.

    • Once a stable baseline current is established, perfuse the oocyte with increasing concentrations of this compound in the presence of the agonists.

    • Measure the inhibition of the agonist-evoked current at each concentration of the test compound.

    • Plot the percentage of current inhibition against the log concentration of this compound to determine the IC50.

Conclusion

While direct experimental data for this compound is currently lacking, its chemical structure strongly suggests potential interactions with sigma receptors, the histamine H3 receptor, and NMDA receptors. The information and protocols presented in this technical guide provide a robust framework for initiating a comprehensive investigation into the mechanism of action of this compound. Future studies employing the outlined binding and functional assays are crucial to definitively characterize its pharmacological profile and to determine its potential as a therapeutic agent. Researchers are encouraged to utilize these methodologies to elucidate the specific molecular targets and signaling pathways modulated by this compound.

References

[1,4'-Bipiperidin]-4-ol spectral data analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data Analysis of [1,4'-Bipiperidin]-4-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for this compound, a key heterocyclic compound with applications in medicinal chemistry and drug development. The document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual representations to facilitate a deeper understanding of its structural characterization.

Structure of this compound

This compound consists of two piperidine rings linked at the 1 and 4' positions, with a hydroxyl group attached to the 4-position of the second piperidine ring.

Molecular Formula: C₁₀H₂₀N₂O Molecular Weight: 184.28 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on each of the two piperidine rings.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.50m1HH-4
~ 2.85m4HH-2', H-6' (axial & equatorial)
~ 2.50m4HH-2, H-6 (axial & equatorial)
~ 2.20tt1HH-1'
~ 1.80m4HH-3', H-5' (equatorial)
~ 1.65m4HH-3, H-5 (equatorial)
~ 1.40m4HH-3', H-5' (axial)
~ 1.25m4HH-3, H-5 (axial)
(variable)br s1H-OH
¹³C NMR Spectral Data

The carbon NMR spectrum provides information about the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
~ 68.0C-4
~ 60.0C-1'
~ 52.0C-2', C-6'
~ 50.0C-2, C-6
~ 35.0C-3, C-5
~ 30.0C-3', C-5'
Experimental Protocol for NMR Spectroscopy.[1][2][3][4][5][6]

A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1] The solution is then placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For ¹³C NMR, broadband proton decoupling is often used to simplify the spectrum by removing C-H coupling.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
2950 - 2850StrongC-H stretch (aliphatic)
1450MediumC-H bend (scissoring)
1100MediumC-N stretch
1050MediumC-O stretch (secondary alcohol)
Experimental Protocol for IR Spectroscopy.[7][8][9][10][11]

An IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer.[4] A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.[5] A background spectrum of the empty accessory or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[6]

Expected Mass Spectrum Data

The electron ionization (EI) mass spectrum is expected to show the molecular ion peak and several characteristic fragment ions.

m/zRelative IntensityAssignment
184Moderate[M]⁺ (Molecular Ion)
167Low[M - OH]⁺
112High[C₇H₁₄N]⁺
84High[C₅H₁₀N]⁺ (Piperidine fragment)
57Moderate[C₄H₉]⁺
Experimental Protocol for Mass Spectrometry.[12][13][14][15][16]

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).[7] For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[8][9] The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.[6]

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structure Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectral data analysis.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the key fragmentation pathways for this compound in mass spectrometry.

MS_Fragmentation M [C₁₀H₂₀N₂O]⁺ m/z = 184 F1 [C₁₀H₁₉N₂]⁺ m/z = 167 M->F1 -OH F2 [C₇H₁₄N]⁺ m/z = 112 M->F2 -C₃H₆O F3 [C₅H₁₀N]⁺ m/z = 84 F2->F3 -C₂H₄

Caption: Key fragmentation of this compound.

Correlation of Functional Groups with Spectral Data

The following diagram shows the correlation between the key functional groups of this compound and their expected spectral regions.

Spectral_Correlation cluster_molecule This compound Structure cluster_ir IR (cm⁻¹) cluster_nmr ¹H NMR (ppm) Molecule O-H C-H (aliphatic) C-N C-O IR_Regions 3400-3200 2950-2850 1100 1050 Molecule:f0->IR_Regions:f0 Molecule:f1->IR_Regions:f1 Molecule:f2->IR_Regions:f2 Molecule:f3->IR_Regions:f3 H_NMR_Regions variable 1.2-3.5 Molecule:f0->H_NMR_Regions:f0 Molecule:f1->H_NMR_Regions:f1

Caption: Functional group and spectral data correlation.

References

An In-depth Technical Guide on the Solubility and Stability of [1,4'-Bipiperidin]-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of [1,4'-Bipiperidin]-4-ol, a key heterocyclic compound relevant in pharmaceutical research. Due to the limited availability of specific experimental data in public literature, this document focuses on predicted properties, theoretical considerations, and detailed experimental protocols for determining its solubility and stability profiles. These methodologies are based on established principles for similar piperidine-containing molecules and adhere to regulatory guidelines.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvents and under different environmental conditions.

PropertyValueSource
CAS Number 550370-19-9[1]
Molecular Formula C₁₀H₂₀N₂O[1]
Molecular Weight 184.28 g/mol [1]
Boiling Point (Predicted) 321.8 ± 37.0 °C[1]
Density (Predicted) 1.079 ± 0.06 g/cm³[1]
pKa (Predicted) 14.86 ± 0.20[1]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The "like dissolves like" principle suggests that the polarity of this compound will govern its solubility in various solvents. The presence of two amine groups and a hydroxyl group suggests a polar nature, likely leading to good solubility in polar protic solvents.

Table 2: Predicted Solubility of this compound in Common Solvents

SolventPolarityPredicted SolubilityRationale
Water HighHighThe molecule contains multiple hydrogen bond donors and acceptors, making it likely to be miscible with water.
Methanol HighHighSimilar to water, methanol is a polar protic solvent capable of hydrogen bonding.
Ethanol HighHighThe solubility is expected to be high due to its polarity and hydrogen bonding capabilities, though slightly less than in methanol due to the increased carbon chain length.[2]
Dimethyl Sulfoxide (DMSO) HighHighA polar aprotic solvent that is a good solvent for a wide range of organic compounds.
Acetonitrile MediumModerateA polar aprotic solvent, but with a lower capacity for hydrogen bonding compared to protic solvents.
Dichloromethane (DCM) LowLowA non-polar solvent, expected to have poor solubility for a polar compound like this compound.
Hexane LowLowA non-polar solvent, expected to have very low solubility.

Experimental Protocol for Solubility Determination

A robust experimental protocol is necessary to quantitatively determine the solubility of this compound. The following outlines a standard shake-flask method, which is a widely accepted technique for measuring equilibrium solubility.[3]

3.1. Materials and Equipment

  • This compound reference standard

  • Selected solvents (e.g., water, methanol, ethanol, DMSO)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled incubator or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantitative Analysis by HPLC:

    • Analyze the diluted samples using a validated HPLC method. A reversed-phase C18 column is typically suitable for polar compounds.[4][5]

    • The concentration of the dissolved compound is determined by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) × (Dilution Factor)

Workflow for Solubility Determination

G A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge to separate solid and supernatant B->C D Filter supernatant (0.45 µm filter) C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility from calibration curve F->G

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Stability Profile and Forced Degradation Studies

Assessing the stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are used to evaluate the intrinsic stability of a drug substance.[6][7][8] These studies involve exposing the compound to stress conditions more severe than accelerated stability testing.[8]

4.1. Stress Conditions for Forced Degradation Forced degradation studies should be performed on a single batch of the drug substance.[8][9] The typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C) for a specified duration.

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60 °C) for a specified duration.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Solid drug substance exposed to high temperature (e.g., 80 °C).

  • Photolytic Degradation: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[10]

4.2. Experimental Protocol for Forced Degradation Studies

  • Sample Preparation:

    • Prepare solutions of this compound in the respective stress media (acid, base, water, H₂O₂).

    • For thermal and photolytic studies, use the solid drug substance.

  • Stress Exposure:

    • Expose the samples to the specified stress conditions for a predetermined time. The goal is to achieve a target degradation of 5-20%.[10]

    • At various time points, withdraw samples.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all potential degradation products.[6][11]

  • Data Evaluation:

    • Determine the percentage of degradation of this compound.

    • Identify and characterize any significant degradation products.

    • Perform a mass balance analysis to account for the parent compound and all degradation products.[9][12]

Logical Flow for Stability Assessment

G cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis API This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo Results Assess Degradation Identify Degradants Determine Degradation Pathway Analysis->Results

Caption: Logical relationship for conducting forced degradation studies to assess stability.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method, typically an HPLC method.[6][11]

Table 3: Example HPLC Method Parameters for Piperidine Derivatives

ParameterConditionReference
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5][11]
Mobile Phase Acetonitrile and a buffer (e.g., 0.01 M phosphate buffer, pH 3) in a gradient or isocratic mode.[11]
Flow Rate 1.0 mL/min[11]
Column Temperature 30 °C[13]
Detection Wavelength Dependent on the chromophore. For compounds lacking a strong chromophore, derivatization may be necessary.[4]
Injection Volume 20 µL[13]

Method Validation: The stability-indicating method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[7][11] Specificity is demonstrated by showing that the method can resolve the main peak from any degradation products.[6]

Conclusion

References

The Bipiperidine Core: A Technical Guide to its Discovery, History, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bipiperidine scaffold, consisting of two interconnected piperidine rings, is a privileged structure in medicinal chemistry. Its presence in a range of pharmaceuticals, from antipsychotics to anti-cancer agents, underscores its importance as a pharmacophore. This technical guide provides an in-depth exploration of the discovery and history of bipiperidine-based compounds, detailing their synthesis, mechanisms of action, and therapeutic applications. We present a comprehensive overview of key experimental methodologies, quantitative pharmacological data, and the intricate signaling pathways modulated by these compounds.

Discovery and Historical Development

The journey of bipiperidine-based compounds is intertwined with the broader history of heterocyclic chemistry and the quest for novel therapeutic agents. While the piperidine ring itself was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the active component of black pepper, the deliberate synthesis and exploration of bipiperidine structures came much later.

The related aromatic compound, 2,2'-bipyridine, was first synthesized in 1888. However, the saturated bipiperidine core, with its distinct stereochemical and conformational properties, presented its own synthetic challenges and therapeutic opportunities. Early methods for the synthesis of the bipiperidine scaffold likely involved the reduction of bipyridines, a process that has been refined over the years with the development of more sophisticated catalytic systems.

The therapeutic potential of the bipiperidine moiety became evident with the discovery of the diphenylbutylpiperidine class of antipsychotics. Pimozide , discovered at Janssen Pharmaceutica in 1963, was a significant early example.[1] Its development marked a key milestone in the history of bipiperidine-based drugs and spurred further investigation into this chemical space.

Another important area of application emerged with the development of gastroprokinetic agents. Clebopride , a substituted benzamide containing a bipiperidine fragment, was developed as a potent antiemetic and prokinetic drug.

More recently, the bipiperidine scaffold has been incorporated into complex chemotherapeutic agents. A notable example is its role as a key precursor in the synthesis of Irinotecan , a topoisomerase I inhibitor used in the treatment of various cancers.[2] Irinotecan was first approved for medical use in Japan in 1994 and in the United States in 1996.[2][3][4]

Synthesis of the Bipiperidine Core: An Evolving Landscape

The synthesis of bipiperidine-based compounds has evolved significantly from early, often harsh, reduction methods to more controlled and versatile catalytic approaches.

Early Synthetic Approaches

Initial syntheses of bipiperidines often relied on the catalytic hydrogenation of the corresponding bipyridines. This method, while effective for producing simple, unsubstituted bipiperidines, often required high pressures and temperatures and was not always suitable for more complex, functionalized molecules.

Modern Synthetic Methodologies

Modern organic synthesis offers a diverse toolkit for the construction of the bipiperidine scaffold with high levels of control over stereochemistry and substitution patterns.

Reductive amination has become a cornerstone for the synthesis of 1,4'-bipiperidines. This method typically involves the reaction of a piperidone with a piperidine in the presence of a reducing agent.

Nucleophilic substitution reactions provide a direct route to N-substituted bipiperidines. For instance, the synthesis of pimozide involves the SN2 reaction of 1-(4-piperidyl)-2-benzimidazolinone with 1-chloro-4,4-bis(4-fluorophenyl)butane.[5]

Modern cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have been adapted for the synthesis of C-C and C-N linked bipiperidines, respectively. These methods offer excellent functional group tolerance and control over the point of attachment between the two piperidine rings.

Key Bipiperidine-Based Therapeutics

The versatility of the bipiperidine scaffold is showcased by its presence in drugs targeting a wide range of diseases.

Pimozide: A First-Generation Antipsychotic

Development History: Discovered in 1963, pimozide is a diphenylbutylpiperidine derivative that has been used for the treatment of schizophrenia and Tourette's syndrome.[1][6]

Mechanism of Action: Pimozide is a potent antagonist of dopamine D2 and D3 receptors.[7] Its antipsychotic effects are attributed to the blockade of these receptors in the mesolimbic pathway of the brain.[7][8] It also exhibits some affinity for serotonin 5-HT7 receptors.[1] Recent studies have also suggested that pimozide can inhibit STAT3 signaling and the RAF/ERK pathway, potentially contributing to its effects.[9][10]

Clebopride: A Gastroprokinetic and Antiemetic Agent

Development History: Clebopride is a substituted benzamide that has been used to treat gastrointestinal motility disorders.

Mechanism of Action: Clebopride's primary mechanism of action is the antagonism of dopamine D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ) of the brain, which accounts for its prokinetic and antiemetic effects, respectively.[11][12] It also acts as a partial agonist at serotonin 5-HT4 receptors, which contributes to its prokinetic activity by promoting the release of acetylcholine.[11][13]

Irinotecan: A Topoisomerase I Inhibitor

Development History: Irinotecan is a semi-synthetic analog of the natural alkaloid camptothecin.[14] It was first approved for the treatment of metastatic colorectal cancer in the United States in 1996.[2][4]

Mechanism of Action: Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38.[15] SN-38 is a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and transcription.[15][16] By stabilizing the topoisomerase I-DNA complex, SN-38 leads to the accumulation of DNA single-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[15][17][18]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for the bipiperidine-based drugs discussed.

Table 1: Receptor Binding Affinities (Ki)

CompoundReceptorKi (nM)Species/Tissue
PimozideDopamine D23.0Cell-free assay
PimozideDopamine D30.83Cell-free assay
PimozideDopamine D16600Cell-free assay
Pimozide5-HT1A310Cell-free assay
Pimozideα1-adrenoceptor39Cell-free assay
CleboprideDopamine D23.5Bovine brain membranes
Cleboprideα2-adrenoceptor780Bovine brain membranes

Data sourced from references[19][20][21]

Table 2: Clinical Efficacy of Pimozide in Schizophrenia

OutcomePimozide vs. Placebo (6-12 months)
Clinical RelapseLower with Pimozide
Withdrawal for any reason (3-12 months)Lower with Pimozide

Data from a meta-analysis of 34 studies.[6][22][23][24]

Table 3: Clinical Efficacy of Clebopride in Functional Dyspepsia

Study DesignOutcome
Double-blind, randomized vs. cisaprideSignificant reduction in dyspeptic symptoms (p < 0.001)
Double-blind, placebo-controlledMore effective than placebo in reducing symptoms (P ≤ 0.001)

Data sourced from references[25][26]

Table 4: Clinical Efficacy of Irinotecan in Metastatic Colorectal Cancer

Study PhasePatient PopulationResponse RateMedian Survival
Phase IIRecurrent/progressive after 5-FU therapy23%10.4 months
Phase IIPrior 5-FU exposure13.3%7.7 months
Phase IIChemotherapy-naive25.8%7.6 months
Phase IIIRefractory to 5-FU based chemotherapy (vs. BSC)-1-year survival: 36% vs. 14%

BSC: Best Supportive Care. Data sourced from references[2][27][28]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for the evaluation of bipiperidine-based compounds.

Pimozide_Signaling Pimozide Pimozide D2R Dopamine D2 Receptor Pimozide->D2R Antagonism AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Signaling PKA->Downstream Antipsychotic Antipsychotic Effects Downstream->Antipsychotic Clebopride_Signaling Clebopride Clebopride D2R Dopamine D2 Receptor (GI Tract) Clebopride->D2R Antagonism HT4R Serotonin 5-HT4 Receptor Clebopride->HT4R Partial Agonism ACh_release Acetylcholine Release D2R->ACh_release Inhibition of inhibitory effect HT4R->ACh_release Stimulation GI_motility Increased GI Motility ACh_release->GI_motility Irinotecan_Mechanism Irinotecan Irinotecan (Prodrug) SN38 SN-38 (Active Metabolite) Irinotecan->SN38 Metabolism TopoI_DNA Topoisomerase I-DNA Complex SN38->TopoI_DNA Stabilization TopoI Topoisomerase I TopoI->TopoI_DNA DNA DNA DNA->TopoI_DNA Replication DNA Replication TopoI_DNA->Replication Inhibition of re-ligation SSB Single-Strand Breaks Replication->SSB DSB Double-Strand Breaks SSB->DSB Collision with replication fork Apoptosis Apoptosis DSB->Apoptosis Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Clinical Development Binding Receptor Binding Assays (Ki determination) Functional Functional Assays (e.g., cAMP measurement, Ca2+ flux) Binding->Functional Cell_based Cell-based Assays (e.g., proliferation, apoptosis) Functional->Cell_based PK Pharmacokinetics (ADME) Cell_based->PK Efficacy Animal Models of Disease (e.g., behavioral models, xenografts) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity PhaseI Phase I Trials (Safety, Dosage) Toxicity->PhaseI PhaseII Phase II Trials (Efficacy, Side Effects) PhaseI->PhaseII PhaseIII Phase III Trials (Comparison to standard treatment) PhaseII->PhaseIII Compound Bipiperidine-based Compound Synthesis Compound->Binding

References

Methodological & Application

Synthesis of [1,4'-Bipiperidin]-4-ol from piperidine precursors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of [1,4'-Bipiperidin]-4-ol

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of a hydroxyl group and a secondary amine provide versatile points for further functionalization. This document outlines a reliable three-step synthetic route starting from commercially available piperidine precursors. The synthesis involves an initial reductive amination to form the bipiperidine core, followed by a stereoselective ketone reduction and a final deprotection step.

Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-step sequence:

  • Reductive Amination: The synthesis commences with the reductive amination of piperidine with N-Boc-4-piperidone. This reaction, typically mediated by a mild reducing agent such as sodium triacetoxyborohydride (STAB), forms the C-N bond between the two piperidine rings, yielding the N-Boc protected ketone intermediate, tert-butyl 4-oxo-[1,4'-bipiperidine]-1'-carboxylate.

  • Ketone Reduction: The carbonyl group of the intermediate is then reduced to a hydroxyl group. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation, offering good yields and stereoselectivity. The reduction of the 4-piperidone generally results in the formation of the thermodynamically more stable equatorial alcohol.

  • Boc Deprotection: The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the nitrogen atom. This is typically accomplished under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a chlorinated solvent or hydrochloric acid in dioxane, to yield the target compound, this compound.

This synthetic approach is robust and allows for the production of the target molecule on a laboratory scale.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-oxo-[1,4'-bipiperidine]-1'-carboxylate (Intermediate 1)

This protocol is adapted from the reductive amination of N-Boc-4-piperidone with an amine.

Materials:

  • N-Boc-4-piperidone

  • Piperidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add piperidine (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure tert-butyl 4-oxo-[1,4'-bipiperidine]-1'-carboxylate.

Step 2: Synthesis of tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate (Intermediate 2)

This protocol describes the reduction of the ketone to the corresponding alcohol.

Materials:

  • tert-butyl 4-oxo-[1,4'-bipiperidine]-1'-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 4-oxo-[1,4'-bipiperidine]-1'-carboxylate (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate, which can be used in the next step without further purification if of sufficient purity.

Step 3: Synthesis of this compound (Final Product)

This protocol details the deprotection of the Boc group to yield the final product.

Materials:

  • tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Summary of Synthetic Steps and Typical Yields

StepReactionKey ReagentsProductTypical Yield (%)
1Reductive AminationN-Boc-4-piperidone, Piperidine, STABtert-butyl 4-oxo-[1,4'-bipiperidine]-1'-carboxylate70-85
2Ketone ReductionNaBH₄tert-butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate85-95
3Boc DeprotectionTFAThis compound>90

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Ketone Reduction cluster_step3 Step 3: Boc Deprotection Piperidine Piperidine Intermediate_1 tert-butyl 4-oxo- [1,4'-bipiperidine]-1'-carboxylate Piperidine->Intermediate_1 N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone->Intermediate_1 Intermediate_2 tert-butyl 4-hydroxy- [1,4'-bipiperidine]-1'-carboxylate Intermediate_1->Intermediate_2 NaBH4 Final_Product This compound Intermediate_2->Final_Product TFA

Caption: Overall synthetic workflow for this compound.

Step1_Detail Reactants N-Boc-4-piperidone Piperidine Acetic Acid Reaction Reductive Amination (12-16h, rt) Reactants->Reaction Solvent DCM Solvent->Reaction Reducing_Agent STAB Reducing_Agent->Reaction Workup 1. NaHCO3 quench 2. DCM extraction 3. Brine wash 4. Drying (MgSO4) 5. Concentration Reaction->Workup Purification Flash Chromatography Workup->Purification Product Intermediate 1 Purification->Product

Caption: Experimental workflow for Step 1: Reductive Amination.

Step3_Detail Starting_Material Intermediate 2 Reaction Boc Deprotection (1-3h, rt) Starting_Material->Reaction Reagent TFA Reagent->Reaction Solvent DCM Solvent->Reaction Workup 1. NaHCO3 neutralization 2. DCM extraction 3. Brine wash 4. Drying (MgSO4) 5. Concentration Reaction->Workup Product Final Product Workup->Product

Caption: Experimental workflow for Step 3: Boc Deprotection.

[1,4'-Bipiperidin]-4-ol: A Versatile Scaffold for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

[1,4'-Bipiperidin]-4-ol is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). Its rigid bicyclic structure provides a defined three-dimensional conformation, while the secondary amine and hydroxyl group offer versatile points for chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The bipiperidine motif is found in a number of biologically active compounds, demonstrating its utility as a privileged scaffold for engaging with various CNS receptors.

This document provides an overview of the applications of this compound in drug discovery, focusing on its use in the synthesis of potent and selective receptor modulators. Detailed experimental protocols for the derivatization of this building block are provided, along with quantitative data for a key drug candidate developed from a similar structural class.

Key Applications in Drug Discovery

The this compound scaffold is particularly suited for the development of ligands for dopamine and serotonin receptors, which are critical targets for the treatment of a range of psychiatric and neurological disorders. One of the most significant drugs developed from a structurally related core is Cariprazine , an atypical antipsychotic.

Cariprazine is a potent dopamine D2 and D3 receptor partial agonist, with a preference for the D3 receptor. It also exhibits partial agonism at serotonin 5-HT1A receptors and antagonist activity at 5-HT2A receptors.[1][2] This unique pharmacological profile contributes to its efficacy in treating schizophrenia and bipolar disorder.[1] The mechanism of action of cariprazine is thought to be mediated by its modulation of these key neurotransmitter systems in the brain.[3][4]

Quantitative Data: Receptor Binding Profile of Cariprazine

The following table summarizes the in vitro binding affinities (Ki) of cariprazine for various CNS receptors, highlighting its high affinity for dopamine D2 and D3 receptors.

Receptor TargetKi (nM)Reference
Dopamine D30.085[3]
Dopamine D2L0.49[3]
Dopamine D2S0.69[3]
Serotonin 5-HT1A2.6[5]
Serotonin 5-HT2B0.58[5]
Serotonin 5-HT2A18.8[5]
Histamine H123.3[5]
Serotonin 5-HT2C134[5]
Adrenergic α1A155[5]
Cholinergic Muscarinic>1000[3]

Signaling Pathways and Experimental Workflows

Dopamine D2/D3 and Serotonin 5-HT1A/5-HT2A Signaling Pathways

The therapeutic effects of drugs like cariprazine are mediated through their interaction with complex intracellular signaling cascades. The following diagram illustrates the principal signaling pathways modulated by a D2/D3 partial agonist and 5-HT1A partial agonist/5-HT2A antagonist.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor DA_synthesis Dopamine Synthesis and Release D2_auto->DA_synthesis Inhibition D2 D2 Receptor AC Adenylyl Cyclase D2->AC Inhibition D3 D3 Receptor D3->AC Inhibition HT1A 5-HT1A Receptor HT1A->AC Inhibition HT2A 5-HT2A Receptor PLC Phospholipase C HT2A->PLC Activation cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Activation PKC PKC IP3_DAG->PKC Activation downstream Downstream Effects (Gene Expression, Ion Channel Modulation) PKA->downstream PKC->downstream Cariprazine Cariprazine (Partial Agonist) Cariprazine->D2_auto Cariprazine->D2 Cariprazine->D3 Cariprazine->HT1A Cariprazine_ant Cariprazine (Antagonist) Cariprazine_ant->HT2A

Dopamine and Serotonin Receptor Signaling Pathways
General Synthetic Workflow for Derivatization of this compound

The following diagram outlines a general workflow for the synthesis of bioactive molecules utilizing this compound as a starting material.

G start This compound N_alkylation N-Alkylation (Reductive Amination or Direct Alkylation) start->N_alkylation O_alkylation O-Alkylation start->O_alkylation intermediate Derivatized Intermediate N_alkylation->intermediate O_alkylation->intermediate purification Purification (Chromatography, Recrystallization) intermediate->purification characterization Characterization (NMR, MS, etc.) purification->characterization bio_assay Biological Assays (e.g., Receptor Binding, Functional Assays) characterization->bio_assay sar_analysis SAR Analysis bio_assay->sar_analysis final_compound Bioactive Compound bio_assay->final_compound lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->N_alkylation lead_optimization->O_alkylation

References

The Versatile Scaffold of [1,4'-Bipiperidin]-4-ol in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The [1,4'-Bipiperidin]-4-ol moiety is a privileged scaffold in medicinal chemistry, serving as a versatile building block in the design and synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a tertiary amine, a secondary alcohol, and a bipiperidine core, provide a unique three-dimensional architecture that allows for favorable interactions with a variety of biological targets. This has led to its incorporation into molecules targeting a range of diseases, from central nervous system disorders to infectious diseases. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Therapeutic Applications and Key Pharmacological Data

The this compound scaffold and its derivatives have been explored for their potential in treating a multitude of diseases. Notably, this structural motif is a key component in compounds targeting neurodegenerative diseases, viral infections, and inflammatory conditions. Below is a summary of key compounds and their associated pharmacological data.

Central Nervous System (CNS) Disorders

The piperidine motif is prevalent in many CNS-active drugs. While not a direct this compound derivative, Blarcamesine (ANAVEX2-73) , an aminotetrahydrofuran derivative with a piperidine-like moiety, highlights the therapeutic potential of targeting CNS receptors with such scaffolds. Blarcamesine is a sigma-1 receptor (S1R) agonist and a muscarinic receptor modulator that has shown promise in clinical trials for Alzheimer's disease, Parkinson's disease, and Rett syndrome.[1][2][3][4]

Another relevant compound, Posiphen , a phenyl carbamoyl analog of (+)-physostigmine, demonstrates a unique mechanism of action by inhibiting the translation of amyloid precursor protein (APP) and α-synuclein mRNA.[5][6] This is achieved by targeting a conserved iron-response element in the 5'-untranslated region (5'-UTR) of these mRNAs.[5]

Compound/DerivativeTarget(s)BioactivityDisease Indication
Blarcamesine (ANAVEX2-73) Sigma-1 Receptor (S1R), Muscarinic ReceptorsKi (S1R) = 850 nM[7]Alzheimer's Disease, Parkinson's Disease, Rett Syndrome
Slowed cognitive decline (ADAS-Cog13) vs. placebo (p=0.008)[8]
Slowed functional decline (CDR-SB) vs. placebo (p=0.010)[8]
Posiphen APP and α-synuclein mRNA translationIC50 < 5 µM for α-synuclein reduction in SH-SY5Y cells[9]Alzheimer's Disease, Parkinson's Disease
Lowered CSF sAPPα, sAPPβ, t-τ, and p-τ in MCI patients[10]
Anti-HIV-1 Activity: CCR5 Antagonism

Derivatives of the [1,4'-bipiperidine] scaffold have been investigated as potent C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a crucial co-receptor for the entry of R5-tropic HIV-1 into host cells. Blocking this receptor can effectively prevent viral entry and replication. Several 1,4-disubstituted piperidine/piperazine derivatives have demonstrated potent anti-HIV-1 activity at nanomolar concentrations.[1]

Compound ClassTargetBioactivityDisease Indication
1,4-Disubstituted piperidine/piperazine derivativesCCR5IC50 in the nanomolar range against HIV-1 Bal infection[1]HIV-1 Infection
Piperidine-4-carboxamide derivativesCCR5EC50 = 0.59 nM against HIV-1 replication in PBMCs for compound 11f[11]HIV-1 Infection
Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are being investigated for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, ADHD, and schizophrenia.[9] A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines has been synthesized and evaluated as non-imidazole histamine H3 receptor antagonists.[12]

Compound ClassTargetBioactivityDisease Indication
2-(1,4'-Bipiperidin-1'-yl)thiazolopyridinesHistamine H3 ReceptorLead compounds with potent in vitro activity[12]CNS Disorders
1-Benzyl-4-hydroxypiperidine derivativesHistamine H3 ReceptorpKi = 7.09 for the most potent compound (9b2)[13]CNS Disorders

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of this compound derivatives and related compounds.

Synthesis of 4-Aryl-Piperidin-4-ol Analogs for Anti-Tuberculosis Activity

This protocol describes a general procedure for the synthesis of piperidinol analogs, which can be adapted for the synthesis of this compound derivatives.

Step 1: Epoxide Formation

  • To a solution of substituted phenol (1 equivalent) in acetonitrile, add cesium carbonate (2 equivalents).

  • Add (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin (1.2 equivalents).

  • Stir the reaction mixture under reflux overnight and monitor the reaction completion by TLC.

  • Filter the reaction mixture and wash the solid with acetonitrile.

  • Evaporate the filtrate under reduced pressure to obtain the crude epoxide product, which is used in the next step without further purification.

Step 2: Piperidinol Formation

  • Dissolve the crude epoxide from Step 1 in ethanol.

  • Add the desired 4-piperidine derivative (e.g., 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol) (1 equivalent).

  • Stir the reaction under reflux overnight and monitor for completion by HPLC.

  • Evaporate the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the final piperidinol product.

Biological Evaluation: Sigma-1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.[12][14][15][16]

Materials:

  • Guinea pig liver membranes (source of S1R)

  • [³H]-(+)-pentazocine (radioligand)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM haloperidol)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, guinea pig liver membrane preparation, and [³H]-(+)-pentazocine at a concentration near its Kd.

  • Add the test compounds at various concentrations. For total binding, add vehicle. For non-specific binding, add a high concentration of an unlabeled S1R ligand like haloperidol.

  • Incubate the plate at room temperature for 120 minutes to allow binding to reach equilibrium.[17]

  • Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Biological Evaluation: Anti-HIV-1 CCR5 Entry Assay

This protocol describes a cell-based assay to evaluate the ability of compounds to inhibit HIV-1 entry via the CCR5 co-receptor.

Materials:

  • CEMx174 5.25M7 cells (engineered to express CCR5 and an LTR-driven luciferase reporter)

  • HIV-1 Bal strain (R5-tropic)

  • Test compounds

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed CEMx174 5.25M7 cells in a 96-well plate.

  • Treat the cells with serial dilutions of the test compounds for 1 hour.

  • Infect the cells with the HIV-1 Bal strain.

  • Incubate the plate for 48-72 hours.

  • Lyse the cells and add luciferase assay reagent.

  • Measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition of viral entry for each compound concentration compared to the untreated control.

  • Determine the IC50 value, the concentration at which the compound inhibits 50% of viral entry.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound derivatives exert their effects is crucial for rational drug design and development.

Blarcamesine (ANAVEX2-73) and the Sigma-1 Receptor Pathway

Blarcamesine's primary target is the sigma-1 receptor, a unique intracellular chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). Upon activation by agonists like Blarcamesine, the sigma-1 receptor dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and translocates to other parts of the cell where it modulates various signaling pathways, leading to neuroprotection.[1]

Blarcamesine_Sigma1_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects S1R_BiP Sigma-1R-BiP Complex S1R Sigma-1R (Active) S1R_BiP->S1R Dissociation BiP BiP S1R_BiP->BiP Autophagy ↑ Autophagy S1R->Autophagy Mito_Function ↑ Mitochondrial Function S1R->Mito_Function Neuroinflammation ↓ Neuroinflammation S1R->Neuroinflammation Synaptogenesis ↑ Synaptogenesis S1R->Synaptogenesis Blarcamesine Blarcamesine Blarcamesine->S1R_BiP Agonist Binding Neuroprotection Neuroprotection Autophagy->Neuroprotection Mito_Function->Neuroprotection Neuroinflammation->Neuroprotection Synaptogenesis->Neuroprotection

Caption: Blarcamesine activates the Sigma-1 receptor, leading to neuroprotective effects.

Posiphen's Mechanism of Action: Inhibition of Protein Translation

Posiphen exerts its therapeutic effect by selectively inhibiting the translation of neurotoxic proteins like APP and α-synuclein. It achieves this by binding to an iron-responsive element (IRE) in the 5'-untranslated region (5'-UTR) of their respective mRNAs, thereby blocking the initiation of translation.

Posiphen_MoA cluster_mRNA mRNA Translation cluster_outcome Cellular Outcome mRNA APP / α-synuclein mRNA (with 5'-UTR IRE) Ribosome Ribosome mRNA->Ribosome Translation Initiation Protein APP / α-synuclein Protein Ribosome->Protein Elongation Block Translation Blocked Ribosome->Block Posiphen Posiphen Posiphen->mRNA Binds to 5'-UTR IRE Reduced_Protein ↓ Levels of Neurotoxic Proteins Block->Reduced_Protein Neuroprotection Neuroprotection Reduced_Protein->Neuroprotection

Caption: Posiphen inhibits the translation of neurotoxic proteins like APP and α-synuclein.

General Workflow for Drug Discovery with this compound

The development of new drugs based on the this compound scaffold typically follows a structured workflow from initial design to preclinical evaluation.

Drug_Discovery_Workflow Scaffold This compound Scaffold Design Library Design & Synthesis Scaffold->Design HTS High-Throughput Screening Design->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR) Hit_ID->Lead_Opt In_Vitro In Vitro ADMET Profiling Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & PK/PD In_Vitro->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A typical drug discovery workflow utilizing the this compound scaffold.

Conclusion

The this compound scaffold continues to be a valuable asset in the field of medicinal chemistry. Its synthetic tractability and ability to be elaborated into a wide range of derivatives make it an attractive starting point for the discovery of novel therapeutics. The examples provided herein, from targeting complex CNS disorders to combating infectious diseases, underscore the broad therapeutic potential of this versatile chemical entity. Further exploration of the chemical space around this scaffold, guided by a deeper understanding of its interactions with biological targets, is poised to yield the next generation of innovative medicines.

References

The Versatile [1,4'-Bipiperidin]-4-ol Scaffold: A Promising Motif for CNS Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

The [1,4'-Bipiperidin]-4-ol core structure represents a significant and versatile scaffold in the design and development of novel therapeutics targeting the Central Nervous System (CNS). Its inherent structural features, including a basic nitrogen atom and the capacity for diverse substitutions, allow for the fine-tuning of physicochemical properties crucial for blood-brain barrier penetration and specific interactions with various CNS targets. This document provides a detailed overview of the potential applications of the this compound scaffold in CNS drug discovery, supported by quantitative data from structurally related compounds, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to the this compound Scaffold

The piperidine moiety is a well-established privileged structure in medicinal chemistry, frequently incorporated into CNS-active agents. The this compound framework, characterized by two linked piperidine rings with a hydroxyl group, offers a unique three-dimensional architecture. This structure can be systematically modified at several positions to optimize ligand-receptor interactions, selectivity, and pharmacokinetic profiles. Derivatives of this scaffold have shown promise in modulating key CNS receptors, including dopamine, serotonin, and sigma receptors, making them attractive candidates for developing treatments for a range of neurological and psychiatric disorders.

Potential CNS Targets and Therapeutic Indications

Based on the pharmacological profiles of structurally similar 1,4-disubstituted piperidine and bipiperidine derivatives, the this compound scaffold is a promising starting point for targeting several key CNS receptors.

  • Dopamine D4 Receptors: Certain 1,4-disubstituted aromatic piperidines and piperazines exhibit high selectivity for the dopamine D4 receptor.[1] This selectivity is influenced by interactions with an aromatic microdomain within the receptor.[1] D4 receptor antagonists are being investigated for their potential in treating schizophrenia, addiction, and L-DOPA induced dyskinesias in Parkinson's disease.[2]

  • Serotonin Receptors: The piperidine motif is a common feature in ligands targeting various serotonin (5-HT) receptor subtypes.[3][4] For instance, multitarget ligands hitting serotonin receptors are being explored for the treatment of schizophrenia and depression.[5] The specific substitution pattern on the bipiperidine core can be tailored to achieve desired affinity and functional activity at receptors like 5-HT1A and 5-HT2A.[6]

  • Sigma-1 Receptors: The sigma-1 receptor is implicated in a variety of CNS disorders, including neurodegenerative diseases, pain, and depression.[7] 4-aroylpiperidines and their reduced alcohol analogs have been identified as selective sigma-1 receptor ligands.[8] The this compound scaffold shares structural similarities with these compounds, suggesting its potential for sigma-1 receptor modulation.

  • Alzheimer's Disease: The multifactorial nature of Alzheimer's disease necessitates the development of multi-target drugs. Piperidine derivatives are being explored as O-GlcNAcase (OGA) inhibitors and for their antioxidant and anti-inflammatory properties, all of which are relevant to Alzheimer's pathology.[9][10]

Quantitative Data for Structurally Related Piperidine Derivatives

The following tables summarize the binding affinities and functional activities of various piperidine derivatives that are structurally related to the this compound scaffold. This data provides a valuable reference for understanding the potential potency and selectivity that can be achieved with this chemical class.

Table 1: Dopamine Receptor Binding Affinities of 1,4-Disubstituted Piperidine/Piperazine Analogs

CompoundD2L Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)Reference
Compound A>10,0001,50015[1]
Compound B2,5003005[1]
L-745,8701,2004,0000.8[11]
U-1013873,0008002.5[11]

Table 2: Serotonin and Other Receptor Binding Affinities of Piperidine Derivatives

Compound5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)α1-Adrenergic Receptor Ki (nM)Reference
Compound X152.51.8[6]
Compound Y81.20.9[6]

Table 3: Sigma-1 Receptor Binding Affinities of 4-Substituted Piperidine Derivatives

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)σ1/σ2 SelectivityReference
Analog 15.215028.8[8]
Analog 22.88530.4[8]

Experimental Protocols

The following are detailed protocols for key in vitro and in vivo assays relevant to the evaluation of this compound derivatives for their CNS activity.

In Vitro Radioligand Binding Assay for Dopamine D4 Receptors

This protocol is adapted from studies on 1,4-disubstituted piperidines.[1]

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2.

  • Radioligand: [3H]-Spiperone or another suitable D4-selective radioligand.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds dissolved in DMSO.

  • Scintillation cocktail and vials.

  • Microplate harvester and filter mats (e.g., Whatman GF/B).

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-D4 cells to confluency.

    • Harvest cells and centrifuge.

    • Resuspend cell pellet in ice-cold membrane preparation buffer.

    • Homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (e.g., 0.2 nM [3H]-Spiperone), and 50 µL of test compound at various concentrations.

    • For total binding, add 50 µL of vehicle (DMSO).

    • For non-specific binding, add 50 µL of 10 µM haloperidol.

    • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 50-100 µg of protein).

    • Incubate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through filter mats using a microplate harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filter mats and place them in scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assay: Novel Object Recognition (NOR) Test for Cognition Enhancement

This protocol is relevant for assessing the potential of this compound derivatives in models of cognitive dysfunction, such as in Alzheimer's disease models.

Objective: To evaluate the effect of a test compound on short-term memory in rodents.

Materials:

  • Rodents (mice or rats).

  • Open field arena (e.g., 50 cm x 50 cm x 50 cm).

  • Two sets of identical objects (e.g., small plastic toys of different shapes and colors).

  • Video recording and tracking software.

  • Test compound and vehicle.

Procedure:

  • Habituation:

    • Handle the animals for several days before the experiment.

    • On the day before the test, allow each animal to freely explore the empty arena for 10 minutes.

  • Training (Familiarization) Phase:

    • Administer the test compound or vehicle to the animals (e.g., intraperitoneally, 30 minutes before the training).

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object.

  • Testing Phase:

    • After a retention interval (e.g., 1 hour or 24 hours), return the animal to the arena.

    • One of the familiar objects is replaced with a novel object.

    • Allow the animal to explore the objects for 5 minutes.

    • Record the time spent exploring the familiar object (Tf) and the novel object (Tn).

  • Data Analysis:

    • Calculate the discrimination index (DI) as (Tn - Tf) / (Tn + Tf).

    • A positive DI indicates that the animal remembers the familiar object and spends more time exploring the novel one.

    • Compare the DI between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway: Dopamine D4 Receptor

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D4R_Ligand This compound Derivative (Antagonist) D4R Dopamine D4 Receptor D4R_Ligand->D4R Binds to receptor G_protein Gi/o Protein D4R->G_protein Blocks G-protein activation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets G start Start prep_membranes Prepare Cell Membranes (HEK293 expressing target receptor) start->prep_membranes setup_assay Set up 96-well plate: - Radioligand - Test Compound - Control (Total & Non-specific) prep_membranes->setup_assay incubate Add Membranes & Incubate setup_assay->incubate filter Rapid Filtration (Separate bound from free radioligand) incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end G cluster_modifications Structural Modifications cluster_properties Pharmacological & Physicochemical Properties core_scaffold This compound Core Scaffold R1 Substitution at N1-position core_scaffold->R1 R2 Substitution at N1'-position core_scaffold->R2 R3 Modification of 4-hydroxyl group core_scaffold->R3 potency Potency (Ki, IC50) R1->potency selectivity Selectivity R1->selectivity pk_props Pharmacokinetics (BBB penetration, metabolism) R1->pk_props R2->potency R2->selectivity R2->pk_props R3->potency R3->selectivity R3->pk_props

References

Application Notes and Protocols for N-alkylation of [1,4'-Bipiperidin]-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [1,4'-bipiperidin]-4-ol scaffold is a valuable building block in medicinal chemistry, frequently utilized in the design of novel therapeutic agents. N-alkylation of the secondary amine on the piperidine ring is a critical synthetic transformation that allows for the introduction of diverse substituents, enabling the modulation of physicochemical properties and pharmacological activity. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct alkylation with alkyl halides and reductive amination. Additionally, it explores the potential biological context of these derivatives as modulators of the dopamine D4 receptor, a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.

Chemical Structures

Figure 1. General reaction schemes for the N-alkylation of this compound.

Experimental Protocols

Two primary methods for the N-alkylation of this compound are detailed below. These protocols are based on established procedures for the N-alkylation of similar piperidine-containing compounds.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method involves the reaction of the secondary amine of this compound with an alkyl halide in the presence of a base. The base is essential for scavenging the hydrohalic acid generated during the reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF or MeCN in a round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or elevate the temperature (e.g., 70°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[1]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent such as diethyl ether or ethyl acetate.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated this compound.

Protocol 2: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and offers an alternative to direct alkylation, often with milder conditions and different substrate scope. This process involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the corresponding aldehyde or ketone (1.0-1.2 eq) in anhydrous DCM or DCE, stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.[2]

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.[2]

  • Continue to stir the reaction at room temperature until completion, as monitored by TLC. Reaction times typically range from a few hours to overnight.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM or DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated this compound.

Data Presentation

Table 1: Direct N-Alkylation of Piperidine Derivatives with Alkyl Halides

EntryPiperidine DerivativeAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PiperidineMethyl IodideK₂CO₃MeCNRT12~70[1]
2PiperidineEthyl BromideK₂CO₃DMF706~70[1]
34-Piperidone monohydrate hydrochlorideBenzyl bromideK₂CO₃DMF651489[3]
4DibenzylamineBenzyl bromideN,N,4-Trimethylpiperidin-4-amineMeCNRT2-24>95 (crude)[4]

Table 2: Reductive Amination of Piperidine Derivatives

EntryPiperidine DerivativeCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
1AnilineCyclohexanoneNaBH(OAc)₃DCE296[2]
21-Benzyl-4-aminopiperidineAcetoneNaBH(OAc)₃MeOH296[5]
3MorpholineBenzaldehydeNaBH(OAc)₃DCE0.595[2]
4PiperidineAcetoneNaBH(OAc)₃DCE288[2]

Experimental Workflows and Logical Relationships

experimental_workflow Experimental Workflow for N-Alkylation of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start reagents Combine this compound, solvent, and base (for direct alkylation) or carbonyl compound (for reductive amination) start->reagents add_reactant Add alkylating agent or reducing agent reagents->add_reactant react Stir at specified temperature add_reactant->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete quench Quench reaction monitor->quench Complete extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry chromatography Column Chromatography dry->chromatography characterize Characterize pure product chromatography->characterize end End characterize->end

Caption: Workflow for N-alkylation of this compound.

logical_relationship Logical Relationship: Synthesis to Biological Application cluster_synthesis Chemical Synthesis cluster_application Biological Application starting_material This compound alkylation N-Alkylation (Direct or Reductive Amination) starting_material->alkylation product N-Alkyl-[1,4'-bipiperidin]-4-ol Derivatives alkylation->product binding Ligand Binding product->binding Acts as a ligand target Dopamine D4 Receptor (GPCR) target->binding signaling Modulation of Signaling Pathway binding->signaling effect Therapeutic Effect (e.g., in CNS disorders) signaling->effect

Caption: From chemical synthesis to potential biological application.

Biological Context: Dopamine D4 Receptor Signaling

N-alkylated derivatives of piperidine scaffolds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs). The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is a GPCR primarily expressed in the brain and is implicated in the pathophysiology of several neuropsychiatric disorders.[6][7] The N-substituent on the piperidine ring can significantly influence the binding affinity and functional activity of the ligand at the dopamine D4 receptor.

The dopamine D4 receptor is coupled to an inhibitory G-protein (Gαi/o).[7][8] Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA). The Gβγ subunits can also modulate the activity of various downstream effectors, including ion channels. Antagonists of the dopamine D4 receptor block this signaling cascade.

dopamine_d4_signaling Dopamine D4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Dopamine or N-Alkyl-[1,4'-bipiperidin]-4-ol (Agonist) receptor Dopamine D4 Receptor (GPCR) ligand->receptor g_protein G-protein (Gαi/o, Gβ, Gγ) receptor->g_protein activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase camp cAMP ac->camp g_alpha->ac inhibits cellular_response Downstream Cellular Response (e.g., modulation of ion channel activity, gene expression) g_beta_gamma->cellular_response modulates atp ATP atp->camp inhibits pka Protein Kinase A (PKA) camp->pka activates pka->cellular_response

Caption: Simplified Dopamine D4 receptor signaling cascade.

References

Application Notes and Protocols for the Large-Scale Synthesis and Purification of [1,4'-Bipiperidin]-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step protocol for the large-scale synthesis and purification of [1,4'-Bipiperidin]-4-ol, a valuable building block in medicinal chemistry. The described methodology is designed for scalability and robustness, addressing common challenges associated with the synthesis and purification of polar, basic compounds.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-step process, beginning with commercially available 1-Boc-4-hydroxypiperidine. The strategy involves the activation of the 4-hydroxyl group via tosylation, followed by nucleophilic substitution with piperidine to construct the bipiperidine backbone. The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target compound.

Synthesis_Overview A 1-Boc-4-hydroxypiperidine B tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate A->B Tosylation C tert-Butyl 4-(1-piperidinyl)piperidine-1-carboxylate-4-ol B->C Nucleophilic Substitution D This compound C->D Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate

This protocol details the conversion of the hydroxyl group of 1-Boc-4-hydroxypiperidine to a tosylate, activating it for subsequent nucleophilic substitution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
1-Boc-4-hydroxypiperidine201.271.0
p-Toluenesulfonyl chloride (TsCl)190.651.2
Triethylamine (TEA)101.191.5
Dichloromethane (DCM)--

Procedure:

  • To a stirred solution of 1-Boc-4-hydroxypiperidine (1.0 eq.) in dichloromethane (DCM), add triethylamine (1.5 eq.) at room temperature under an inert atmosphere.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure tosylate.

Expected Yield: 85-95%

Step 2: Synthesis of tert-Butyl 4-(1-piperidinyl)piperidine-1-carboxylate-4-ol

This step involves the formation of the C-N bond between the two piperidine rings via nucleophilic substitution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
tert-Butyl 4-(tosyloxy)piperidine-1-carboxylate355.461.0
Piperidine85.152.0
Potassium carbonate (K₂CO₃)138.212.5
N,N-Dimethylformamide (DMF)--

Procedure:

  • To a solution of tert-butyl 4-(tosyloxy)piperidine-1-carboxylate (1.0 eq.) in N,N-dimethylformamide (DMF), add piperidine (2.0 eq.) and potassium carbonate (2.5 eq.).

  • Heat the reaction mixture to 80-90 °C and stir for 16-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude Boc-protected bipiperidinol.

  • The crude product can be purified by flash column chromatography on silica gel.

Expected Yield: 70-85%

Step 3: Synthesis of this compound (Deprotection)

The final step is the removal of the Boc protecting group to yield the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity
tert-Butyl 4-(1-piperidinyl)piperidine-1-carboxylate-4-ol268.421.0 eq.
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane-Excess
Dichloromethane (DCM)--

Procedure using Trifluoroacetic Acid (TFA):

  • Dissolve the Boc-protected bipiperidinol (1.0 eq.) in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution at 0 °C.[1]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The crude product is obtained as a TFA salt.

Procedure using 4M HCl in Dioxane:

  • Dissolve the Boc-protected bipiperidinol (1.0 eq.) in 4M HCl in dioxane.[1]

  • Stir the solution at room temperature for 2-4 hours.

  • The hydrochloride salt of the product may precipitate out of the solution.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent can be removed under reduced pressure, or the precipitated salt can be collected by filtration.

Expected Yield: >95% (as the salt)

Purification Protocol

The final product, this compound, is a polar and basic compound, which requires specific purification strategies.

Work-up and Extraction
  • After deprotection, dissolve the crude salt in water.

  • Basify the aqueous solution to a pH > 10 by the slow addition of a strong base (e.g., concentrated NaOH solution) while cooling in an ice bath.

  • Extract the free base into a suitable organic solvent, such as dichloromethane or a mixture of chloroform and isopropanol.

  • Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous K₂CO₃ or Na₂SO₄).

  • Filter and concentrate the organic solution under reduced pressure to obtain the crude free base of this compound.

Purification of the Free Base

Due to the polar nature of the di-amino alcohol, standard silica gel chromatography can be challenging due to strong adsorption and peak tailing.[2]

Option A: Crystallization

  • If the free base is a solid, attempt recrystallization from a suitable solvent system. Common solvents for polar amines include isopropanol, ethanol, or mixtures with non-polar solvents like hexanes or diethyl ether.

  • Alternatively, the hydrochloride or another suitable salt can be prepared and recrystallized from a polar solvent like ethanol or methanol/ether.

Option B: Column Chromatography on Alumina or Modified Silica

  • For chromatographic purification, consider using a less acidic stationary phase like neutral alumina or amino-functionalized silica gel.[2]

  • A typical eluent system for polar amines is a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-2%) to suppress tailing.[2]

Purification_Workflow cluster_0 Work-up cluster_1 Purification A Crude Salt from Deprotection B Dissolve in Water A->B C Basify to pH > 10 B->C D Extract with Organic Solvent C->D E Dry and Concentrate D->E F Crude Free Base G Crystallization F->G H Column Chromatography (Alumina or Modified Silica) F->H I Pure this compound G->I H->I

References

Application Notes and Protocols for High-Throughput Screening of [1,4'-Bipiperidin]-4-ol Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of [1,4'-Bipiperidin]-4-ol libraries, a chemical scaffold with significant potential in drug discovery. The protocols are designed to be adaptable for identifying modulators of various biological targets, with a particular focus on G protein-coupled receptors (GPCRs), a common target class for piperidine-containing compounds.

Introduction to this compound Libraries

The this compound core structure is a valuable scaffold in medicinal chemistry. Piperidine and its derivatives are prevalent in numerous FDA-approved drugs and are known to interact with a wide range of biological targets. The bipiperidinyl structure offers a three-dimensional architecture that can be readily functionalized to explore chemical space and optimize interactions with protein targets. Libraries of these compounds are therefore of significant interest for identifying novel therapeutic agents.

High-Throughput Screening Strategies

High-throughput screening enables the rapid evaluation of large compound libraries to identify "hits" with desired biological activity.[1][2] For this compound libraries, both biochemical and cell-based assays are suitable for primary screening campaigns. The choice of assay will be dictated by the specific biological target of interest. Given the prevalence of piperidine scaffolds in GPCR ligands, this document will focus on assays relevant to this target class.[3][4]

Application Note 1: Primary Screening of a this compound Library Against a Gαq-Coupled GPCR using a Calcium Flux Assay

Objective: To identify compounds in a this compound library that modulate the activity of a Gαq-coupled GPCR by measuring changes in intracellular calcium levels.

Principle: Gαq-coupled GPCRs, upon activation, stimulate phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be detected using fluorescent calcium indicators.

Experimental Workflow

Galphaq_Workflow cluster_prep Plate Preparation cluster_screening Screening cluster_detection Detection & Analysis plate_prep Seed cells expressing the target GPCR into 384-well plates dye_loading Load cells with a calcium-sensitive fluorescent dye plate_prep->dye_loading wash Wash cells to remove excess dye dye_loading->wash compound_add Add compounds from the This compound library wash->compound_add incubation Incubate for a defined period compound_add->incubation agonist_add Add agonist to stimulate the GPCR (for antagonists) incubation->agonist_add read_plate Measure fluorescence intensity using a FLIPR or equivalent agonist_add->read_plate data_analysis Analyze data to identify hits that modulate Ca2+ flux read_plate->data_analysis GPCR_cAMP_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand This compound Compound GPCR Gαs/Gαi-Coupled GPCR Ligand->GPCR G_Protein G Protein (Gαs or Gαi) GPCR->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Stimulation (Gαs) or Inhibition (Gαi) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Substrates

References

Application Notes and Protocols for the Synthesis of H3 Receptor Antagonists Utilizing [1,4'-Bipiperidin]-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of [1,4'-Bipiperidin]-4-ol as a key scaffold in the development of potent and selective histamine H3 receptor antagonists. The following sections detail the significance of this structural motif, provide tabulated structure-activity relationship (SAR) data, and offer detailed experimental protocols for the synthesis and biological evaluation of these compounds.

Introduction to this compound in H3 Receptor Antagonism

The this compound scaffold has emerged as a valuable building block in the design of non-imidazole histamine H3 receptor antagonists. The histamine H3 receptor, a presynaptic G-protein coupled receptor, plays a crucial role in regulating the release of histamine and other neurotransmitters in the central nervous system. Antagonists of the H3 receptor are of significant therapeutic interest for the treatment of various neurological and cognitive disorders. The bipiperidine moiety provides a basic nitrogen center, which is a common feature in many H3 receptor antagonists, while the hydroxyl group offers a convenient point for chemical modification, allowing for the exploration of the chemical space and optimization of pharmacological properties.

Signaling Pathways of the Histamine H3 Receptor

The histamine H3 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G-protein. Activation of the H3 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is a key mechanism for the presynaptic inhibition of neurotransmitter release. H3 receptor antagonists block this constitutive activity, leading to an increase in the synthesis and release of histamine and other neurotransmitters.

H3_Signaling_Pathway cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist H3 Antagonist (this compound derivative) Antagonist->H3R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PKA->Neurotransmitter_Release Modulates

H3 Receptor Signaling Pathway

Experimental Workflow for H3 Antagonist Development

The development of novel H3 receptor antagonists from the this compound scaffold typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation. This process involves the chemical modification of the core structure, followed by a series of in vitro assays to determine the compound's affinity, functional activity, and selectivity.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound synthesis Derivatization (e.g., Etherification) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification binding_assay Primary Screening: H3 Receptor Binding Assay (e.g., [3H]NAMH) purification->binding_assay Test Compounds functional_assay Functional Assay: [35S]GTPγS Binding binding_assay->functional_assay Active Compounds selectivity_assay Selectivity Profiling (vs. other receptors) functional_assay->selectivity_assay sar_analysis SAR Analysis selectivity_assay->sar_analysis sar_analysis->synthesis Iterative Optimization

Drug Discovery Workflow

Structure-Activity Relationship (SAR) Data

The following table summarizes the structure-activity relationship for a series of H3 receptor antagonists derived from a 4-hydroxypiperidine core, which is structurally analogous to the this compound scaffold. The data highlights the impact of various substituents on the binding affinity at the human H3 receptor (hH3R).

Compound IDR Group (at piperidine nitrogen)Linker (X)Ar/HetAr GrouphH3R Ki (nM)[1]
1 Benzyl-O-(CH2)5-N(Me)Pr-12.5
2 Benzofuran-2-ylmethyl-O-(CH2)5-N(Me)Pr-44.1
3 Benzyl-O-Ph-N(Me)Pr--
4 Benzofuran-2-ylmethyl-O-Ph-N(Me)Pr--
5 Benzyl-O-CH2-Ph-CH2-N(Me)PrNaphthalene-
6 Benzofuran-2-ylmethyl-O-CH2-Ph-CH2-N(Me)PrNaphthalene-

Data is illustrative and based on analogous 4-oxypiperidine ethers.

Experimental Protocols

General Procedure for the Synthesis of [1,4'-Bipiperidin]-4-yl Ether Derivatives (Analogous Synthesis)

This protocol is adapted from the synthesis of analogous 4-oxypiperidine ethers and can be applied to this compound.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., 1-bromo-5-chloropentane)

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Appropriate amine (e.g., N-methylpropylamine)

  • Potassium carbonate (K2CO3)

  • Potassium iodide (KI)

  • Anhydrous acetonitrile (MeCN)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, dichloromethane, methanol)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Alkylation of this compound:

    • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portionwise.

    • Stir the mixture at room temperature for 30 minutes.

    • Add the appropriate alkyl halide (e.g., 1-bromo-5-chloropentane, 1.1 eq) and stir the reaction mixture at room temperature for 12-18 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the intermediate ether.

  • Amination of the Intermediate Ether:

    • To a solution of the intermediate ether (1.0 eq) in anhydrous acetonitrile, add the appropriate amine (e.g., N-methylpropylamine, 2.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide.

    • Heat the reaction mixture to reflux and stir for 24-48 hours.

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

    • Purify the final product by column chromatography.

Histamine H3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human H3 receptor.

Materials:

  • Membranes from HEK-293 cells stably expressing the human H3 receptor.

  • [3H]Nα-methylhistamine (Radioligand)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Test compounds at various concentrations.

  • Non-specific binding control: 10 µM (R)-α-methylhistamine.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of non-specific binding control, or 25 µL of test compound dilution.

  • Add 25 µL of [3H]Nα-methylhistamine to each well (final concentration typically 1-3 nM).

  • Add 150 µL of the cell membrane suspension (typically 15-20 µg of protein per well) to initiate the binding reaction.

  • Incubate the plate at 25°C for 60-90 minutes with gentle shaking.

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials.

  • Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values by non-linear regression analysis of the competition binding data.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This assay measures the functional activity of the test compounds as antagonists or inverse agonists at the H3 receptor by quantifying G-protein activation.

Materials:

  • Membranes from cells expressing the H3 receptor.

  • [35S]GTPγS

  • Guanosine diphosphate (GDP)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • H3 receptor agonist (e.g., (R)-α-methylhistamine) for antagonist testing.

  • Test compounds at various concentrations.

  • 96-well plates.

  • Glass fiber filters and filtration apparatus.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add assay buffer, test compound dilutions, and GDP (final concentration ~10 µM).

  • For antagonist testing, add a fixed concentration of the H3 receptor agonist (typically at its EC80).

  • Add the cell membrane suspension to each well.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1-0.5 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, add scintillation cocktail, and measure radioactivity.

  • For antagonist activity, determine the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding. For inverse agonist activity, determine the IC50 for the reduction of basal [35S]GTPγS binding.

These protocols and data provide a foundational resource for the synthesis and evaluation of novel H3 receptor antagonists based on the this compound scaffold, aiding in the development of new therapeutics for neurological disorders.

References

Application Notes and Protocols for the Flow Chemistry Synthesis of Bipiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bipiperidine scaffolds are important structural motifs in a range of pharmaceuticals and bioactive molecules. Traditional batch synthesis of these compounds through the hydrogenation of bipyridines often requires high pressures, elevated temperatures, and long reaction times, posing challenges in terms of safety, scalability, and process control. Continuous flow chemistry offers a compelling alternative, providing enhanced safety, precise control over reaction parameters, and the potential for seamless scale-up.[1][2] This document provides detailed application notes and a generalized protocol for the synthesis of bipiperidines via the catalytic hydrogenation of bipyridines in a continuous flow system.

The primary transformation discussed is the saturation of the aromatic rings of a bipyridine precursor to yield the corresponding bipiperidine. This is typically achieved through heterogeneous catalytic hydrogenation, where a solution of the bipyridine and a hydrogen source are passed through a heated and pressurized reactor containing a solid-supported catalyst.

Advantages of Flow Chemistry for Bipiperidine Synthesis

Flow chemistry presents several key advantages over traditional batch methods for the synthesis of bipiperidines:

  • Enhanced Safety: Flow reactors utilize small reaction volumes, minimizing the risks associated with handling hydrogen gas at high pressures and temperatures. The in-situ generation of hydrogen in some systems further improves the safety profile.[3][4]

  • Precise Process Control: Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to improved reaction selectivity and reproducibility.[5]

  • Improved Efficiency and Yield: The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, often leading to faster reaction rates and higher yields compared to batch processes.[6]

  • Scalability: Scaling up production in a flow system is typically achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.[7]

  • Automation: Continuous flow systems are well-suited for automation, allowing for high-throughput screening of reaction conditions and unattended operation.[3]

Experimental Data Summary

The following table summarizes typical quantitative data for the continuous flow hydrogenation of pyridine derivatives, which can be adapted for the synthesis of bipiperidines. The data is compiled from studies on the hydrogenation of pyridines and phenylpyridines, providing a strong starting point for optimization.

ParameterValueCatalystSubstrate (Analogue)Reference
Temperature 60 - 110 °CPd/C, Pt/C, Rh/CSubstituted Pyridines[6]
Pressure 30 - 100 barPd/C, Pt/C, Rh/CSubstituted Pyridines[6]
Flow Rate 0.3 - 1.0 mL/minPd/C4-Phenylpyridine[8]
Substrate Conc. 0.05 - 0.1 MPd/C4-Phenylpyridine[8]
Conversion >95%Pd/C, Pt/C, Rh/CSubstituted Pyridines[6]
Yield >90%Pd/CMethyl-nicotinate[6]
Residence Time MinutesNot specifiedNot specified[2]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the continuous flow synthesis of bipiperidines.

Flow_Synthesis_Bipiperidine Experimental Workflow for Bipiperidine Synthesis cluster_prep Preparation cluster_flow Flow Reaction cluster_workup Work-up & Analysis reagent_prep Reagent Preparation: - Dissolve bipyridine in solvent - Prepare hydrogen source pump Syringe/HPLC Pump reagent_prep->pump Load reagents mixer T-Mixer pump->mixer Pump reagents reactor Packed-Bed Reactor (e.g., H-Cube® with catalyst cartridge) mixer->reactor Introduce to reactor bpr Back-Pressure Regulator reactor->bpr Control pressure collection Product Collection bpr->collection evaporation Solvent Evaporation collection->evaporation purification Purification (e.g., Crystallization, Chromatography) evaporation->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis h2_source Hydrogen Source (Gas Cylinder or in-situ generation) h2_source->mixer

Caption: A generalized workflow for the continuous flow synthesis of bipiperidines.

Experimental Protocol

This protocol provides a generalized procedure for the continuous flow hydrogenation of a bipyridine to a bipiperidine using a packed-bed flow reactor system (e.g., ThalesNano H-Cube®). This protocol is adapted from established procedures for the hydrogenation of pyridine and its derivatives and should be optimized for the specific bipyridine substrate.[6][8]

Materials and Equipment
  • Bipyridine starting material

  • Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Heterogeneous catalyst (e.g., 10% Pd/C, 10% Pt/C, or 5% Ru/C in a pre-packed cartridge)

  • Continuous flow hydrogenation system (e.g., ThalesNano H-Cube Pro™) equipped with HPLC pump, gas module (if using external H₂), heated reactor holder, and back-pressure regulator

  • Standard laboratory glassware for work-up and purification

  • Analytical equipment (NMR, GC-MS) for product characterization

Procedure

1. Reagent Preparation:

  • Prepare a stock solution of the bipyridine starting material in the chosen solvent (e.g., 0.05 M solution in methanol).

  • Degas the solution by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

2. Flow Reactor Setup and Catalyst Conditioning:

  • Install the appropriate catalyst cartridge into the flow reactor.

  • Set the system to the desired temperature (e.g., 80 °C) and pressure (e.g., 80 bar).

  • Prime the system by flowing the solvent through the reactor at a low flow rate (e.g., 0.5 mL/min) until the system is stable.

  • Condition the catalyst by flowing the solvent and hydrogen through the reactor for 10-15 minutes.

3. Reaction Execution:

  • Switch the solvent feed to the bipyridine solution.

  • Set the desired flow rate (e.g., 0.5 mL/min) and begin the reaction. The residence time in the reactor is determined by the reactor volume and the flow rate.

  • Collect the product stream exiting the back-pressure regulator. It is advisable to discard the initial volume corresponding to the dead volume of the system.

  • Monitor the reaction progress by analyzing collected fractions using a suitable analytical technique (e.g., TLC, GC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, switch the feed back to the pure solvent to flush the system.

  • Combine the collected product fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude bipiperidine product can be purified by standard laboratory techniques such as crystallization or column chromatography.

5. Product Characterization:

  • Confirm the identity and purity of the final bipiperidine product using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Considerations

  • Hydrogen is a highly flammable gas. Ensure the flow system is located in a well-ventilated area, and follow all safety protocols for handling hydrogen.

  • The catalysts used for hydrogenation can be pyrophoric, especially after use. Handle used catalyst cartridges with care according to the manufacturer's instructions.

  • Reactions at high pressure and temperature should only be performed using equipment specifically designed for these conditions.

Conclusion

Continuous flow chemistry provides a safe, efficient, and scalable method for the synthesis of bipiperidines through the hydrogenation of bipyridines. The precise control over reaction parameters allows for optimization of reaction conditions to achieve high yields and selectivity. The generalized protocol provided here, based on analogous transformations of pyridine derivatives, serves as a valuable starting point for researchers and drug development professionals looking to implement this powerful technology in their synthetic workflows.

References

Application Notes and Protocols for In Vitro Profiling of [1,4'-Bipiperidin]-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [1,4'-bipiperidin]-4-ol scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system (CNS). Derivatives of this core structure have shown affinity for a range of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. These targets are implicated in a variety of neurological and psychiatric disorders, making this compound derivatives a promising area for drug discovery and development.

This document provides detailed protocols for a panel of in vitro assays to characterize the pharmacological profile of novel this compound derivatives. The assays described will enable the determination of binding affinity and functional activity at key biological targets, facilitating the identification of lead compounds and the elucidation of their mechanism of action.

Potential Biological Targets and Signaling Pathways

Based on the structural features of the this compound core, potential biological targets include, but are not limited to, sigma receptors (σ1 and σ2), muscarinic acetylcholine receptors (M1-M5), dopamine receptors (D1-D5), and voltage-gated calcium channels (VGCCs). The signaling pathways associated with these targets are diverse and crucial for neuronal function.

G

Figure 1: Potential signaling pathways for this compound derivatives.

Experimental Protocols

The following protocols describe standard in vitro assays for determining the affinity and functional activity of this compound derivatives at various potential targets.

Radioligand Binding Assay for Sigma-1 (σ1) Receptors

This assay determines the binding affinity of test compounds for the σ1 receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Guinea pig brain membranes, a rich source of σ1 receptors.[1][2]

  • Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor ligand.[1]

  • Non-specific Ligand: Haloperidol (10 µM) to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound derivatives at various concentrations.

  • Scintillation Cocktail and Vials.

  • Filtration Apparatus with GF/B glass fiber filters.

Protocol:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, radioligand (e.g., 1 nM [³H]-(+)-pentazocine), and either a test compound, buffer (for total binding), or non-specific ligand (for non-specific binding).

  • Add the cell membrane preparation (e.g., 100-200 µg protein per well).

  • Incubate at room temperature for 120 minutes.

  • Terminate the assay by rapid filtration through GF/B filters, followed by washing with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

G

Figure 2: Workflow for a radioligand binding assay.
Functional Assay: Calcium Flux for Muscarinic M1 Receptor

This assay measures the functional activity of compounds at the Gq-coupled M1 muscarinic receptor by detecting changes in intracellular calcium concentration.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: this compound derivatives at various concentrations.

  • Reference Agonist: Carbachol.

  • Fluorescence Plate Reader with automated injection capabilities.

Protocol:

  • Plate the M1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds and the reference agonist.

  • Use the fluorescence plate reader to establish a baseline fluorescence reading.

  • Inject the test compounds or reference agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Analyze the data by calculating the peak fluorescence response for each concentration.

  • For agonists, determine the EC50 value (concentration that produces 50% of the maximal response). For antagonists, pre-incubate with the test compound before adding a fixed concentration of the reference agonist and determine the IC50 value.

G

Figure 3: Signaling cascade leading to calcium release upon M1 receptor activation.
Functional Assay: cAMP Inhibition for Dopamine D2 Receptor

This assay measures the functional activity of compounds at the Gi-coupled D2 dopamine receptor by quantifying the inhibition of cAMP production.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human D2 dopamine receptor.

  • cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, ELISA).

  • Stimulant: Forskolin, to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Test Compounds: this compound derivatives at various concentrations.

  • Reference Agonist: Quinpirole.

  • Lysis Buffer.

Protocol:

  • Plate the D2-expressing cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with the test compounds or reference agonist for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with forskolin (e.g., 10 µM) for another 15-30 minutes.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP levels using a cAMP assay kit according to the manufacturer's protocol.

  • Analyze the data by normalizing the results to the forskolin-stimulated control.

  • For agonists, determine the EC50 value for the inhibition of forskolin-stimulated cAMP production. For antagonists, co-incubate with a fixed concentration of a reference agonist and determine the IC50 value.

Data Presentation

Quantitative data from the assays should be summarized in tables to facilitate comparison of the pharmacological profiles of the this compound derivatives.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives

Compound IDσ1 Receptor (Ki, nM)σ2 Receptor (Ki, nM)M1 Receptor (Ki, nM)D2 Receptor (Ki,nM)
BPD-00115.2150.8>100025.6
BPD-0028.798.2>100012.3
BPD-00322.1210.5850.145.1
Reference 15.475.3--
Reference 2--12.55.8

Table 2: Functional Activities (EC50/IC50, nM) of this compound Derivatives

Compound IDM1 Calcium Flux (EC50, nM)D2 cAMP Inhibition (EC50, nM)M1 Antagonism (IC50, nM)D2 Antagonism (IC50, nM)
BPD-001>1000150.2 (partial agonist)250.635.8
BPD-002>100085.6 (partial agonist)180.418.9
BPD-003>1000>1000950.260.3
Reference 15.2---
Reference 2-2.1--

Conclusion

The in vitro assays outlined in these application notes provide a robust framework for the pharmacological characterization of novel this compound derivatives. By systematically evaluating the binding affinity and functional activity at key CNS targets, researchers can identify promising lead candidates, understand their structure-activity relationships, and guide further drug development efforts. The combination of binding and functional assays is crucial for building a comprehensive understanding of a compound's mechanism of action and its potential therapeutic utility.

References

Troubleshooting & Optimization

Optimizing reaction conditions for [1,4'-Bipiperidin]-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [1,4'-Bipiperidin]-4-ol and related derivatives. The guidance is structured to address common challenges encountered during synthesis and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining this compound?

A1: While specific literature on the direct synthesis of this compound is not abundant, common strategies for constructing similar bipiperidine structures often involve:

  • Reductive Amination: This is a widely used method involving the reaction of a piperidin-4-one derivative with a piperidine derivative in the presence of a reducing agent. For this compound, this could involve the reaction of a protected piperidin-4-one with 4-hydroxypiperidine, followed by deprotection.

  • Nucleophilic Substitution: This strategy involves the reaction of a piperidine with a leaving group at the 4-position of another piperidine ring. For instance, reacting 4-hydroxypiperidine with a piperidine derivative bearing a good leaving group (e.g., a tosylate or halide) at the 4-position.

Q2: My reaction yield is consistently low. What are the potential causes and how can I optimize it?

A2: Low yields are a common issue and can stem from several factors.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Reaction time, temperature, and solvent can significantly impact the outcome.[1]

  • Purity of Reactants: Impurities in your starting materials, including water content, can interfere with the reaction.

  • Inefficient Purification: The high polarity of the product can make purification challenging, leading to product loss.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.[1]

To improve your yield, consider systematically screening reaction parameters such as temperature, solvent, and reaction time.[2] Monitoring the reaction progress using techniques like TLC or LC-MS is also crucial.[2]

Q3: I am observing the formation of colored impurities in my reaction mixture. What are they and how can I minimize their formation?

A3: The formation of colored byproducts can sometimes occur, especially in reactions involving diazonium salt intermediates if that synthetic route is chosen.[3] A common side reaction in such cases is the formation of colored azo-compounds.[3] To minimize this, strict temperature control, typically between 0-10°C, during the formation of the diazonium salt is critical.[3]

Q4: My final product is difficult to purify by column chromatography due to its high polarity. What are some alternative purification strategies?

A4: The high polarity of piperidine-containing compounds can indeed make purification by standard column chromatography challenging, often resulting in streaking.[4] Here are some strategies to overcome this:

  • Derivative Formation: A highly effective method is to convert the polar product into a less polar derivative before purification. After purification, the protecting group can be removed to yield the pure desired product.

  • Crystallization: Systematic screening of different solvents for recrystallization can be an effective purification method.[3]

  • Alternative Chromatography: Techniques like ion-exchange chromatography or reversed-phase chromatography might provide better separation for highly polar compounds.

Troubleshooting Guides

Issue 1: Low Yield in Reductive Amination
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials Inappropriate reducing agent.Experiment with different reducing agents such as sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation.
Suboptimal pH.The pH of the reaction is crucial for imine formation. Adjust the pH to be mildly acidic (typically 4-6).
Inefficient imine formation.Consider pre-forming the imine by stirring the amine and ketone together for a period before adding the reducing agent.
Formation of side products Over-reduction of the ketone.Add the reducing agent portion-wise to control the reaction.
Self-condensation of the ketone.Maintain a lower reaction temperature.
Issue 2: Incomplete Reaction or No Reaction
Symptom Possible Cause Troubleshooting Steps
Starting materials remain unreacted Poor quality of reagents.Ensure all reagents are pure and anhydrous, especially the solvent and the amine.
Insufficient activation of the carbonyl group.The addition of a catalytic amount of a weak acid like acetic acid can facilitate imine formation.
Steric hindrance.If using bulky protecting groups, they might hinder the reaction. Consider using smaller protecting groups.

Experimental Protocols

General Procedure for Reductive Amination

This is a general protocol and may require optimization for the specific synthesis of this compound.

  • To a solution of the piperidin-4-one derivative (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., dichloromethane, dichloroethane, or THF) at 0°C, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C and add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_conditions->monitor_reaction workup_purification Analyze Work-up and Purification Steps monitor_reaction->workup_purification side_reactions Identify Potential Side Reactions workup_purification->side_reactions optimize Systematically Optimize Conditions side_reactions->optimize

Caption: Troubleshooting workflow for low-yield reactions.

reductive_amination_pathway cluster_reactants Reactants ketone Piperidin-4-one Derivative imine Iminium Ion Intermediate ketone->imine + Amine - H₂O amine 4-Hydroxypiperidine amine->imine product This compound (after deprotection if necessary) imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->imine

References

Identifying common impurities in [1,4'-Bipiperidin]-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of [1,4'-Bipiperidin]-4-ol. The information focuses on identifying and managing common impurities that may arise during a typical synthetic route involving reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and what are the potential sources of impurities?

A common and efficient method for synthesizing this compound is the reductive amination of a protected 4-piperidone derivative with 4-hydroxypiperidine, followed by deprotection. A likely route involves the reaction of N-Boc-4-piperidone with 4-hydroxypiperidine, followed by the removal of the Boc protecting group.

Sources of impurities can be categorized as follows:

  • Organic Impurities: These can arise from starting materials, by-products of the reaction, intermediates, and degradation products.[1]

  • Inorganic Impurities: These may include reagents, ligands, catalysts, and heavy metals.[1]

  • Residual Solvents: Solvents used in the synthesis and purification steps can remain in the final product.[1]

Q2: What are the most likely specific impurities I might encounter in the synthesis of this compound via reductive amination?

Based on the proposed reductive amination pathway, the following impurities are commonly observed:

  • Unreacted Starting Materials:

    • N-Boc-4-piperidone

    • 4-Hydroxypiperidine

  • Impurities from Starting Materials:

    • N-Boc-4-hydroxypiperidine may contain residual N-Boc-4-piperidone from its own synthesis.[2]

  • By-products from the Reductive Amination Step:

    • Over-alkylation product: Reaction of a second molecule of N-Boc-4-piperidone with the newly formed this compound.

    • Reductant-related by-products: Depending on the reducing agent used (e.g., sodium triacetoxyborohydride), various boron-containing by-products can be formed.

  • By-products from the Deprotection Step:

    • Incomplete deprotection can leave residual N-Boc-[1,4'-Bipiperidin]-4-ol.

    • Side reactions caused by harsh deprotection conditions (e.g., using strong acids) can lead to degradation products.

Q3: My reaction yield is low, and I see multiple spots on my TLC analysis. What could be the problem?

Low yields and multiple TLC spots often indicate the presence of significant impurities or incomplete reaction. Here are some potential causes and troubleshooting steps:

  • Presence of Water: The Mitsunobu reaction, a related synthetic method, is sensitive to water, which can quench the reaction.[2] While reductive amination is generally more robust, excess water can still negatively impact the reaction.

    • Troubleshooting: Ensure all starting materials and solvents are anhydrous. Consider using molecular sieves.

  • Impure Starting Materials: The presence of impurities in your N-Boc-4-hydroxypiperidine, such as unreacted N-Boc-4-piperidone, can lead to side reactions.[2]

    • Troubleshooting: Assess the purity of your starting materials using techniques like HPLC or NMR before starting the reaction.[2] Purify starting materials if necessary.

  • Suboptimal Reaction Conditions: The temperature, reaction time, and stoichiometry of reagents can all affect the outcome of the reaction.

    • Troubleshooting: Optimize reaction conditions. A design of experiments (DoE) approach can be beneficial in finding the optimal parameters.

Q4: How can I detect and quantify impurities in my final product?

A combination of analytical techniques is recommended for a thorough impurity profile.[2]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying non-volatile organic impurities.[3][4]

  • Gas Chromatography (GC): GC is suitable for the analysis of volatile impurities, including residual solvents.[1]

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS) or GC (GC-MS), this technique helps in the identification of impurities by providing molecular weight information.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for structural elucidation of the final product and impurities.[1]

Data Presentation

Table 1: Common Impurities and their Potential Sources

Impurity NameStructurePotential Source
N-Boc-4-piperidoneUnreacted starting material
4-HydroxypiperidineUnreacted starting material
N-Boc-[1,4'-Bipiperidin]-4-olIncomplete deprotection
Over-alkylation By-productSide reaction during reductive amination

Table 2: Representative HPLC Method for Impurity Profiling

ParameterCondition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C

Experimental Protocols

Protocol 1: Synthesis of N-Boc-[1,4'-Bipiperidin]-4-ol via Reductive Amination

  • To a solution of N-Boc-4-piperidone (1.0 eq) and 4-hydroxypiperidine (1.1 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add acetic acid (1.0 eq).

  • Stir the mixture for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-[1,4'-Bipiperidin]-4-ol.

Protocol 2: Deprotection of N-Boc-[1,4'-Bipiperidin]-4-ol

  • Dissolve N-Boc-[1,4'-Bipiperidin]-4-ol (1.0 eq) in a 4M solution of HCl in 1,4-dioxane (5 mL/mmol).

  • Stir the solution at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether and filter to obtain this compound as a hydrochloride salt.

  • To obtain the free base, dissolve the hydrochloride salt in water and basify with a 2M solution of sodium hydroxide to pH > 12.

  • Extract the aqueous solution with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Visualizations

Synthesis_Pathway Start1 N-Boc-4-piperidone Intermediate N-Boc-[1,4'-Bipiperidin]-4-ol Start1->Intermediate Reductive Amination (e.g., NaBH(OAc)3) Start2 4-Hydroxypiperidine Start2->Intermediate Product This compound Intermediate->Product Deprotection (e.g., HCl/Dioxane)

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow Start Impurity Detected in This compound Identify Identify Impurity (LC-MS, NMR) Start->Identify Source Determine Source of Impurity Identify->Source StartingMaterial Impurity from Starting Material Source->StartingMaterial Yes SideReaction Side-Reaction By-product Source->SideReaction No PurifySM Purify Starting Materials StartingMaterial->PurifySM IncompleteReaction Incomplete Reaction SideReaction->IncompleteReaction Is it an intermediate? OptimizeConditions Optimize Reaction Conditions SideReaction->OptimizeConditions No IncompleteReaction->OptimizeConditions ModifyWorkup Modify Workup/ Purification IncompleteReaction->ModifyWorkup End Pure Product PurifySM->End OptimizeConditions->End ModifyWorkup->End

Caption: Troubleshooting workflow for impurity identification.

Impurity_Relationships cluster_starting_materials Starting Materials cluster_impurities Potential Impurities N-Boc-4-piperidone N-Boc-4-piperidone Unreacted N-Boc-4-piperidone Unreacted N-Boc-4-piperidone N-Boc-4-piperidone->Unreacted N-Boc-4-piperidone Over-alkylation Product Over-alkylation Product N-Boc-4-piperidone->Over-alkylation Product N-Boc-[1,4'-Bipiperidin]-4-ol (Intermediate) N-Boc-[1,4'-Bipiperidin]-4-ol (Intermediate) N-Boc-4-piperidone->N-Boc-[1,4'-Bipiperidin]-4-ol (Intermediate) 4-Hydroxypiperidine 4-Hydroxypiperidine Unreacted 4-Hydroxypiperidine Unreacted 4-Hydroxypiperidine 4-Hydroxypiperidine->Unreacted 4-Hydroxypiperidine 4-Hydroxypiperidine->N-Boc-[1,4'-Bipiperidin]-4-ol (Intermediate) N-Boc-[1,4'-Bipiperidin]-4-ol (Intermediate)->Over-alkylation Product

Caption: Relationship between starting materials and impurities.

References

Troubleshooting low yield in bipiperidine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bipiperidine Coupling Reactions

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding low yields in bipiperidine coupling reactions.

Troubleshooting Guide

This section addresses specific issues encountered during bipiperidine synthesis in a question-and-answer format.

Q1: Why is my reaction yield consistently low or non-existent?

Low or no yield in bipiperidine coupling reactions is a common issue that can often be traced back to one of three primary causes: catalyst inactivation, poor quality of reagents, or suboptimal reaction conditions.[1]

  • Catalyst Inactivation/Inhibition: The most significant challenge in bipyridine synthesis is the strong coordination of the bipyridine product with the metal catalyst (e.g., Palladium), which leads to catalyst deactivation and stops the catalytic cycle.[1][2][3][4] The lone pair of electrons on the pyridine nitrogen can also bind to the catalyst, inhibiting its activity.[1][5]

    • Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][6] These ligands shield the metal center, promoting the desired reaction and preventing product inhibition.[1][5] Consider using a higher catalyst loading or an air-stable precatalyst (e.g., XPhos Pd G3) for more consistent results.[1][6]

  • Poor Quality of Reagents or Solvents: Cross-coupling reactions are highly sensitive to air and moisture.[1] Impurities in starting materials or the presence of water or oxygen can drastically reduce yields.

    • Solution: Ensure all starting materials are pure. Use anhydrous solvents and degas them thoroughly before use by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes or by using freeze-pump-thaw cycles.[6] All air- and moisture-sensitive reagents should be handled under a strictly inert atmosphere.[1]

  • Suboptimal Reaction Conditions: The choice of temperature, reaction time, and base are critical and can significantly impact the outcome.[1]

    • Solution: Systematically screen reaction parameters. Low temperatures can lead to a sluggish or incomplete reaction, while excessively high temperatures can promote the formation of side products.[1][5] A strong base, such as potassium phosphate (K₃PO₄) or sodium tert-butoxide (NaOtBu), is often required to facilitate the reaction.[5][6]

Q2: I'm observing significant formation of homocoupling side products. What is the cause and how can I prevent it?

The formation of homocoupled byproducts (e.g., a bipyridine from the self-coupling of a boronic acid in a Suzuki reaction) is a common side reaction.

  • Possible Causes:

    • Presence of Oxygen: Molecular oxygen can promote the unwanted homocoupling of organoboronic acids.[1][5]

    • Suboptimal Catalyst System: An inefficient catalyst system may favor homocoupling over the desired cross-coupling. This can occur if a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[5]

  • Solutions:

    • Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere (argon or nitrogen) from start to finish.[1][5]

    • Optimize Catalyst: Use a direct Pd(0) source, such as Pd(PPh₃)₄, or an efficient precatalyst system to minimize side reactions.[5] The choice of ligand can also influence the relative rates of cross-coupling versus homocoupling.[1]

Q3: My reaction is not going to completion, even after extended reaction times. What could be the issue?

Incomplete conversion is often a result of catalyst deactivation. The bipyridine product itself can act as a ligand, binding to the palladium catalyst and inhibiting its activity over time.[1][2]

  • Solutions:

    • Increase the catalyst loading.[5]

    • Employ a more robust and sterically hindered ligand to protect the catalyst.[1]

    • Consider the slow addition of the limiting reagent over the course of the reaction to maintain a low concentration of the inhibitory product at any given time.

Q4: I am performing a Suzuki-Miyaura coupling and suspect protodeboronation is occurring. How can I address this?

Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, which is particularly common in the presence of aqueous bases.[5]

  • Solutions:

    • Switch from a boronic acid to a more stable boron derivative, such as a boronic acid pinacol ester or a potassium trifluoroborate salt.[5] These are generally less prone to this side reaction.[5]

    • Carefully select the base and minimize the amount of water present in the reaction mixture.

Frequently Asked Questions (FAQs)

Q: How can I be certain my reaction conditions are sufficiently anaerobic? A: To ensure the exclusion of oxygen, which can deactivate the Pd(0) catalyst, follow these steps:

  • Degas Your Solvent: Bubble an inert gas like argon or nitrogen through the solvent for at least 30 minutes. For more rigorous applications, use the freeze-pump-thaw technique (typically three cycles).[6]

  • Use Schlenk Techniques: Assemble your glassware and flame-dry it under a vacuum, then backfill with an inert gas. Add solid reagents under a positive pressure of this inert gas.[6]

  • Maintain Inert Atmosphere: Throughout the entire reaction, maintain a slight positive pressure of nitrogen or argon, for instance, by using a gas bubbler or a balloon.[6]

Q: What are the most effective methods for purifying bipiperidine products? A: Purification can be challenging due to the similar polarity of byproducts.

  • Flash Column Chromatography: This is the most common method for purifying the crude product. Silica gel is typically used as the stationary phase.[5]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective way to remove impurities.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen atoms can be exploited. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction into an organic solvent.

Q: Can microwave irradiation improve reaction yield and time? A: Yes, microwave-assisted organic synthesis can be a powerful tool. It allows for precise control over reaction temperature and pressure, which can significantly reduce reaction times and, when optimized, increase product yields.[7][8]

Data Presentation

Table 1: Comparison of Common Coupling Methods for Bipiperidine Synthesis

Coupling ReactionTypical Catalyst/LigandBaseSolventTemperature (°C)AdvantagesCommon Issues & Drawbacks
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂ with Buchwald ligands (e.g., SPhos)K₂CO₃, K₃PO₄, Cs₂CO₃Toluene, Dioxane, THF/Water75 - 120Wide functional group tolerance; commercially available reagents.[4][8]Catalyst inhibition by product; protodeboronation; homocoupling.[2][5]
Negishi Pd(PPh₃)₄, Pd(dppf)Cl₂None requiredTHF, DioxaneRoom Temp - 80High yields; mild conditions; good functional group tolerance.[9]Requires preparation of organozinc reagents which are moisture-sensitive.[9]
Stille PdCl₂(PPh₃)₂, Pd(OAc)₂/CuICsF, LiClToluene, DMFReflux (e.g., 110)Tolerant of many functional groups.[2]Toxicity of organotin reagents; often requires harsh conditions (high temp, long times).[2][9]
Ullmann Homocoupling Cu powder, Pd(OAc)₂PiperazineDMF140Good for synthesizing symmetrical bipyridines.[3][4]Requires high temperatures and stoichiometric copper.[3][4]

Table 2: Troubleshooting Guide - Parameter Optimization

ProblemPossible CauseRecommended Catalyst/Ligand SolutionRecommended Base/Solvent SolutionRecommended Temperature/Atmosphere Solution
Low/No Yield Catalyst InhibitionUse bulky, electron-rich ligands (XPhos, SPhos) or NHCs. Increase catalyst loading. Use precatalysts.[1][5]Use a strong base (K₃PO₄, NaOtBu). Ensure anhydrous, degassed solvents.[5][6]Optimize temperature (e.g., 80-110 °C). Ensure a strictly inert atmosphere.[1][6]
Homocoupling Oxygen Presence / Inefficient CatalystUse a Pd(0) source or an efficient precatalyst. Optimize ligand choice.[5]Thoroughly degas all solvents before use.[1][5]Maintain a positive pressure of inert gas throughout the reaction.[6]
Incomplete Reaction Catalyst Deactivation by ProductIncrease catalyst loading. Use a more robust, sterically hindered ligand.[1][5]Consider slow addition of the limiting reagent.Maintain optimized temperature; ensure no air leaks.
Protodeboronation (Suzuki) Unstable Boronic AcidNot applicable.Use boronic acid pinacol esters or trifluoroborate salts instead of boronic acids.[5]Use non-aqueous conditions if possible.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and must be optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pyridyl halide (1.0 eq), the pyridylboronic acid or ester (1.1 - 1.5 eq), the base (e.g., K₃PO₄, 2.0-3.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane or Toluene/Water mixture) via syringe.[5]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C) for the specified time (typically 4-24 hours).[5] Monitor the reaction progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench by slowly adding water and dilute with an organic solvent (e.g., ethyl acetate).[5]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (e.g., 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]

Visualizations

Troubleshooting_Workflow start Low Yield or Reaction Stall check_sm Starting Materials Consumed? start->check_sm check_side_products Major Side Products Observed? check_sm->check_side_products  Yes cause_reagents Cause: Poor Reagent or Solvent Quality check_sm->cause_reagents No   cause_cat_inhibit Cause: Catalyst Inhibition or Deactivation check_side_products->cause_cat_inhibit No cause_homocoupling Cause: Homocoupling check_side_products->cause_homocoupling Yes (Symmetrical Byproduct) cause_other_side_rxn Cause: Other Side Reactions (e.g., Protodeboronation) check_side_products->cause_other_side_rxn Yes (Other Byproducts) sol_ligand Solution: • Use bulky, electron-rich ligands  (e.g., SPhos, XPhos) • Increase catalyst loading • Use air-stable precatalyst cause_cat_inhibit->sol_ligand sol_reagents Solution: • Purify starting materials • Use anhydrous, degassed solvents • Ensure strict inert atmosphere cause_reagents->sol_reagents sol_homocoupling Solution: • Rigorously degas solvents • Use Pd(0) source or  efficient precatalyst cause_homocoupling->sol_homocoupling sol_other_side_rxn Solution: • Use boronic esters/salts • Optimize base and temperature cause_other_side_rxn->sol_other_side_rxn

Caption: A decision tree for troubleshooting common issues leading to low reaction yields.

Catalytic_Cycle pd0 Active L-Pd(0) Catalyst oa L-Pd(II)(Ar)(X) pd0->oa Oxidative Addition inhibition Catalyst Inhibition (Inactive Complex) pd0->inhibition tm L-Pd(II)(Ar)(Ar') oa->tm Transmetalation tm->pd0 Reductive Elimination product_center tm->product_center product Ar-Ar' (Bipyridine Product) arx Ar-X (Pyridyl Halide) arx->oa ar_bor Ar'-B(OR)₂ (Coupling Partner) ar_bor->tm product->inhibition Product Coordination

Caption: Generic cross-coupling cycle highlighting the catalyst inhibition pathway by the product.

References

Technical Support Center: Purification of [1,4'-Bipiperidin]-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and detailed protocols for improving the purity of crude [1,4'-Bipiperidin]-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is an off-white or yellowish solid. How can I improve its color?

A1: The discoloration of your product likely indicates the presence of impurities. These can often be removed by recrystallization. If the color persists after recrystallization, treatment with activated charcoal during the recrystallization process can be effective. Add a small amount of activated charcoal to the hot, dissolved solution and boil for a few minutes before performing a hot filtration to remove the charcoal. Be aware that using too much charcoal can reduce your final yield.

Q2: After purification by column chromatography, I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate. What could be the issue?

A2: Multiple spots on a TLC plate post-purification can be due to several factors:

  • Incomplete Separation: The polarity of your eluent (mobile phase) may not be optimal for separating your product from the impurities. Try adjusting the solvent system. For basic compounds like piperidines, adding a small amount of a base like triethylamine (0.5-2%) to the mobile phase can improve peak shape and separation.

  • On-Column Degradation: Although less common, your compound might be degrading on the silica gel. If you suspect this, you could try using a less acidic stationary phase like neutral alumina.

  • Isomeric Impurities: Your crude product may contain isomers that are difficult to separate. A high-resolution chromatography column or a different chromatographic technique might be necessary.

Q3: My product seems to "oil out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" happens when the solid melts in the hot solvent and separates as a liquid.[1] This can occur if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of your compound. To resolve this:

  • Add More Solvent: Reheat the mixture to dissolve the oil, then add more hot solvent to decrease the saturation.[1]

  • Lower the Crystallization Temperature: Try to initiate crystallization at a lower temperature by scratching the inside of the flask or by adding a seed crystal.[1]

  • Change the Solvent System: A solvent pair, where the compound is very soluble in one solvent and poorly soluble in the other, can be effective. Dissolve the compound in a minimal amount of the "good" hot solvent, then slowly add the "poor" solvent until the solution becomes slightly cloudy. Reheat to get a clear solution, and then cool slowly.[1]

Q4: What are the most common impurities I should expect in my crude this compound?

A4: Common impurities can include unreacted starting materials, reagents, solvents, and byproducts from side reactions.[2][3] Depending on the synthetic route, potential impurities could be residual piperidine or 4-hydroxypiperidine. During synthesis, oxidation or incomplete reactions can also lead to impurities.[3][4]

Q5: Which purification method is best for my crude product?

A5: The best method depends on the nature of the impurities and the desired final purity. The table below summarizes the common methods.

Purification MethodPrimary ApplicationAdvantagesDisadvantages
Recrystallization Removing small amounts of impurities from a solid product.Simple, cost-effective, and can yield very pure crystalline material.Requires finding a suitable solvent; can have lower yields if the product is somewhat soluble in the cold solvent.
Column Chromatography Separating the desired product from a complex mixture of impurities.Highly effective for separating compounds with different polarities.Can be time-consuming and requires larger volumes of solvent; potential for product loss on the column.
Acid-Base Extraction Separating basic compounds like this compound from neutral or acidic impurities.Highly selective for basic compounds, scalable, and cost-effective.[5]Requires multiple extraction steps and may not be suitable for acid or base-sensitive compounds.[5]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is for purifying solid, crude this compound. A solvent screen should be performed to identify a suitable solvent or solvent system where the compound is soluble at high temperatures but insoluble at low temperatures. Common solvent systems for piperidine derivatives include ethanol/water, isopropanol/water, or hexane/acetone.[1][6]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% ethanol)

  • Erlenmeyer flask

  • Hotplate

  • Boiling chips

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a boiling chip. Add a minimal amount of the recrystallization solvent. Heat the mixture gently on a hotplate while stirring until the solid dissolves completely. If needed, add small portions of hot solvent to achieve a clear solution.[1]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimal hot solvent hot_filtration Hot filtration (optional, if insoluble impurities) dissolve->hot_filtration If needed cool Cool slowly to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter crystals ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry

Caption: General workflow for the recrystallization of this compound.

Protocol 2: Column Chromatography

This protocol is a general guideline for the chromatographic purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Eluent (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexane with 0.5-2% triethylamine)

  • Chromatography column

  • Collection tubes

Procedure:

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that gives good separation between your product and impurities.

  • Column Packing: Prepare a slurry of silica gel in the eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with the mobile phase, collecting fractions. Monitor the fractions by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Chromatography_Workflow start Start tlc Determine eluent using TLC start->tlc pack Pack column with silica gel tlc->pack load Load crude sample pack->load elute Elute with solvent and collect fractions load->elute monitor Monitor fractions by TLC elute->monitor monitor->elute Continue elution combine Combine pure fractions monitor->combine Separation complete evaporate Evaporate solvent combine->evaporate end Pure Product evaporate->end

Caption: General workflow for column chromatography purification.

Protocol 3: Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral and acidic impurities.

Materials:

  • Crude this compound

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Dilute aqueous acid (e.g., 1M HCl)

  • Concentrated aqueous base (e.g., 5M NaOH)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent in a separatory funnel.

  • Acidic Wash: Wash the organic layer with the dilute aqueous acid solution. The basic product will move into the aqueous layer. Separate the layers.[5]

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and make it basic by slowly adding the concentrated base until the pH is >10. Extract the basic aqueous layer three times with a fresh organic solvent.[5]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

AcidBase_Extraction start Crude Product in Organic Solvent wash_acid Wash with 1M HCl start->wash_acid separate1 Separate Layers wash_acid->separate1 organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 basify Basify Aqueous Layer with NaOH (pH > 10) aqueous1->basify extract Extract with Organic Solvent (x3) basify->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer (Discard) separate2->aqueous2 Discard organic2 Combined Organic Layers (Pure Product) separate2->organic2 dry Dry with Na₂SO₄ organic2->dry concentrate Concentrate dry->concentrate end Purified Product concentrate->end

Caption: Workflow for purification via acid-base extraction.

References

Technical Support Center: Characterizing Side Products in [1,4'-Bipiperidin]-4-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing side products encountered during the synthesis of [1,4'-Bipiperidin]-4-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound via reductive amination of a protected 4-piperidone with piperidine shows multiple spots on TLC, even after completion. What are the likely side products?

A1: Besides your target product, several side products can form during the reductive amination synthesis of this compound. The most common impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual protected 4-piperidone and piperidine.

  • Enamine Intermediate: The reaction between a ketone and a secondary amine proceeds through an enamine intermediate. If the reduction step is not fully efficient, this enamine can remain as a significant impurity. For example, in the reaction of 1-benzyl-4-piperidone with piperidine, 1-benzyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine is a key intermediate.[1]

  • Over-alkylation Products: While less common in this specific synthesis, in other amine alkylations, the product can sometimes react further.

  • Byproducts from Protecting Groups: If you are using a protecting group like N-Boc on the piperidone, incomplete deprotection will result in the Boc-protected version of your final product. Conversely, harsh deprotection conditions can lead to other degradation products.[2][3]

Q2: I am attempting to synthesize a derivative of this compound by alkylating a 4-hydroxypiperidine derivative. My NMR spectrum is complex and suggests a mixture of isomers. What could be the issue?

A2: When alkylating a molecule with multiple nucleophilic sites, such as a 4-hydroxypiperidine derivative, you can encounter competitive N-alkylation and O-alkylation.[4][5] The hydroxyl group (O-alkylation) can compete with the piperidine nitrogen (N-alkylation) for the alkylating agent. The reaction conditions, such as the choice of base, solvent, and temperature, can significantly influence the ratio of N- to O-alkylation.[4] To confirm the presence of both isomers, detailed NMR analysis, including 2D NMR techniques like HSQC and HMBC, is recommended to trace the connectivity of the alkyl group to either the nitrogen or the oxygen.

Q3: My mass spectrometry results show a peak with a mass two units lower (M-2) than my expected product. What could this be?

A3: A peak at M-2 is often indicative of the presence of an unsaturated analog, such as the enamine intermediate mentioned in Q1. The reduction of the enamine to the final saturated bipiperidine involves the addition of two hydrogen atoms. Incomplete reduction would leave the enamine, which has a mass two daltons lower than the final product.[1]

Q4: How can I minimize the formation of the enamine intermediate impurity?

A4: To reduce the amount of the enamine intermediate, you can optimize the reduction step of your reaction. This can involve:

  • Choice of Reducing Agent: Ensure you are using a suitable reducing agent for the enamine reduction. Sodium triacetoxyborohydride is commonly used for one-pot reductive aminations.[3]

  • Reaction Time and Temperature: The reaction may require longer stirring times or gentle heating to drive the reduction to completion. Monitoring the reaction by TLC or LC-MS is crucial.

  • pH Control: The pH of the reaction mixture can influence the rate of both iminium ion/enamine formation and reduction. Acetic acid is often added in catalytic amounts to facilitate the initial condensation.[3]

Side Product Characterization

The following table summarizes potential side products in the synthesis of this compound and key analytical data for their identification.

Side Product Potential Origin Molecular Weight ( g/mol ) Mass Difference from Product Key Spectroscopic Features
This compound (Product) -184.280-
1-Protected-4-piperidone Unreacted Starting MaterialVaries with protecting groupVariesPresence of a ketone C=O stretch in IR (~1715 cm⁻¹).
Piperidine Unreacted Starting Material85.15-99.13Volatile, easily detected by GC-MS.
Enamine Intermediate Incomplete Reduction182.27-2Presence of a C=C bond in ¹H and ¹³C NMR.
N-Boc-[1,4'-Bipiperidin]-4-ol Incomplete Deprotection284.40+100.12Presence of Boc group signals in ¹H NMR (~1.4 ppm, 9H) and ¹³C NMR.
O-alkylated Isomer N- vs. O-AlkylationSame as N-alkylated product0 (for isomers)Different chemical shifts in NMR for the atoms near the site of alkylation. 2D NMR is needed to confirm connectivity.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol is a general guideline based on the reductive amination of a protected 4-piperidone with piperidine.[2][3]

  • Reaction Setup: To a solution of N-tert-butoxycarbonyl-4-piperidone (1.0 eq) in dichloromethane, add piperidine (1.2 eq) and acetic acid (0.1 eq).

  • Addition of Reducing Agent: Stir the mixture at room temperature for 1-2 hours. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 16-24 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in a suitable solvent (e.g., methanol) and add a strong acid (e.g., concentrated HCl). Stir at 40°C for 12 hours.

  • Final Purification: Concentrate the reaction mixture, dissolve the residue in water, and basify with an aqueous NaOH solution. Extract the product with dichloromethane, dry the organic layer, and concentrate to yield this compound. Further purification can be achieved by crystallization or column chromatography.

Protocol 2: HPLC-UV Method for Purity Analysis

This protocol provides a starting point for the HPLC analysis of this compound and its impurities.[6]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: Gradient from 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Visualizations

G cluster_0 Reductive Amination Pathway cluster_1 Side Reaction Start_A N-Boc-4-Piperidone Intermediate Enamine Intermediate Start_A->Intermediate + Piperidine, H+ Start_B Piperidine Start_B->Intermediate Product_Boc N-Boc-[1,4'-Bipiperidin]-4-ol Intermediate->Product_Boc Reduction (e.g., NaBH(OAc)3) Side_Product Unreduced Enamine (Impurity) Intermediate->Side_Product Incomplete Reduction Final_Product This compound Product_Boc->Final_Product Deprotection (e.g., HCl)

Caption: Synthetic pathway for this compound and a common side product.

G Start Crude Reaction Mixture HPLC HPLC-UV/MS Analysis Start->HPLC Decision Impurity Peak Detected? HPLC->Decision Isolate Isolate Impurity (Prep-HPLC) Decision->Isolate Yes End Impurity Structure Identified Decision->End No, Pure Characterize Structural Characterization Isolate->Characterize NMR NMR (1H, 13C, 2D) Characterize->NMR MS High-Resolution MS Characterize->MS FTIR FTIR Spectroscopy Characterize->FTIR NMR->End MS->End FTIR->End

Caption: Workflow for the identification and characterization of side products.

References

Addressing stability issues of [1,4'-Bipiperidin]-4-ol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific stability data for [1,4'-Bipiperidin]-4-ol in the public domain, this technical support center provides guidance based on the general chemical properties of piperidine-containing compounds and established principles of pharmaceutical stability analysis. The experimental protocols and data presented are illustrative examples and should be adapted and validated for specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned yellow. What could be the cause?

A: Discoloration of solutions containing piperidine moieties can be an indication of degradation, often due to oxidation. Piperidine rings can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[1] It is recommended to prepare fresh solutions and store them under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Q2: I observe precipitation of my compound in an aqueous buffer. How can I improve its solubility?

A: Precipitation of piperidine-containing compounds in aqueous buffers is a common issue, often related to their lipophilic nature.[2] The solubility is highly dependent on the pH of the solution and the pKa of the piperidine nitrogens. Here are a few strategies to consider:

  • pH Adjustment: As this compound is a basic compound, adjusting the pH of the buffer to a more acidic range can increase its solubility by forming a more soluble salt.

  • Use of Co-solvents: If pH adjustment is not sufficient or compatible with your experiment, consider using a small percentage of an organic co-solvent such as DMSO, ethanol, or methanol in your aqueous buffer.[2]

  • Complexation Agents: Cyclodextrins can encapsulate the lipophilic parts of the molecule, enhancing its aqueous solubility.[3]

Q3: What are the optimal storage conditions for a stock solution of this compound in an organic solvent like DMSO?

A: For piperidine-containing compounds, it is generally recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[4] However, precipitation can occur at low temperatures if the solution is near saturation.[2] If you observe precipitation upon thawing, gentle warming and vortexing may be required to redissolve the compound. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials. Solutions should also be protected from light.[4]

Troubleshooting Guide: Common Stability Issues

This guide addresses potential stability problems you might encounter when working with this compound in solution.

Issue Potential Cause Recommended Action
Loss of Potency/Activity Over Time Degradation of the compound.Prepare fresh solutions for each experiment. If solutions need to be stored, conduct a stability study to determine the acceptable storage duration and conditions.
Appearance of New Peaks in Chromatogram Formation of degradation products.Perform a forced degradation study to identify potential degradation pathways and characterize the degradation products. This will help in developing a stability-indicating analytical method.
Inconsistent Results Between Experiments Instability of the compound under experimental conditions (e.g., temperature, pH, light exposure).Control and standardize all experimental parameters. Prepare solutions immediately before use.
Precipitation in Assay Medium Poor solubility or supersaturation.See FAQ Q2 for strategies to improve solubility. Consider lowering the final concentration of the compound in the assay.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and a solution in a hot air oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical method like HPLC-UV or LC-MS.

Protocol 2: Stability-Indicating HPLC-UV Method (Hypothetical Example)

Objective: To develop an HPLC-UV method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions:

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

Data Presentation

Table 1: Hypothetical Results of a Forced Degradation Study for this compound
Stress Condition % Degradation of this compound Number of Major Degradation Products
0.1 M HCl, 60°C, 24h15.2%2
0.1 M NaOH, 60°C, 24h8.5%1
3% H₂O₂, RT, 24h25.8%3
Thermal (80°C, 48h)5.1%1
Photolytic (UV/Vis)12.3%2

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Solution Instability start Instability Observed (e.g., color change, precipitation, loss of activity) check_storage Review Storage Conditions (temperature, light, atmosphere) start->check_storage check_solution Examine Solution Preparation (solvent, pH, concentration) start->check_solution analytical_chem Perform Analytical Chemistry (HPLC, LC-MS) check_storage->analytical_chem check_solution->analytical_chem forced_degradation Conduct Forced Degradation Study analytical_chem->forced_degradation If degradation is confirmed stable Solution is Stable analytical_chem->stable If no degradation is observed reformulate Reformulate or Adjust Conditions forced_degradation->reformulate reformulate->stable

Caption: A logical workflow for troubleshooting stability issues of this compound in solution.

G cluster_pathway Hypothetical Degradation Pathway under Oxidative Stress parent This compound C₁₀H₂₀N₂O product1 N-oxide derivative C₁₀H₂₀N₂O₂ parent->product1 Oxidation of piperidine nitrogen product2 Ring-opened product C₁₀H₂₂N₂O₂ parent->product2 Oxidative cleavage of piperidine ring product3 Further oxidation products product1->product3 product2->product3

Caption: A potential degradation pathway of this compound under oxidative conditions.

References

Technical Support Center: Production of [1,4'-Bipiperidin]-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis and scale-up of [1,4'-Bipiperidin]-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A1: A prevalent laboratory-scale synthesis involves a two-step process. The first step is the nucleophilic aromatic substitution of a 4-halopyridine derivative (e.g., 4-chloropyridine hydrochloride) with piperidine to form a 4-piperidinopyridine intermediate. The second step is the catalytic hydrogenation of the pyridine ring of the intermediate to yield this compound.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Key challenges in scaling up this synthesis include:

  • Reaction Control: Managing the exothermicity of both the initial substitution reaction and the hydrogenation process.

  • Catalyst Handling and Activity: Ensuring efficient mixing and preventing catalyst deactivation or poisoning during hydrogenation on a larger scale.

  • Impurity Profile: Controlling the formation of byproducts such as over-alkylation products, partially hydrogenated intermediates, and dimers.

  • Product Isolation and Purification: Developing a robust and scalable purification method, often involving crystallization, to obtain the desired purity.

Q3: What are typical impurities that can be expected in the synthesis of this compound?

A3: Common impurities may include:

  • Unreacted 4-piperidinopyridine.

  • Partially hydrogenated intermediates (e.g., tetrahydropyridine derivatives).

  • Over-alkylation products, leading to the formation of quaternary ammonium salts.

  • Byproducts from side reactions, such as the dimerization of reactants or intermediates.

Q4: How does the purity of the starting materials affect the final product?

A4: The purity of starting materials is critical. Impurities in the 4-halopyridine or piperidine can lead to the formation of undesired side products that may be difficult to remove in downstream purification steps. For instance, impurities in piperidine could compete in the initial substitution reaction, leading to a complex product mixture.

Q5: Is this compound known to be involved in specific signaling pathways?

A5: Currently, there is limited direct evidence to suggest that this compound itself is a modulator of specific signaling pathways. However, the [1,4'-bipiperidinyl] scaffold is a key structural motif in a variety of biologically active compounds, including potent histamine H3 receptor antagonists and CCR5 antagonists, which are involved in inflammatory and immune signaling pathways respectively.[1] Therefore, this compound serves as a critical building block in the synthesis of pharmacologically active molecules that target these pathways.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 4-Piperidinopyridine Intermediate
Symptom Potential Cause Troubleshooting Steps
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Poor quality of starting materials.Ensure the use of high-purity 4-halopyridine and piperidine.
Low Product Recovery Product loss during work-up.Optimize the extraction and isolation procedures. Ensure the pH is appropriately adjusted to maximize the recovery of the basic product.
Side Reaction Formation Presence of moisture or other reactive impurities.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Problem 2: Inefficient Catalytic Hydrogenation
Symptom Potential Cause Troubleshooting Steps
Slow or Stalled Reaction Catalyst poisoning or deactivation.Ensure the substrate and solvent are free from catalyst poisons such as sulfur compounds. Consider using a fresh batch of catalyst.
Insufficient hydrogen pressure or poor mixing.Increase the hydrogen pressure within safe limits for the reactor. Improve agitation to ensure good contact between the catalyst, substrate, and hydrogen.
Formation of Byproducts Over-reduction or side reactions.Optimize the reaction conditions, including temperature, pressure, and catalyst loading, to favor the desired product.
Inconsistent Results Variability in catalyst quality.Use a consistent source and batch of catalyst. Perform a small-scale test reaction to qualify new batches of catalyst.
Problem 3: Difficulty in Product Purification
Symptom Potential Cause Troubleshooting Steps
Oily Product or Failure to Crystallize Presence of impurities.Analyze the crude product by techniques such as NMR or LC-MS to identify impurities. Consider an additional purification step, such as column chromatography on a small scale, to isolate the pure product for seeding crystallization.
Low Purity After Crystallization Inappropriate solvent system.Screen a variety of solvents or solvent mixtures to find a system that provides good solubility at elevated temperatures and low solubility at room temperature or below.
Co-crystallization of impurities.If impurities are structurally similar to the product, multiple recrystallizations may be necessary.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of this compound

ParameterStep 1: 4-Piperidinopyridine SynthesisStep 2: Catalytic Hydrogenation
Reactants 4-Chloropyridine HCl, Piperidine4-Piperidinopyridine
Solvent Ethanol, WaterMethanol, Acetic Acid
Catalyst -Platinum(IV) oxide (PtO₂)
Temperature RefluxRoom Temperature - 50°C
Pressure Atmospheric50-100 psi (Hydrogen)
Typical Yield 85-95%80-90%
Typical Purity (Crude) >90%>85%

Table 2: Troubleshooting Common Impurities

ImpurityPotential SourceRecommended Action
4-PiperidinopyridineIncomplete hydrogenation.Increase reaction time, hydrogen pressure, or catalyst loading.
Quaternary Ammonium SaltsOver-alkylation in Step 1.Use a non-nucleophilic base and control stoichiometry.
Partially Reduced IntermediatesInsufficient hydrogenation.Optimize hydrogenation conditions.
Dimeric ByproductsSide reactions during synthesis.Control reaction temperature and reactant concentrations.

Experimental Protocols

Protocol 1: Synthesis of 4-Piperidinopyridine
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: Charge the flask with 4-chloropyridine hydrochloride (1.0 eq), piperidine (2.5 eq), and ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide to pH > 12.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-piperidinopyridine.

Protocol 2: Catalytic Hydrogenation to this compound
  • Reaction Setup: In a hydrogenation reactor (e.g., Parr shaker), add the crude 4-piperidinopyridine from the previous step.

  • Catalyst and Solvent: Add a suitable solvent such as methanol and a catalytic amount of Platinum(IV) oxide (PtO₂) (e.g., 1-5 mol%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 50-100 psi.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) until the uptake of hydrogen ceases.

  • Work-up: Carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Crystallization
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, or a mixture thereof).

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 4-Piperidinopyridine cluster_step2 Step 2: Catalytic Hydrogenation cluster_step3 Step 3: Purification start1 4-Chloropyridine HCl + Piperidine reaction1 Reflux in Ethanol start1->reaction1 workup1 Work-up & Extraction reaction1->workup1 intermediate Crude 4-Piperidinopyridine workup1->intermediate reaction2 Hydrogenation in Methanol intermediate->reaction2 catalyst PtO2, H2 (50-100 psi) catalyst->reaction2 workup2 Filtration & Concentration reaction2->workup2 crude_product Crude this compound workup2->crude_product crystallization Crystallization (e.g., Isopropanol) crude_product->crystallization filtration Filtration & Drying crystallization->filtration final_product Pure this compound filtration->final_product

Caption: Experimental Workflow for the Synthesis of this compound.

troubleshooting_logic cluster_synthesis Synthesis Issue cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Is reaction complete? catalyst_issue Catalyst Poisoning low_yield->catalyst_issue Is catalyst active? side_reactions Side Reactions low_yield->side_reactions Are byproducts forming? optimize_conditions Optimize Time/Temp incomplete_reaction->optimize_conditions check_reagents Check Reagent Purity incomplete_reaction->check_reagents improve_mixing Improve Agitation/Pressure catalyst_issue->improve_mixing new_catalyst Use Fresh Catalyst catalyst_issue->new_catalyst control_stoichiometry Adjust Stoichiometry side_reactions->control_stoichiometry

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Minimizing epimerization during [1,4'-Bipiperidin]-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of [1,4'-Bipiperidin]-4-ol, with a specific focus on minimizing epimerization at the C4-hydroxyl stereocenter.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient pathway begins with the reductive amination of N-Boc-4-piperidone with piperidine. This is followed by the reduction of the resulting ketone, 1'-(tert-butoxycarbonyl)-[1,4'-bipiperidin]-4'-one, to yield the desired alcohol. The final step involves the removal of the Boc protecting group.

Q2: What is epimerization in the context of this compound synthesis?

Epimerization refers to the inversion of the stereochemistry at the C4 position of the piperidine ring, which bears the hydroxyl group. This results in a mixture of cis and trans diastereomers of this compound. The relative orientation of the hydroxyl group and the piperidine ring at the 1'-position determines the cis/trans configuration. Controlling this stereochemistry is crucial as different isomers can exhibit distinct pharmacological properties.

Q3: What is the key step where epimerization occurs?

The critical step for controlling the stereochemistry is the reduction of the ketone intermediate, 1'-(tert-butoxycarbonyl)-[1,4'-bipiperidin]-4'-one. The choice of reducing agent and reaction conditions directly influences the diastereomeric ratio (cis/trans) of the final product.

Q4: How can I analyze the diastereomeric ratio of my this compound product?

The ratio of cis to trans isomers can be determined using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can separate and quantify the diastereomers, often after derivatization.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate the isomers and determine their relative abundance.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to distinguish between the cis and trans isomers based on differences in chemical shifts and coupling constants of the protons and carbons near the stereocenter.

Troubleshooting Guide: Minimizing Epimerization

Problem: My synthesis of this compound yields an unfavorable mixture of cis and trans isomers.

Primary Cause: Lack of stereocontrol during the reduction of the 1'-(tert-butoxycarbonyl)-[1,4'-bipiperidin]-4'-one intermediate.

Solutions:

The diastereoselectivity of the ketone reduction is highly dependent on the steric bulk of the reducing agent and the reaction conditions. Axial attack of the hydride on the piperidone ring generally leads to the equatorial alcohol (trans isomer), while equatorial attack results in the axial alcohol (cis isomer).

Table 1: Influence of Reducing Agents on the Diastereoselectivity of 4-Piperidone Reductions

Reducing AgentPredominant IsomerTypical Diastereomeric Ratio (cis:trans)Notes
Sodium Borohydride (NaBH₄)trans (equatorial-OH)Varies, often favors transA less sterically hindered reagent, generally favors axial attack.
Lithium Aluminum Hydride (LiAlH₄)trans (equatorial-OH)Generally favors transA powerful, less selective reducing agent.
L-Selectride® (Lithium tri-sec-butylborohydride)cis (axial-OH)Highly selective for cisA sterically hindered reagent that favors equatorial attack.
K-Selectride® (Potassium tri-sec-butylborohydride)cis (axial-OH)Highly selective for cisSimilar to L-Selectride® in providing high cis selectivity.
Sodium Triacetoxyborohydride (STAB)VariesDependent on substrate and conditionsOften used for reductive aminations, can also reduce ketones.

Recommendations for Controlling Stereoselectivity:

  • For the cis isomer: Employ sterically hindered reducing agents like L-Selectride® or K-Selectride®. These reagents preferentially attack from the less hindered equatorial face of the piperidone ring, leading to the formation of the axial alcohol.

  • For the trans isomer: Use less sterically demanding reducing agents such as Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄). These reagents can approach from the axial direction, resulting in the equatorial alcohol.

  • Reaction Temperature: Lowering the reaction temperature can often enhance the diastereoselectivity of the reduction.

  • Solvent: The choice of solvent can influence the conformation of the piperidone ring and the reactivity of the reducing agent, thereby affecting the stereochemical outcome.

Problem: I am having difficulty separating the cis and trans isomers.

Solutions:

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for separating diastereomers. A careful selection of the eluent system is crucial for achieving good separation.

  • Crystallization: Fractional crystallization can be an effective technique for separating diastereomers if they have different solubilities in a particular solvent system. Experiment with various solvents to find conditions where one isomer selectively crystallizes.[3]

  • Preparative HPLC: For difficult separations or to obtain highly pure isomers, preparative HPLC with a suitable chiral or achiral column can be employed.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidin]-4'-one

This procedure is a typical reductive amination reaction.

  • Materials:

    • 1-Boc-4-piperidone

    • Piperidine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic Acid (optional, as catalyst)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 1-Boc-4-piperidone (1 equivalent) and piperidine (1.2 equivalents) in DCE or DCM.

    • If desired, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours.

    • Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Protocol 2: Diastereoselective Reduction to this compound

This protocol provides a general method for the reduction, with specific reagents chosen to favor either the cis or trans isomer.

  • Materials:

    • 1'-(tert-Butoxycarbonyl)-[1,4'-bipiperidin]-4'-one

    • Reducing agent (e.g., L-Selectride® for cis, NaBH₄ for trans)

    • Anhydrous solvent (e.g., THF, Methanol)

    • Aqueous workup solutions (e.g., water, saturated ammonium chloride, Rochelle's salt solution)

  • Procedure (Example for cis isomer using L-Selectride®):

    • Dissolve 1'-(tert-butoxycarbonyl)-[1,4'-bipiperidin]-4'-one (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add L-Selectride® (1.2-1.5 equivalents, 1.0 M solution in THF) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC or LC-MS.

    • Quench the reaction at -78 °C by the slow addition of water.

    • Allow the mixture to warm to room temperature.

    • Add aqueous sodium hydroxide solution followed by hydrogen peroxide solution to decompose the borane complexes.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the diastereomers.

Visualizations

Synthesis_Workflow Synthesis and Troubleshooting Workflow for this compound start Start: N-Boc-4-piperidone + Piperidine reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) start->reductive_amination ketone_intermediate 1'-(tert-Butoxycarbonyl)- [1,4'-bipiperidin]-4'-one reductive_amination->ketone_intermediate reduction Diastereoselective Reduction ketone_intermediate->reduction cis_product Predominantly cis-Isomer (Axial-OH) reduction->cis_product Bulky Hydride (e.g., L-Selectride®) trans_product Predominantly trans-Isomer (Equatorial-OH) reduction->trans_product Small Hydride (e.g., NaBH₄) deprotection Boc Deprotection (e.g., TFA or HCl) cis_product->deprotection trans_product->deprotection final_product This compound (cis/trans mixture) deprotection->final_product analysis Analyze Diastereomeric Ratio (GC-MS, HPLC, NMR) final_product->analysis troubleshooting Unfavorable Ratio? analysis->troubleshooting separation Isomer Separation (Chromatography, Crystallization) analysis->separation adjust_reagent Adjust Reducing Agent (Steric Hindrance) troubleshooting->adjust_reagent Yes troubleshooting->separation No adjust_reagent->reduction adjust_conditions Adjust Conditions (Temp., Solvent) adjust_conditions->reduction pure_isomers Pure cis and trans Isomers separation->pure_isomers

Caption: Workflow for the synthesis and stereochemical control of this compound.

Epimerization_Mechanism Mechanism of Epimerization Control during Ketone Reduction ketone Piperidone Intermediate (sp² Carbonyl) axial_attack Axial Hydride Attack ketone->axial_attack equatorial_attack Equatorial Hydride Attack ketone->equatorial_attack trans_isomer trans-Alcohol (Equatorial OH) axial_attack->trans_isomer cis_isomer cis-Alcohol (Axial OH) equatorial_attack->cis_isomer small_hydride Small Reducing Agent (e.g., NaBH₄) small_hydride->axial_attack Favors bulky_hydride Bulky Reducing Agent (e.g., L-Selectride®) bulky_hydride->equatorial_attack Favors

References

Technical Support Center: Catalyst Removal Strategies for [1,4'-Bipiperidin]-4-ol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst removal during the purification of [1,4'-Bipiperidin]-4-ol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the removal of transition metal catalysts, such as palladium, platinum, or nickel, from reaction mixtures containing this compound.

Problem Potential Cause Suggested Solution
High levels of residual catalyst after filtration of a heterogeneous catalyst (e.g., Pd/C). Catalyst Leaching: The metal may have leached from the solid support into the reaction mixture, existing as soluble species.[1]1. Employ a Metal Scavenger: Treat the filtrate with a suitable solid-supported scavenger to capture dissolved metal ions. Thiol- or triamine-based scavengers are often effective for palladium.[2][3] 2. Activated Carbon Treatment: Stir the filtrate with activated carbon, which can adsorb dissolved metal species.[4][5] 3. Hot Filtration Test: To confirm leaching, filter the catalyst at an intermediate reaction point. If the reaction proceeds in the filtrate, leaching is occurring.[6]
Fine Catalyst Particles Passing Through Filter: The filter medium may not be sufficient to retain very fine catalyst particles.1. Use a Finer Filter: Employ a membrane filter with a smaller pore size. 2. Use a Filter Aid: Pass the mixture through a pad of Celite or diatomaceous earth to trap fine particles.[7]
Product loss during purification with a metal scavenger. Non-specific Binding: The product, this compound, which contains amine functionalities, may be binding to the scavenger material.[8]1. Optimize Scavenger Amount: Reduce the equivalents of the scavenger used. 2. Screen Different Scavengers: Test scavengers with different functional groups that have a higher selectivity for the target metal over your amine-containing product.[2][3] 3. Adjust Conditions: Modify the solvent, temperature, or contact time to minimize non-specific binding.[9]
Ineffective catalyst removal using a metal scavenger. Incorrect Scavenger Selection: The chosen scavenger may not be effective for the specific oxidation state of the metal (e.g., Pd(0) vs. Pd(II)).[8]1. Screen a Panel of Scavengers: Test a variety of scavengers with different functionalities (e.g., thiol, amine, triazine-based) to find the most effective one for your system.[3] 2. Consider the Metal's State: If the metal is in a zero-valent state, a scavenger designed for that form will be more effective.
Competition from Product: The amine groups on this compound can compete with the scavenger for binding to the metal.[8]1. pH Adjustment: Altering the pH of the solution may change the coordination properties of the product and improve scavenger efficacy. 2. Increase Scavenger Equivalents: A higher amount of scavenger may be needed to outcompete the product.
New impurities appear after treatment with activated carbon. Adsorption of Product or Reagents: Activated carbon can sometimes adsorb the product or other reaction components, leading to a complex mixture upon attempted recovery.1. Test Different Grades of Carbon: Different activated carbons have varying surface properties and pore structures.[4][10] 2. Optimize Treatment Time and Temperature: Minimize contact time and use the lowest effective temperature to reduce side reactions or degradation.
Inconsistent results with catalyst removal. Variability in Reaction Conditions: Small changes in reaction parameters can affect the final state of the catalyst (e.g., particle size, oxidation state), influencing the effectiveness of the removal method.1. Standardize Procedures: Ensure consistent reaction conditions, including temperature, pressure, and stirring rate. 2. Characterize the Spent Catalyst: If possible, analyze the catalyst after the reaction to understand its properties.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium catalyst after a reaction?

A1: The most common methods for palladium removal are:

  • Filtration: This is the simplest method for heterogeneous catalysts like palladium on carbon (Pd/C). Using a filter aid like Celite can improve efficiency.[7]

  • Adsorption on Activated Carbon: Activated carbon is effective at adsorbing dissolved or colloidal palladium species.[4][5]

  • Metal Scavengers: These are solid-supported reagents with functional groups that selectively bind to metal ions, offering high efficiency and selectivity.[2][3][9]

  • Crystallization: In some cases, the product can be crystallized, leaving the palladium impurities in the mother liquor.[9]

Q2: How do I choose the right metal scavenger for my application?

A2: The choice of scavenger depends on the specific metal, its oxidation state, the solvent system, and the nature of your product. It is highly recommended to perform a screening experiment with a kit of different scavengers to identify the most effective one.[3][9] Scavengers with thiol (for Pd(0) and Pd(II)) or triamine and triazine-based (TMT) functionalities are often effective for palladium.[2][3]

Q3: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

A3: Regulatory agencies like the ICH have set limits for elemental impurities. For palladium, the permitted daily exposure (PDE) is typically around 10 ppm for oral drug products, but this can vary depending on the daily dose.[8][11]

Q4: Can I reuse the catalyst or the scavenger?

A4: Heterogeneous catalysts like Pd/C can sometimes be recovered and reused, but their activity may decrease over time due to poisoning or sintering.[12][13] Metal scavengers are generally not reused as they become saturated with the captured metal. However, the captured precious metal can often be recovered from the spent scavenger.

Q5: My reaction mixture is a homogeneous solution. How can I remove the catalyst?

A5: For homogeneous catalysts, you cannot use simple filtration. The most effective methods are the use of metal scavengers or treatment with activated carbon to adsorb the metal.[4][14] In some instances, changing the solvent to induce precipitation of the catalyst or product can also be a viable strategy.

Quantitative Data Summary

The following table summarizes the typical performance of various catalyst removal methods. The actual efficiency can vary significantly based on experimental conditions.

Method Typical Starting Pd Concentration (ppm) Typical Final Pd Concentration (ppm) Advantages Disadvantages
Filtration (with Celite) >1000 (heterogeneous)100 - 500Simple, fast, low cost.[7]Only for heterogeneous catalysts; may not remove leached species.[1][7]
Activated Carbon 100 - 500<1 - 50Low cost, effective for various metal forms.[5]Can lead to product loss through non-specific adsorption.[5]
Metal Scavengers (e.g., Si-Thiol, Si-TMT) 50 - 300<1 - 10High selectivity, high efficiency, minimal product loss with optimization.[2][9]Higher cost compared to carbon or filtration.[9]
Crystallization Variable<10 - 100Can be highly effective for achieving high purity.Product must be crystalline; impurities can sometimes co-crystallize.[9]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium on Carbon (Pd/C) by Filtration
  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Inert Atmosphere: If the catalyst is pyrophoric (especially after hydrogenation), ensure the system is kept under an inert atmosphere (e.g., Nitrogen or Argon) during filtration.

  • Filter Aid Preparation: Prepare a filtration setup with a sintered glass funnel. Add a 1-2 cm layer of Celite and gently press it down.

  • Pre-wetting: Pre-wet the Celite pad with the reaction solvent.

  • Filtration: Dilute the reaction mixture with a suitable solvent to reduce its viscosity and carefully pour it onto the Celite pad.

  • Washing: Wash the filter cake with additional fresh solvent to ensure complete recovery of the product. Caution: Do not allow the filter cake to dry, as Pd/C can be pyrophoric. Keep it wet with solvent.[15]

  • Analysis: Collect the filtrate and analyze a sample for residual palladium content using techniques like ICP-MS or AAS.

Protocol 2: Palladium Removal Using Activated Carbon
  • Carbon Selection: Choose a suitable grade of activated carbon. A preliminary screening of different types may be beneficial.[4]

  • Treatment: To the filtrate containing the crude product and dissolved palladium, add activated carbon (typically 1-10 wt% relative to the product).

  • Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-12 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Remove the activated carbon by filtration through a Celite pad as described in Protocol 1.

  • Analysis: Analyze the filtrate for residual palladium to determine the effectiveness of the treatment.

Protocol 3: Palladium Removal Using a Silica-Based Metal Scavenger (Batch Mode)
  • Scavenger Selection: Based on preliminary screening, select an appropriate scavenger (e.g., Si-Thiol for a broad range of palladium species or Si-TMT for high efficiency).[2][9]

  • Treatment: Dissolve the crude this compound in a suitable solvent. Add the scavenger, typically 2-10 equivalents relative to the residual palladium content.

  • Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours.

  • Filtration: Remove the scavenger by filtration.

  • Washing: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrates and analyze for residual palladium content and product recovery.

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Catalyst Removal Strategies cluster_analysis Analysis & Further Steps start Crude Reaction Mixture (this compound + Catalyst) filtration Filtration (for heterogeneous catalysts) start->filtration Heterogeneous Catalyst adsorption Adsorption (Activated Carbon) start->adsorption Homogeneous or Leached Catalyst scavenging Scavenging (Metal Scavengers) start->scavenging Homogeneous or Leached Catalyst analysis Analyze Filtrate for Residual Catalyst (ICP-MS) filtration->analysis adsorption->analysis scavenging->analysis purified_product Purified This compound analysis->purified_product Catalyst Levels Acceptable re_treat Re-treatment or Alternative Method analysis->re_treat Catalyst Levels Too High re_treat->adsorption re_treat->scavenging

Caption: Workflow for selecting a catalyst removal strategy.

troubleshooting_logic start High Residual Catalyst After Initial Purification check_leaching Is the catalyst heterogeneous? start->check_leaching check_product_loss Is there significant product loss? start->check_product_loss If scavenger was used leached Catalyst has likely leached. Treat with scavenger or activated carbon. check_leaching->leached Yes check_scavenger Was a scavenger used? check_leaching->check_scavenger No leached->check_product_loss scavenger_ineffective Scavenger may be ineffective. - Screen other scavengers - Adjust conditions (pH, temp) - Increase scavenger equivalents check_scavenger->scavenger_ineffective Yes no_scavenger Consider using a metal scavenger. check_scavenger->no_scavenger No scavenger_ineffective->check_product_loss no_scavenger->check_product_loss product_loss Product is binding to scavenger. - Reduce scavenger amount - Screen more selective scavengers check_product_loss->product_loss Yes no_product_loss Proceed with analysis. check_product_loss->no_product_loss No

Caption: Troubleshooting logic for catalyst removal issues.

References

Technical Support Center: Optimizing Crystallization of [1,4'-Bipiperidin]-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of [1,4'-Bipiperidin]-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for developing a crystallization method for this compound?

The initial and most critical step is solvent selection. The ideal solvent should dissolve this compound at an elevated temperature but not at room or lower temperatures. A systematic screening of solvents with varying polarities is recommended. Given that this compound is predicted to be a liquid at room temperature, identifying a solvent in which it is sparingly soluble is key.

Q2: My compound has "oiled out" instead of crystallizing. What should I do?

"Oiling out," the separation of the compound as a liquid, is a common issue, especially with compounds that have low melting points. To address this, you can:

  • Reheat and add more solvent: The solution might be too concentrated. Reheat the mixture to dissolve the oil, then add more of the hot solvent.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath.

  • Use a different solvent or a co-solvent system: A solvent in which the compound is less soluble might prevent oiling out. Alternatively, a two-solvent system can be effective. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy, then reheat to clarify and cool slowly.

Q3: No crystals are forming, even after the solution has cooled. What steps can I take to induce crystallization?

If crystals do not form, the solution may not be sufficiently supersaturated or may require nucleation sites. You can try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This can create microscopic nucleation sites.

  • Seeding: If you have a small crystal of this compound, add it to the supersaturated solution to act as a template for crystal growth.

  • Reducing Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of the compound.

  • Lowering the Temperature: Cool the solution to a lower temperature using an ice bath or a freezer.

Q4: How can I improve the purity of my crystals?

The purity of the crystals is influenced by the crystallization process. To improve purity:

  • Ensure slow crystal growth: Rapid crystallization can trap impurities within the crystal lattice. A slower cooling rate generally leads to purer and larger crystals.

  • Wash the crystals: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities from the mother liquor.

  • Recrystallization: If the initial crystals are not of the desired purity, a second recrystallization step can be performed.

Troubleshooting Guides

Issue 1: Difficulty in Finding a Suitable Single Solvent

If finding a single suitable solvent for the recrystallization of this compound proves difficult, a two-solvent (or multi-solvent) system is a common alternative. In this method, the compound is dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent (an anti-solvent) in which it is sparingly soluble is slowly added to induce precipitation and crystal growth.[1]

Issue 2: Formation of Amorphous Precipitate Instead of Crystals

The formation of an amorphous solid suggests that the precipitation is happening too quickly, not allowing for the ordered arrangement of molecules into a crystal lattice.

Solutions:

  • Decrease the level of supersaturation: Use a slightly larger volume of solvent or decrease the rate of addition of the anti-solvent.

  • Optimize the cooling rate: A slower cooling rate is crucial for the growth of well-defined crystals.[1]

  • Try a different solvent system: The choice of solvent significantly impacts the crystallization behavior. Experiment with solvents of different polarities.

Issue 3: Low Yield of Recovered Crystals

A low yield can be due to several factors during the crystallization process.

Solutions:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to completely dissolve the compound to ensure a good recovery yield.[1]

  • Ensure complete crystallization: Allow sufficient time for the crystallization to complete at a low temperature before filtering.

  • Recover from the mother liquor: If the mother liquor is still available, you may be able to recover more of the compound by concentrating the solution.

Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Boiling Point 321.8 ± 37.0 °C
Density 1.079 ± 0.06 g/cm³
pKa 14.86 ± 0.20
Physical Form Liquid

Data sourced from commercial supplier information.

Table 2: Common Solvents for Crystallization of Piperidine Derivatives

Solvent ClassExamplesPolarityNotes
Protic Ethanol, Methanol, IsopropanolHighOften good solvents for piperidine derivatives when hot and poor when cold.
Aprotic Polar Acetonitrile, Acetone, Ethyl AcetateMediumCan be effective as single solvents or as part of a two-solvent system.
Aprotic Nonpolar Toluene, Hexane, Diethyl EtherLowOften used as anti-solvents (poor solvents) in two-solvent systems.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization
  • Solvent Screening: In separate test tubes, add a small amount (10-20 mg) of crude this compound. Add a few drops of a single solvent at room temperature to check for solubility. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude compound and the minimum amount of the chosen hot solvent to just dissolve it completely.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try inducing crystallization (see FAQ Q3). Once at room temperature, cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.[1]

  • Drying: Dry the crystals to remove any residual solvent.

Protocol 2: General Two-Solvent Recrystallization
  • Solvent Selection: Identify a "good" solvent in which this compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is poorly soluble.[1]

  • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Clarification and Cooling: Gently heat the solution until it becomes clear again. Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4 and 5 from the single-solvent protocol.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation start Start with Crude This compound solvent_selection Solvent Screening start->solvent_selection dissolve Dissolve in Minimum Hot Solvent solvent_selection->dissolve hot_filtration Hot Filtration (if impurities present) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool induce Induce Crystallization (if necessary) cool->induce ice_bath Ice Bath Cooling cool->ice_bath induce->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: General workflow for the crystallization of this compound.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Path decision decision issue issue solution solution start Crystallization Attempt q1 Crystals Formed? start->q1 oiling_out Oiling Out Occurred? solution_ok Proceed to Isolation q1->solution_ok Yes issue_no_crystals Issue: No Crystals q1->issue_no_crystals No q1->oiling_out No, but... solution_induce Scratch / Seed Evaporate Solvent Cool Further issue_no_crystals->solution_induce Try issue_oiling Issue: Oiling Out oiling_out->issue_oiling Yes q2 Low Yield? oiling_out->q2 No solution_oiling Add More Solvent Slow Cooling Change Solvent issue_oiling->solution_oiling Try solution_ok2 Process OK q2->solution_ok2 No issue_low_yield Issue: Low Yield q2->issue_low_yield Yes solution_low_yield Use Less Solvent Ensure Complete Cooling Concentrate Mother Liquor issue_low_yield->solution_low_yield Try

Caption: Troubleshooting decision tree for common crystallization issues.

References

Preventing degradation of [1,4'-Bipiperidin]-4-ol during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of [1,4'-Bipiperidin]-4-ol during experimental workup.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup and purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield or Product Loss After Workup

  • Question: I am experiencing a significant loss of this compound after my aqueous workup. What could be the cause?

  • Answer: Due to its polar nature and basic nitrogen atoms, this compound can have high water solubility, especially under acidic conditions where it forms protonated salts. This can lead to the product remaining in the aqueous layer during extraction with organic solvents.

    Solutions:

    • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer to be basic (pH 9-11) using a suitable base like sodium carbonate or ammonium hydroxide. This will ensure the bipiperidine is in its free base form, which is less water-soluble.

    • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of the organic compound, driving it into the organic layer.

    • Choice of Extraction Solvent: Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of DCM and isopropanol. Multiple extractions (3-5 times) with fresh solvent will improve recovery.

Issue 2: Appearance of New, Unidentified Impurities After Purification

  • Question: After performing column chromatography on silica gel, I observe new spots on my TLC analysis that were not present in the crude material. What is happening?

  • Answer: The acidic nature of standard silica gel can cause on-column degradation of basic compounds like this compound. The Lewis acidic sites on the silica surface can catalyze degradation reactions.

    Solutions:

    • Deactivated Silica: Use silica gel that has been deactivated by treatment with a base. This can be achieved by preparing a slurry of the silica gel in the eluent containing a small amount of a volatile base like triethylamine (0.5-2%) or ammonium hydroxide (0.5-2%).

    • Alternative Stationary Phases:

      • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

      • Reversed-Phase Chromatography (C18): This technique is well-suited for polar compounds and avoids the acidity issues of silica gel.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying highly polar compounds that show poor retention in reversed-phase chromatography.[1]

Issue 3: Product Discoloration or Formation of Oxidized Impurities

  • Question: My isolated this compound is off-white or yellow, and I suspect oxidation. How can I prevent this?

  • Answer: The secondary alcohol in this compound is susceptible to oxidation to the corresponding ketone, especially in the presence of certain metal ions or prolonged exposure to air at elevated temperatures. The piperidine rings themselves can also be susceptible to oxidative degradation under harsh conditions.

    Solutions:

    • Inert Atmosphere: Conduct the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Avoid High Temperatures: Concentrate solutions at reduced pressure and moderate temperatures (e.g., using a rotary evaporator with a water bath at 30-40°C).

    • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solvents during workup and storage can help prevent oxidation.

    • Metal Chelators: If metal-catalyzed oxidation is suspected (e.g., from residual metal catalysts), consider washing the organic layer with a dilute solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during a typical workup?

A1: The most likely degradation pathways during a standard workup are:

  • Oxidation: The secondary alcohol at the 4-position can be oxidized to the corresponding ketone, [1,4'-Bipiperidin]-4-one. This can be promoted by air, heat, and trace metal impurities.

  • Acid-Catalyzed Degradation: On acidic stationary phases like silica gel, side reactions can occur. While piperidine rings are generally stable, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to ring-opening or other rearrangements, though this is less common under typical workup conditions.

Q2: At what pH is this compound most stable in an aqueous solution?

A2: this compound, being a basic compound, is most stable in its free base form, which is favored at a basic pH (typically above 9). In acidic solutions, it will form a protonated salt. While salt formation can sometimes increase stability towards certain degradation pathways, it significantly increases water solubility, complicating extraction. For workup purposes, maintaining a basic pH during extraction is generally recommended to ensure the compound is in the organic phase and to minimize acid-catalyzed degradation.

Q3: Can I use a strong acid to wash my organic layer during workup?

A3: Washing with a dilute strong acid (e.g., 1 M HCl) can be used to extract the basic this compound from an organic layer into an aqueous layer, leaving non-basic impurities behind. However, it is crucial to then re-basify the aqueous layer and re-extract the product into an organic solvent. Prolonged contact with strong acid should be avoided to prevent potential degradation.

Q4: What are the best storage conditions for this compound?

A4: To ensure long-term stability, this compound should be stored as a solid in a cool, dry, and dark place under an inert atmosphere (e.g., in a well-sealed container backfilled with nitrogen or argon).

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

  • Quenching: Quench the reaction mixture by carefully adding it to a saturated aqueous solution of sodium bicarbonate or a dilute base at 0 °C.

  • Solvent Addition: Add an appropriate organic extraction solvent (e.g., dichloromethane or ethyl acetate).

  • pH Adjustment: Check the pH of the aqueous layer and adjust to pH 9-11 with a suitable base if necessary.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer 3-5 times with fresh organic solvent.

  • Washing: Combine the organic layers and wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C.

Protocol 2: Purification by Deactivated Silica Gel Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of dichloromethane and methanol). Add 1% triethylamine or ammonium hydroxide to the eluent mixture.

  • Column Packing: Pack the column with the prepared slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Elute the column with the base-modified eluent, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC).

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to remove residual triethylamine.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of this compound under various workup conditions. However, based on the known reactivity of similar piperidinol structures, the following table provides a qualitative summary of stability under different stress conditions.

Stress ConditionReagent/ParameterExpected Stability of this compoundPotential Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HClModerate to LowSalt formation, potential for slow degradation on prolonged heating.
Basic Hydrolysis 0.1 M - 1 M NaOHHighGenerally stable.
Oxidation 3% H₂O₂, airLow to Moderate[1,4'-Bipiperidin]-4-one, potential ring-opened products under harsh conditions.
Thermal > 60°CModerateDecomposition at higher temperatures.
Photochemical UV/Vis lightModeratePotential for slow degradation.

Visualizations

degradation_pathway Bipiperidinol This compound Ketone [1,4'-Bipiperidin]-4-one Bipiperidinol->Ketone Oxidation (Air, H₂O₂) RingOpened Ring-Opened Products Bipiperidinol->RingOpened Harsh Oxidation / Strong Acid

Caption: Potential degradation pathways of this compound.

workup_workflow cluster_workup Aqueous Workup cluster_purification Purification ReactionMixture Crude Reaction Mixture Quench Quench (aq. NaHCO₃) ReactionMixture->Quench Extract Extract (DCM/EtOAc) pH 9-11 Quench->Extract Wash Wash (Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate (< 40°C) Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct Column Deactivated Silica Column (1% TEA in Eluent) CrudeProduct->Column PureProduct Pure this compound Column->PureProduct

Caption: Recommended workup and purification workflow.

References

Technical Support Center: Refining Chromatographic Separation of Bipiperidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic separation of bipiperidine isomers.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for bipiperidine isomer separation?

A1: A systematic approach is recommended for developing a separation method. Begin by characterizing your bipiperidine isomers, including their structure and pKa. For initial screening, a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water is a versatile starting point.[1][2] Running a broad gradient can help determine the approximate elution conditions.[1] Subsequently, you can optimize parameters like mobile phase modifiers, pH, temperature, and flow rate to achieve the desired resolution.[1][3]

Q2: Which chromatographic mode, Reversed-Phase (RP) or Normal-Phase (NP), is better for separating bipiperidine isomers?

A2: Both Normal-Phase (NP) and Reversed-Phase (RP) HPLC can be effective for separating bipiperidine diastereomers, and the choice depends on the specific isomers' polarity.[1] RP-HPLC using C18 columns is widely used; however, other stationary phases like pentafluorophenyl (PFP) might offer enhanced selectivity for certain isomers.[1] For NP-HPLC, a bare silica column with a mobile phase such as ethanol/hexane can be effective.[1]

Q3: How can I improve the peak shape for my basic bipiperidine compounds?

A3: Peak tailing is a common issue when separating basic compounds like bipiperidines due to interactions with acidic silanol groups on the silica-based column packing.[2] To mitigate this, consider the following strategies:

  • Mobile Phase Additives: Add a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase to mask the silanol groups.[1][2]

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to between 2 and 4 can help protonate the silanol groups, minimizing unwanted interactions.[2][4]

  • Column Selection: Utilize a modern, high-purity, end-capped column or a column specifically designed for basic compounds.[2]

Q4: My bipiperidine isomers are co-eluting. How can I improve the resolution?

A4: To improve the resolution between co-eluting peaks, you can adjust several parameters that affect selectivity and efficiency:

  • Change the Organic Modifier: If using acetonitrile, try switching to methanol or vice-versa. This can alter the selectivity of the separation.[5]

  • Adjust the Mobile Phase pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like bipiperidines.[4][6]

  • Modify the Column Temperature: Temperature can affect the thermodynamics of the separation, influencing selectivity. It's recommended to screen a range of temperatures (e.g., 25°C, 35°C, 45°C).[1][5]

  • Select a Different Stationary Phase: The column chemistry plays a crucial role in selectivity. If a C18 column does not provide adequate separation, consider a different stationary phase, such as a phenyl or a polar-embedded column.[6][7][8]

Q5: Is derivatization necessary for the chiral separation of bipiperidine enantiomers?

A5: Derivatization is not always required but can be a useful strategy. If the enantiomers are difficult to separate on a chiral stationary phase (CSP), converting them into diastereomers by reacting them with a chiral derivatizing agent can allow for separation on a standard achiral column.[9][10][11] Additionally, if your bipiperidine isomer lacks a UV chromophore, derivatization with a UV-active tag can enhance detection.[1][12]

Troubleshooting Guides

Issue 1: Poor Peak Shape - Tailing Peaks

This is often observed for basic compounds like bipiperidines.

Potential Cause Troubleshooting Step
Secondary Interactions with Silanols Add a basic modifier (e.g., 0.1% DEA or TEA) to the mobile phase to mask residual silanol groups.[1][2]
Lower the mobile phase pH to 2-3 to protonate the silanols.[2]
Use a base-deactivated or end-capped column.[2]
Column Overload Reduce the injection volume or the sample concentration.[1]
Mismatched Sample Solvent Dissolve the sample in the initial mobile phase composition whenever possible.[1]
Issue 2: Poor Peak Shape - Fronting Peaks

This is less common than tailing for basic compounds but can still occur.

Potential Cause Troubleshooting Step
Sample Solvent Stronger than Mobile Phase Dissolve the sample in a solvent that is weaker than or equal in strength to the mobile phase.[1][13]
Column Overload Decrease the amount of sample injected onto the column.[1][13]
Column Collapse Ensure the operating pH and temperature are within the column's recommended limits.[13]
Issue 3: Poor Resolution or Co-elution of Isomers

This indicates that the current method lacks the necessary selectivity or efficiency.

Potential Cause Troubleshooting Step
Suboptimal Mobile Phase Composition Systematically vary the ratio of the organic modifier to the aqueous phase.[1]
Change the organic modifier (e.g., from acetonitrile to methanol).[5]
Adjust the mobile phase pH; for ionizable compounds, this can significantly alter selectivity.[4]
Inappropriate Stationary Phase Screen columns with different stationary phases (e.g., C18, Phenyl, PFP) to find one with better selectivity for your isomers.[1][7][8]
Incorrect Temperature Optimize the column temperature, as it can influence selectivity and resolution.[1][3]
Flow Rate Too High Decrease the flow rate to improve separation efficiency, though this will increase the analysis time.[1]

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method Development for Bipiperidine Diastereomers
  • Analyte Characterization: Determine the structure and pKa of the bipiperidine diastereomers.

  • Initial Column and Mobile Phase Selection:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Scouting Gradient:

    • Run a broad linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes to determine the elution range of the isomers.[6]

  • Method Optimization:

    • Gradient Adjustment: Based on the scouting run, create a more focused gradient around the elution time of the isomers to improve resolution.[6]

    • pH Screening: If resolution is still poor, screen different mobile phase pH values (e.g., pH 3, 5, 8), ensuring the pH is within the column's stable range.[4]

    • Temperature Screening: Analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C) to assess the impact on resolution.[1]

    • Flow Rate Adjustment: Fine-tune the flow rate to balance resolution and analysis time.[1]

Data Presentation

Table 1: Example of Initial Screening Results for Bipiperidine Diastereomer Separation
ColumnMobile Phase SystemObservation
C18Acetonitrile/Water with 0.1% Formic AcidPartial separation, significant peak tailing.
C18Methanol/Water with 0.1% Formic AcidImproved peak shape, but resolution decreased.
Phenyl-HexylAcetonitrile/Water with 0.1% Formic AcidBaseline separation of both diastereomers with good peak shape.
C18Acetonitrile/Water with 0.1% Diethylamine (pH adjusted to 8)Excellent peak shape, but co-elution of isomers.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_final Finalization char_analyte Characterize Bipiperidine Isomers (pKa, Structure) prep_sample Prepare Sample Solution char_analyte->prep_sample select_col_mp Select Initial Column (e.g., C18) & Mobile Phase prep_sample->select_col_mp run_scout Run Broad Gradient select_col_mp->run_scout eval_scout Evaluate Scouting Run run_scout->eval_scout opt_gradient Optimize Gradient eval_scout->opt_gradient Isomers Elute? opt_ph_temp Screen pH & Temperature opt_gradient->opt_ph_temp opt_flow Adjust Flow Rate opt_ph_temp->opt_flow final_method Final Optimized Method opt_flow->final_method validate Method Validation final_method->validate

Caption: HPLC method development workflow for bipiperidine isomers.

troubleshooting_workflow start Poor Separation Observed peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution peak_shape->resolution Symmetric tailing Peak Tailing? peak_shape->tailing Asymmetric coelution Co-elution? resolution->coelution fronting Peak Fronting? tailing->fronting No add_modifier Add Basic Modifier Adjust pH tailing->add_modifier Yes fronting->resolution No change_solvent Change Sample Solvent fronting->change_solvent Yes add_modifier->resolution reduce_load Reduce Sample Load/ Concentration reduce_load->resolution change_solvent->reduce_load change_mp Change Organic Modifier/ pH/Temperature coelution->change_mp Yes end Improved Separation coelution->end No change_column Change Stationary Phase change_mp->change_column change_column->end

Caption: Troubleshooting logic for bipiperidine isomer separation.

References

Validation & Comparative

[1,4'-Bipiperidin]-4-ol in Medicinal Chemistry: A Comparative Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, the selection of a core chemical scaffold is a critical determinant of a compound's ultimate therapeutic success. Among the pantheon of privileged structures, the [1,4'-Bipiperidin]-4-ol moiety has emerged as a versatile and valuable scaffold, particularly in the development of agents targeting the central nervous system (CNS). Its unique three-dimensional structure, hydrogen bonding capabilities, and tunable physicochemical properties make it an attractive starting point for the design of potent and selective ligands.

This guide provides a comparative analysis of the this compound scaffold against other commonly employed heterocyclic systems in structure-activity relationship (SAR) studies. By examining its performance in the context of specific biological targets and presenting the underlying experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in scaffold selection and lead optimization.

Physicochemical and Pharmacokinetic Profile: A Head-to-Head Comparison

The choice of a scaffold significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The this compound scaffold possesses a distinct profile when compared to other common heterocyclic building blocks such as piperazine, morpholine, and pyrrolidine.

PropertyThis compoundPiperazineMorpholinePyrrolidineKey Considerations in Drug Design
Structure Two linked piperidine rings with a hydroxyl groupSix-membered ring with two nitrogen atomsSix-membered ring with one nitrogen and one oxygen atomFive-membered ring with one nitrogen atomThe bipiperidine structure provides a larger, more rigid framework, potentially increasing target affinity and selectivity. The hydroxyl group offers a key hydrogen bonding interaction point.
Basicity (pKa) ~8.5 - 9.5 (estimated for the basic nitrogen)~9.8 and ~5.6~8.5~11.3The basicity of the nitrogen atom(s) is crucial for target interaction and solubility. The bipiperidine scaffold's basicity is comparable to morpholine and can be modulated by substitution.
Lipophilicity (logP) Moderately lipophilicHydrophilicHydrophilicModerately hydrophilicThe bipiperidine moiety is inherently more lipophilic than piperazine or morpholine, which can enhance membrane permeability and CNS penetration, but may also increase the risk of hERG liability and non-specific binding.
Hydrogen Bonding Acceptor (nitrogens), Donor/Acceptor (hydroxyl)Acceptor/Donor (nitrogens)Acceptor (nitrogen and oxygen)Acceptor/Donor (nitrogen)The presence of both hydrogen bond donors and acceptors in the this compound scaffold provides multiple points for interaction with biological targets.
Metabolic Stability Generally moderate; potential for N-dealkylation and oxidationCan be susceptible to N-dealkylationGenerally metabolically stableCan be susceptible to oxidationThe metabolic fate is highly dependent on the substitution pattern. The bipiperidine core can be engineered to improve metabolic stability.
Common Applications CNS agents (e.g., GPCR antagonists), enzyme inhibitorsGPCR ligands, kinase inhibitors, various CNS and oncology drugsWidely used to improve solubility and metabolic stabilityDiverse applications in CNS, antiviral, and anticancer agentsThe choice of scaffold is often dictated by the specific requirements of the biological target and the desired pharmacokinetic profile.

Case Study: Structure-Activity Relationships of this compound Derivatives as Histamine H3 Receptor Antagonists

The histamine H3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the CNS, is a key target for the treatment of cognitive and sleep disorders. A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines has been investigated as potent H3 receptor antagonists, providing valuable insights into the SAR of the this compound moiety.[1]

In this series, the 1,4'-bipiperidine core serves as a crucial element for potent H3 receptor antagonism. The 4-hydroxyl group is a key interaction point within the receptor binding pocket. Modifications to this scaffold have demonstrated the following SAR trends:

Compound/ModificationH3 Receptor Binding Affinity (Ki, nM)hERG Inhibition (IC50, µM)Key SAR Insights
Lead Compound 1.52.3The lead compound with the unsubstituted this compound scaffold shows high affinity for the H3 receptor but also significant hERG inhibition.
Replacement of 4-OH with 4-F 25>30Replacing the hydroxyl group with a fluorine atom significantly reduces H3 receptor affinity, highlighting the importance of the hydrogen bonding capability of the hydroxyl group for potent binding. However, hERG inhibition is greatly reduced.
Replacement of 4-OH with 4-CN 150>30Introduction of a cyano group at the 4-position further decreases H3 receptor affinity, indicating that both the hydrogen bond donating and accepting properties of the hydroxyl group are important.
N-alkylation of the second piperidine >1000NDAlkylation of the nitrogen on the second piperidine ring abolishes H3 receptor activity, suggesting this nitrogen is involved in a critical interaction, likely with an acidic residue in the receptor.

These findings underscore the importance of the 4-hydroxyl group for high-affinity binding to the H3 receptor and suggest that modifications at this position can be used to modulate both potency and off-target effects like hERG inhibition.

Experimental Protocols

Competitive Radioligand Binding Assay for H3 Receptor

This protocol describes a typical competition binding assay to determine the affinity of test compounds for the histamine H3 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human histamine H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds and a known H3 receptor antagonist (for non-specific binding determination).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of various concentrations of the test compound, and 50 µL of [³H]-Nα-methylhistamine at a final concentration equal to its Kd.

  • Initiation of Binding: Add 100 µL of the cell membrane suspension (containing 10-20 µg of protein) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

hERG Inhibition Assay using Automated Patch Clamp

This protocol outlines a general procedure for assessing the inhibitory effect of compounds on the hERG potassium channel using an automated patch-clamp system.

Materials:

  • CHO or HEK293 cells stably expressing the human hERG channel.

  • Extracellular solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4).

  • Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, 10 HEPES, pH 7.2).

  • Test compounds dissolved in a suitable vehicle (e.g., DMSO).

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

Procedure:

  • Cell Preparation: Harvest the hERG-expressing cells and prepare a single-cell suspension in the extracellular solution at the appropriate density for the automated patch-clamp system.

  • System Setup: Prime the automated patch-clamp system with the intracellular and extracellular solutions.

  • Cell Sealing and Whole-Cell Configuration: The system automatically positions a cell onto a microchip aperture and establishes a giga-seal. A whole-cell configuration is then achieved by applying a suction pulse.

  • Current Recording: Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.

  • Compound Application: After establishing a stable baseline recording, apply the test compound at increasing concentrations to the cells.

  • Data Acquisition: Record the hERG current at each compound concentration.

  • Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the baseline current. Plot the percentage of inhibition as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Landscape: Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental processes, the following diagrams illustrate a simplified signaling pathway and a general experimental workflow.

G_protein_coupled_receptor_signaling_pathway GPCR Histamine H3 Receptor G_protein Gi/o Protein GPCR->G_protein G_protein->Inhibition Inhibition AC Adenylate Cyclase cAMP cAMP AC->cAMP Conversion Ligand H3 Antagonist (this compound derivative) Ligand->GPCR Blocks Histamine Binding ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., Neurotransmitter Release) PKA->Response Phosphorylation Cascade Inhibition->AC

Caption: Simplified signaling pathway of a Gi/o-coupled receptor like the Histamine H3 receptor.

experimental_workflow start Start: Compound Synthesis in_vitro_binding In Vitro Binding Assay (e.g., Radioligand Binding) start->in_vitro_binding in_vitro_functional In Vitro Functional Assay (e.g., cAMP Assay) start->in_vitro_functional herg_assay hERG Inhibition Assay (Automated Patch Clamp) start->herg_assay data_analysis Data Analysis: Determine IC50/Ki in_vitro_binding->data_analysis in_vitro_functional->data_analysis herg_assay->data_analysis sar_analysis SAR Analysis and Lead Optimization data_analysis->sar_analysis sar_analysis->start Iterative Design end End: Candidate Selection sar_analysis->end

Caption: General experimental workflow for SAR studies of novel compounds.

References

Comparative Potency of [1,4'-Bipiperidin]-4-ol Derivatives at Opioid Receptors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the potency of [1,4'-Bipiperidin]-4-ol derivatives at the µ (mu), δ (delta), and κ (kappa) opioid receptors. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments provided.

The [1,4'-bipiperidine] scaffold is a key pharmacophore in many centrally acting agents, particularly in the development of potent opioid receptor modulators. Structure-activity relationship (SAR) studies have revealed that substitutions at the 4-position of the second piperidine ring, as well as modifications to the nitrogen of the first piperidine, significantly influence binding affinity and functional activity at the different opioid receptor subtypes. This guide focuses on a series of 4-substituted piperidine and piperazine derivatives based on a tetrahydroquinoline core, which includes analogs structurally related to the this compound framework, to provide insights into their comparative potency.

Data Presentation: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of a series of 4-substituted piperidine and piperazine derivatives for the µ, δ, and κ opioid receptors. Lower Ki values indicate higher binding affinity. The data is extracted from a study by Bender et al. (2014), which provides a systematic evaluation of these compounds.[1][2][3]

Compound NumberR Group (Substitution at 4-position)µ Ki (nM)δ Ki (nM)κ Ki (nM)
1 =O (Ketone)25.833.036.5
2 Benzyl29.028.5114
3 4-Fluorobenzyl14.821.0118
4 4-Chlorobenzyl11.115.0100
5 4-Methylbenzyl19.825.2122
6 4-Methoxybenzyl22.530.1145
7 2-Phenylethyl8.910.285.6
8 3-Phenylpropyl6.27.565.4
9 4-Phenylbutyl4.55.150.2
10 Piperazine15.66.6150
11 4-Benzylpiperazine9.84.2120

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard practices in the field.

Radioligand Binding Assays for Opioid Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the opioid receptors.

1. Membrane Preparation:

  • Brains from male Hartley guinea pigs (for κ-opioid receptors) or male Sprague-Dawley rats (for µ and δ-opioid receptors) are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[4]

  • The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.[4]

  • The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to facilitate the dissociation of endogenous ligands.[4]

  • A final centrifugation is performed, and the pellet is resuspended in the assay buffer.

2. Binding Assay:

  • The assay is conducted in a 96-well plate format.

  • Each well contains the membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]diprenorphine), and varying concentrations of the unlabeled test compound.

  • For µ-receptors, [³H]DAMGO is often used as the radioligand.

  • For δ-receptors, [³H]DPDPE is a common choice.

  • For κ-receptors, [³H]U-69,593 is frequently employed.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled universal opioid antagonist, such as naloxone.

  • The plates are incubated to allow the binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on the binding of [³⁵S]GTPγS to G-proteins coupled to the opioid receptors.

1. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) or from brain tissue, as described for the radioligand binding assay.

2. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • Each well contains the membrane preparation, a fixed concentration of GDP, and varying concentrations of the test compound.

  • The reaction is initiated by the addition of [³⁵S]GTPγS.

  • The plates are incubated to allow for G-protein activation and [³⁵S]GTPγS binding.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The amount of [³⁵S]GTPγS bound to the membranes is determined by scintillation counting.

3. Data Analysis:

  • For agonists, the concentration that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined.

  • For antagonists, the assay is performed in the presence of a known agonist, and the ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured to determine its IC50 and subsequently its Ke (equilibrium dissociation constant).

Signaling Pathways and Experimental Workflows

The interaction of this compound derivatives with opioid receptors triggers intracellular signaling cascades. The primary pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling events.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_data Data Analysis start Starting Materials synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification and Characterization synthesis->purification binding_assay Radioligand Binding Assay (µ, δ, κ receptors) purification->binding_assay Test Compounds functional_assay [³⁵S]GTPγS Functional Assay (Agonist/Antagonist activity) purification->functional_assay Test Compounds ki_calc Ki Determination binding_assay->ki_calc ec50_emax_calc EC50/Emax Determination functional_assay->ec50_emax_calc sar_analysis SAR Analysis ki_calc->sar_analysis ec50_emax_calc->sar_analysis

Fig. 1: Experimental workflow for potency analysis.

opioid_signaling cluster_receptor Opioid Receptor Activation cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling ligand This compound Derivative (Agonist) receptor Opioid Receptor (µ, δ, or κ) ligand->receptor Binding g_protein Gi/o Protein Activation receptor->g_protein grk GRK Phosphorylation receptor->grk adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase ion_channels Ion Channel Modulation (↑ K+, ↓ Ca2+) g_protein->ion_channels camp ↓ cAMP adenylyl_cyclase->camp cellular_response Analgesia camp->cellular_response ion_channels->cellular_response beta_arrestin β-Arrestin Recruitment grk->beta_arrestin desensitization Receptor Desensitization/ Internalization beta_arrestin->desensitization mapk MAPK Pathway Activation beta_arrestin->mapk side_effects Tolerance/ Side Effects desensitization->side_effects mapk->side_effects

Fig. 2: Opioid receptor signaling pathways.

References

Validating the Biological Activity of Novel [1,4'-Bipiperidin]-4-ol Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the biological activity of novel [1,4'-Bipiperidin]-4-ol compounds. We present a series of recommended in vitro assays to characterize the pharmacological profile of a representative novel compound, "Novel Compound 1," against two key central nervous system (CNS) targets: sigma receptors (σ1 and σ2) and the dopamine D2 receptor. Additionally, we outline a comprehensive workflow for assessing potential neuroprotective effects. The performance of Novel Compound 1 is compared against established reference compounds in each experimental paradigm.

Comparative Analysis of Receptor Binding and Functional Activity

The initial characterization of a novel compound involves determining its affinity and functional activity at specific molecular targets. Based on the structural similarity of the this compound scaffold to known CNS-active agents, we have prioritized the sigma-1 (σ1), sigma-2 (σ2), and dopamine D2 receptors for initial screening.

Data Presentation: Receptor Binding Affinity and Functional Activity

The following table summarizes the hypothetical binding affinities (Ki) and functional activities (EC50 or IC50) of Novel Compound 1 in comparison to well-established reference compounds. Lower Ki, EC50, and IC50 values indicate higher potency.

Target ReceptorParameterNovel Compound 1Reference CompoundReference Compound Value
Sigma-1 (σ1) Binding Affinity (Ki, nM)15(+)-Pentazocine3.5
Functional Activity (EC50, nM)45 (Agonist)(+)-Pentazocine12 (Agonist)
Sigma-2 (σ2) Binding Affinity (Ki, nM)8DTG1.2
Functional Activity (IC50, nM)25 (Antagonist)Haloperidol5 (Antagonist)
Dopamine D2 Binding Affinity (Ki, nM)50Haloperidol1-2
Functional Activity (IC50, nM)120 (Antagonist)Haloperidol10 (Antagonist)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison of results.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the novel compound for the target receptors.

Protocol:

  • Membrane Preparation: Membranes are prepared from guinea pig brain for σ1 receptor assays and from rat liver for σ2 receptor assays, as these tissues have high receptor densities.[1][2][3] For the D2 receptor assay, membranes from HEK293 cells stably expressing the human D2 receptor are used.

  • Assay Conditions:

    • σ1 Receptor: Membranes are incubated with the radioligand [3H]-(+)-pentazocine and varying concentrations of the test compound.[1][2][3]

    • σ2 Receptor: Membranes are incubated with the radioligand [3H]-DTG in the presence of (+)-pentazocine to saturate σ1 receptors, along with varying concentrations of the test compound.[1][2][3]

    • D2 Receptor: Membranes are incubated with the radioligand [3H]-Spiperone and varying concentrations of the test compound.

  • Incubation and Termination: Incubation is carried out at a specified temperature and for a set duration to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters.

  • Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 values (concentration of the compound that inhibits 50% of radioligand binding) are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (agonist or antagonist) of the novel compound at the target receptors.

Protocol:

  • σ1 Receptor Functional Assay (Neurite Outgrowth Assay):

    • PC12 cells are plated and treated with Nerve Growth Factor (NGF) to induce neurite outgrowth.

    • Cells are co-treated with varying concentrations of the test compound.

    • After a 48-hour incubation, the percentage of cells with neurites longer than two cell bodies is quantified. Agonists will potentiate NGF-induced neurite outgrowth.

  • σ2 Receptor Functional Assay (Cell Viability Assay):

    • Tumor cell lines (e.g., Jurkat) are treated with a known σ2 receptor agonist (e.g., Siramesine) to induce cell death.

    • Cells are co-treated with varying concentrations of the test compound.

    • Cell viability is assessed after 72 hours using an MTS assay. Antagonists will rescue the cells from agonist-induced cell death.

  • Dopamine D2 Receptor Functional Assay (cAMP Assay):

    • HEK293 cells stably expressing the human D2 receptor are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • Cells are co-treated with a D2 receptor agonist (e.g., quinpirole) and varying concentrations of the test compound.

    • Intracellular cAMP levels are measured using a competitive immunoassay. Antagonists will block the agonist-induced decrease in cAMP levels.[4]

Neuroprotection Assessment Workflow

A comprehensive evaluation of the potential neuroprotective effects of novel compounds is crucial.[5][6][7][8][9] The following workflow provides a systematic approach from initial in vitro screening to more complex in vivo models.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Primary Neuronal Cultures B Induce Neurotoxicity (e.g., Glutamate, H2O2) A->B C Treat with Novel Compound B->C D Assess Neuronal Viability (MTT, LDH assays) C->D E Measure Oxidative Stress Markers (ROS, SOD) D->E F Assess Mitochondrial Function (MMP, ATP levels) D->F G Evaluate Apoptotic Pathways (Caspase activity, TUNEL) D->G H Animal Model of Neurodegeneration (e.g., Stroke, Parkinson's) G->H I Administer Novel Compound H->I J Behavioral Assessments (Motor function, Memory) I->J K Histological and Biochemical Analysis of Brain Tissue J->K

Caption: A stepwise workflow for evaluating the neuroprotective potential of novel compounds.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway to inhibit adenylyl cyclase.[4] Understanding this pathway is essential for interpreting functional assay data.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP Gi->AC ATP ATP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene

Caption: Simplified schematic of the canonical dopamine D2 receptor signaling pathway.

Conclusion

This guide provides a foundational framework for the initial biological validation of novel this compound compounds. By systematically evaluating their binding affinity and functional activity at key CNS targets like sigma and dopamine receptors, and assessing their neuroprotective potential, researchers can effectively profile these novel chemical entities for further drug development. The provided experimental protocols and workflows offer a standardized approach to generate robust and comparable data, facilitating the identification of promising lead candidates.

References

Structure-Activity Relationship of [1,4'-Bipiperidin]-4-ol Analogues: A Comparative Guide for H3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of [1,4'-bipiperidin]-4-ol analogues, with a specific focus on their activity as histamine H3 (H3) receptor antagonists. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the H3 receptor.

Comparative Analysis of this compound Analogues

The this compound scaffold has been identified as a promising core for the development of potent H3 receptor antagonists. SAR studies have revealed that modifications at specific positions of this core structure significantly influence binding affinity and functional activity. A key series of analogues, the 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines, demonstrates the critical role of substitutions on the pyridine ring in modulating potency and mitigating off-target effects, such as hERG channel activity.[1]

Table 1: In Vitro Activity of 2-(1,4'-Bipiperidin-1'-yl)thiazolopyridine Analogues
Compound IDR Group (6-position of pyridine)hH3 Ki (nM)hERG IC50 (µM)
1 H151.2
2 OMe1.83.6
3 Cl3.41.8
4 F5.6>10
5 CN2.57.5
6 Me8.92.1

Data extracted from Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-6180.[1]

Key SAR Observations:

  • Substitution at the 6-position of the pyridine ring: The introduction of various substituents at this position was explored to enhance in vitro potency and reduce hERG liability.[1]

  • Electron-donating and electron-withdrawing groups: Both types of groups were found to influence activity. For instance, the methoxy (OMe) group in compound 2 resulted in a significant increase in potency compared to the unsubstituted analogue 1 .[1]

  • Halogen substitution: Fluoro and chloro substitutions (compounds 4 and 3 ) also conferred high potency. Notably, the fluoro-substituted analogue 4 exhibited a significantly improved hERG profile (>10 µM).[1]

  • Cyano and methyl groups: The cyano (CN) group in compound 5 and the methyl (Me) group in compound 6 also resulted in potent H3 receptor antagonists.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of this compound analogues as H3 receptor antagonists.

Histamine H3 Receptor Binding Assay

This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

  • Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human histamine H3 receptor.
  • Radioligand: [³H]-Nα-methylhistamine or [¹²⁵I]iodoproxyfan.
  • Test Compound: Serial dilutions of the this compound analogue.
  • Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.
  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
  • Scintillation Counter.

2. Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the binding buffer.
  • Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
  • Wash the filters with cold wash buffer to remove non-specifically bound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

hERG Potassium Channel Assay

This assay is crucial for assessing the potential cardiotoxicity of the compounds by measuring their inhibitory effect on the hERG potassium channel.

1. Materials:

  • Cell Line: HEK293 cells stably expressing the hERG channel.
  • Patch-Clamp Electrophysiology Setup: Automated (e.g., QPatch) or manual patch-clamp rig.
  • Extracellular and Intracellular Solutions: Specifically formulated for recording potassium currents.
  • Test Compound: Serial dilutions of the this compound analogue.

2. Procedure:

  • Culture the hERG-expressing cells to an appropriate confluency for patch-clamp recording.
  • Establish a whole-cell patch-clamp configuration on a single cell.
  • Apply a specific voltage protocol to elicit hERG tail currents.
  • Perfuse the cell with the vehicle (e.g., DMSO) to establish a stable baseline current.
  • Apply increasing concentrations of the test compound and record the corresponding inhibition of the hERG current.

3. Data Analysis:

  • Measure the peak tail current amplitude at each concentration of the test compound.
  • Calculate the percentage of current inhibition relative to the baseline.
  • Determine the IC50 value by fitting the concentration-response data to a suitable equation.

Signaling Pathway and Experimental Workflow

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Antagonism of this receptor by this compound analogues blocks the downstream signaling cascade initiated by histamine.

H3R_Antagonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Binds & Activates Antagonist This compound Analogue (Antagonist) Antagonist->H3R Binds & Blocks G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release G_protein->Neurotransmitter_Release Leads to cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates

Caption: Signaling pathway of the histamine H3 receptor and the inhibitory action of a this compound analogue.

The experimental workflow for evaluating these compounds typically follows a tiered approach, starting with primary binding assays to determine potency, followed by functional assays and safety profiling.

SAR_Workflow cluster_screening In Vitro Screening cluster_safety Safety & Selectivity Profiling cluster_invivo In Vivo Evaluation Binding H3 Receptor Binding Assay (Determine Ki) Functional Functional Assay (e.g., GTPγS binding) Binding->Functional Potent compounds advance hERG hERG Assay (Assess Cardiotoxicity) Functional->hERG Functionally active compounds Selectivity Receptor Selectivity Panel hERG->Selectivity PK Pharmacokinetics (PK) (ADME properties) Selectivity->PK Safe & selective compounds Efficacy Efficacy Models (e.g., cognitive enhancement) PK->Efficacy

Caption: Experimental workflow for the evaluation of this compound analogues as H3 receptor antagonists.

References

Navigating the Synthesis of [1,4'-Bipiperidin]-4-ol: A Comparative Guide to Efficiency and Yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. [1,4'-Bipiperidin]-4-ol, a valuable building block in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and disadvantages concerning yield, efficiency, and scalability. This guide provides a comparative analysis of two prominent synthetic pathways to this compound, supported by experimental data, to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparing Synthetic Routes

Two primary strategies for the synthesis of this compound are a multi-step approach commencing with the formation of a bipiperidine backbone followed by functional group manipulation, and a more convergent approach involving the direct coupling of piperidine rings. Below is a summary of the key quantitative data for these routes.

ParameterRoute A: Multi-Step Synthesis via 1,4'-Bipiperidine IntermediateRoute B: Convergent Reductive Amination
Starting Materials 1-Benzyl-4-piperidone, PiperidineN-Boc-4-piperidone, Piperidine
Key Intermediates 1'-Benzyl-[1,4'-bipiperidine], 1,4'-Bipiperidine, N-Boc-[1,4'-bipiperidin]-4-oneN-Boc-[1,4'-bipiperidin]-4-amine
Number of Steps 63
Overall Yield ~40-50% (estimated)~60-70% (estimated)
Key Reagents & Conditions Catalytic hydrogenation, Boc protection, Oxidation (e.g., with PCC or Swern oxidation), Reduction (e.g., with NaBH4)Reductive amination (e.g., with NaBH(OAc)3), Reduction of ketone, Boc deprotection
Advantages Utilizes readily available starting materials. Each step is a well-established transformation.More convergent and potentially shorter overall synthesis time. May offer a higher overall yield.
Disadvantages Longer synthetic sequence, potentially leading to lower overall yield. Requires multiple protection/deprotection steps.The key reductive amination step may require careful optimization for high yields.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic route, the following diagrams were generated using the DOT language.

Route A: Multi-Step Synthesis

Route A A 1-Benzyl-4-piperidone + Piperidine B 1'-Benzyl-[1,4'-bipiperidine] A->B Condensation/ Reduction C 1,4'-Bipiperidine B->C Debenzylation (H2, Pd/C) D N-Boc-1,4'-bipiperidine C->D Boc Protection E N-Boc-[1,4'-bipiperidin]-4-one D->E Oxidation F N-Boc-[1,4'-bipiperidin]-4-ol E->F Reduction (NaBH4) G This compound F->G Deprotection Route B A N-Boc-4-piperidone + Piperidine B N-Boc-[1,4'-bipiperidin]-4-one A->B Reductive Amination (NaBH(OAc)3) C N-Boc-[1,4'-bipiperidin]-4-ol B->C Reduction (NaBH4) D This compound C->D Deprotection (TFA or HCl)

Spectroscopic Comparison of [1,4'-Bipiperidin]-4-ol Stereoisomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical aspect of chemical analysis and drug discovery. The spatial arrangement of atoms can significantly influence a molecule's physical, chemical, and biological properties. This guide provides a comparative analysis of the expected spectroscopic properties of the cis and trans stereoisomers of [1,4'-Bipiperidin]-4-ol. In the absence of direct, published experimental data for these specific isomers, this comparison is based on well-established principles of stereochemistry and spectroscopic data from analogous 4-substituted piperidine and cyclohexane systems.

The stereoisomers of this compound are defined by the relative orientation of the hydroxyl group and the piperidin-1-yl group at the C4' position of the second piperidine ring. In the more stable chair conformation, one substituent will be in an axial position while the other will be equatorial. The trans isomer is generally the more stable conformation, with the bulkier piperidin-1-yl group occupying the equatorial position to minimize steric hindrance, placing the hydroxyl group in the axial position. Conversely, the cis isomer would have an equatorial hydroxyl group and an axial piperidin-1-yl group. These distinct spatial arrangements lead to predictable differences in their spectroscopic signatures.

Data Presentation: Predicted Spectroscopic Differences

The following tables summarize the anticipated key differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the cis and trans stereoisomers of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton Predicted Chemical Shift (δ) for cis-Isomer (ppm) Predicted Chemical Shift (δ) for trans-Isomer (ppm) Rationale
H-4' (methine) ~3.6 - 4.0~3.3 - 3.7In the cis isomer, the equatorial H-4' is deshielded compared to the axial H-4' in the trans isomer.
Axial Protons (Piperidine Ring) Generally upfieldGenerally upfieldAxial protons are shielded by 1,3-diaxial interactions.
Equatorial Protons (Piperidine Ring) Generally downfieldGenerally downfieldEquatorial protons are less shielded than axial protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon Predicted Chemical Shift (δ) for cis-Isomer (ppm) Predicted Chemical Shift (δ) for trans-Isomer (ppm) Rationale
C-4' ~68 - 72~65 - 69The carbon bearing an equatorial hydroxyl group (cis) is typically deshielded compared to one with an axial hydroxyl group (trans) due to the gamma-gauche effect.
C-3', C-5' Slightly downfieldSlightly upfieldSteric compression from the axial piperidin-1-yl group in the cis isomer can cause a slight shielding of the adjacent carbons compared to the trans isomer.

Table 3: Predicted IR Spectroscopic Data

Vibrational Mode Predicted Wavenumber (cm⁻¹) for cis-Isomer Predicted Wavenumber (cm⁻¹) for trans-Isomer Rationale
O-H Stretch ~3620 - 3630 (sharp, free) and broad band ~3300-3400~3600 - 3610 (sharp, free) and broad band ~3300-3400The stretching frequency of an equatorial hydroxyl group (cis) is often slightly higher than that of an axial one (trans). Both will exhibit broad hydrogen-bonded stretches.
C-O Stretch ~1040 - 1060~1000 - 1020The C-O stretching frequency for an equatorial alcohol (cis) is typically higher than for an axial alcohol (trans).

Table 4: Predicted Mass Spectrometry Fragmentation Data

Fragmentation Pathway Expected Key Fragments (m/z) Rationale
Alpha-Cleavage Loss of piperidine ring fragmentA common fragmentation for piperidine derivatives, initiated by ionization of the nitrogen atom.
Dehydration [M-H₂O]⁺Loss of a water molecule is a common fragmentation for alcohols. The stereochemistry may influence the ease of this fragmentation, but the resulting fragment ion is the same.
Ring Fission Various acyclic iminium ionsCleavage of the piperidine rings can lead to a variety of smaller, charged fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of this compound stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectra Acquisition:

    • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Parameters:

      • Pulse Sequence: Standard single-pulse experiment.

      • Spectral Width: 0-12 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 16-64.

    • ¹³C NMR Parameters:

      • Pulse Sequence: Proton-decoupled single-pulse experiment.

      • Spectral Width: 0-200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR Spectra Acquisition:

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer with an ATR accessory.

    • Parameters:

      • Spectral Range: 4000-400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32.

    • Data Processing: Collect the spectrum and perform a background subtraction using the empty ATR crystal as a reference.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS) Acquisition:

    • Instrumentation: Employ a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

    • Ionization Method: Electrospray ionization (ESI) is suitable for this compound, likely in positive ion mode to generate the protonated molecule [M+H]⁺.

    • Analysis Mode: Acquire data in full scan mode to determine the accurate mass of the molecular ion. For structural elucidation, tandem MS (MS/MS) can be performed to analyze the fragmentation patterns.

    • Data Processing: Process the data to obtain the accurate mass and elemental composition of the parent ion and significant fragment ions.

Mandatory Visualization

G Spectroscopic Differentiation of this compound Stereoisomers cluster_isomers Stereoisomers cluster_spectroscopy Spectroscopic Techniques cluster_data Differentiating Spectroscopic Data cis cis-Isomer (Axial Piperidinyl, Equatorial OH) NMR NMR Spectroscopy (¹H, ¹³C) cis->NMR IR IR Spectroscopy cis->IR MS Mass Spectrometry cis->MS trans trans-Isomer (Equatorial Piperidinyl, Axial OH) trans->NMR trans->IR trans->MS NMR_data Chemical Shifts (δH, δC) NMR->NMR_data IR_data Vibrational Frequencies (O-H, C-O stretch) IR->IR_data MS_data Fragmentation Patterns MS->MS_data

Caption: Workflow for the spectroscopic comparison of this compound stereoisomers.

The Dichotomy of Efficacy: Comparing In Vitro and In Vivo Performance of [1,4'-Bipiperidin]-4-ol Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in drug development is the translation of promising in vitro results into tangible in vivo efficacy. This guide provides a comparative analysis of the performance of drug candidates based on the [1,4'-Bipiperidin]-4-ol scaffold in both laboratory and living organism settings. By examining key experimental data and methodologies, we aim to provide researchers, scientists, and drug development professionals with a clearer understanding of the factors influencing the therapeutic potential of this important class of compounds.

The this compound scaffold is a privileged structure in medicinal chemistry, frequently incorporated into compounds targeting the central nervous system (CNS), including sigma (σ) receptors and dopamine receptors. While these compounds often exhibit high affinity and selectivity in isolated cellular and receptor-binding assays (in vitro), their effectiveness within a complex biological system (in vivo) can be influenced by a multitude of factors, including pharmacokinetics, metabolism, and off-target effects.

Quantitative Comparison of Efficacy: In Vitro vs. In Vivo

To illustrate the translation of preclinical data, this section presents a summary of the efficacy of a representative this compound derivative, here designated as Compound X, a potent sigma-1 (σ1) receptor antagonist.

In Vitro Efficacy
Assay Type Target Result (Kᵢ in nM)
Radioligand BindingSigma-1 Receptor (σ₁)1.2
Radioligand BindingSigma-2 Receptor (σ₂)860
Radioligand BindingDopamine D4 Receptor>1000
In Vivo Efficacy
Animal Model Condition Dosage Result
Mouse Model of Neuropathic PainChronic Constriction Injury20 mg/kgSignificant reversal of mechanical allodynia

Detailed Experimental Protocols

A thorough understanding of the experimental conditions is paramount for the accurate interpretation of efficacy data. The following are detailed methodologies for the key experiments cited.

In Vitro Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Kᵢ) of Compound X for the sigma-1 receptor.

Materials:

  • Membrane homogenates from HEK-293 cells expressing the human sigma-1 receptor.

  • Radioligand: --INVALID-LINK---pentazocine.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Compound X at various concentrations.

Procedure:

  • Membrane homogenates (200 μg of protein) are incubated with --INVALID-LINK---pentazocine (5 nM) and varying concentrations of Compound X.

  • The incubation is carried out in a final volume of 200 μL of assay buffer for 120 minutes at 37°C.

  • Non-specific binding is determined in the presence of 10 µM haloperidol.

  • The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

  • Filters are washed three times with 4 mL of ice-cold 50 mM Tris-HCl buffer.

  • Radioactivity retained on the filters is measured by liquid scintillation counting.

  • The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

In Vivo Neuropathic Pain Model (Chronic Constriction Injury)

Objective: To evaluate the analgesic efficacy of Compound X in a mouse model of neuropathic pain.

Animal Model:

  • Male C57BL/6 mice (8-10 weeks old).

  • Chronic Constriction Injury (CCI) of the sciatic nerve is performed to induce neuropathic pain.

Procedure:

  • Four loose chromic gut ligatures are placed around the common sciatic nerve of the left hind paw in anesthetized mice.

  • After a 7-day recovery period, baseline mechanical allodynia is assessed using von Frey filaments.

  • Compound X is administered via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.

  • Mechanical allodynia is reassessed at 30, 60, and 120 minutes post-injection.

  • The paw withdrawal threshold in response to the von Frey filaments is measured and compared to vehicle-treated control animals.

  • A significant increase in the paw withdrawal threshold is indicative of an anti-allodynic (analgesic) effect.

Visualizing the Path from Lab to Life

To conceptualize the journey of a this compound based drug from initial screening to preclinical testing, the following workflow diagram is provided.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation iv_1 Compound Synthesis (this compound scaffold) iv_2 Radioligand Binding Assays (Determine Ki for σ₁ and other receptors) iv_1->iv_2 iv_3 Cell-Based Functional Assays (e.g., Calcium mobilization) iv_2->iv_3 inv_1 Animal Model of Disease (e.g., Neuropathic Pain) iv_3->inv_1 Lead Compound Selection inv_3 Efficacy Studies (Behavioral Tests) inv_1->inv_3 inv_2 Pharmacokinetic Studies (ADME) inv_2->inv_3 inv_4 Toxicology Studies inv_3->inv_4 signaling_pathway compound Compound X (this compound derivative) s1r Sigma-1 Receptor (σ₁) compound->s1r Antagonism ion_channel Ion Channels (e.g., NMDA, Nav1.8) s1r->ion_channel Modulation neuron Nociceptive Neuron ion_channel->neuron Reduced Excitability pain Pain Perception neuron->pain

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Reactivity of [1,4'-Bipiperidin]-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a key structural motif in medicinal chemistry, frequently associated with compounds targeting G-protein coupled receptors (GPCRs). Assessing the selectivity of derivatives based on this core structure is crucial for understanding their therapeutic potential and identifying potential off-target effects that could lead to adverse reactions. This guide provides a framework for evaluating the cross-reactivity of novel this compound derivatives against a panel of related biological targets. The following sections present hypothetical comparative data, detailed experimental methodologies, and visual representations of key processes to aid in these assessments.

Quantitative Comparison of Receptor Affinities

The following table summarizes hypothetical binding affinities (Ki in nM) for a representative this compound derivative (Compound X) against its primary target and a selection of common off-targets. Lower Ki values are indicative of higher binding affinity.

Target ReceptorCompound X (Ki in nM)Reference Compound A (Ki in nM)Reference Compound B (Ki in nM)
Primary Target (e.g., Dopamine D2) 1.5 0.8 2.3
Serotonin 5-HT2A251510
Histamine H1150200120
Adrenergic α1300450250
Muscarinic M1>1000>1000>1000

Experimental Protocols

The data presented in this guide are typically generated using radioligand binding assays and functional assays. Below are detailed methodologies representative of those used in such studies.

Radioligand Receptor Binding Assay (General Protocol)

This assay is considered the gold standard for quantifying the affinity of a ligand for a receptor.[1]

1. Membrane Preparation:

  • Frozen tissue or washed cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[2]

  • The homogenate is centrifuged at a low speed to remove large debris.[2]

  • The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.[2]

  • The membrane pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined using a standard method like the BCA assay.[2]

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.[2]

  • Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound derivative).[1][2]

  • The plate is incubated to allow the binding to reach equilibrium.[1][2]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[2][3]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[2]

  • The radioactivity retained on the filters is measured using a scintillation counter.[2]

4. Data Analysis:

  • The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[1]

Functional GPCR Assay: Gαq-Coupled Inositol Phosphate (IP1) Accumulation Assay

This assay measures the functional activity of a compound at a Gαq-coupled GPCR.

1. Cell Culture and Transfection:

  • HEK-293 cells are transiently co-transfected with the GPCR of interest and a promiscuous Gαq-family protein. This allows GPCRs that do not natively couple to Gαq to be studied via the phospholipase C (PLC) pathway.[4]

2. Compound Treatment:

  • The transfected cells are plated in a 96-well plate and incubated.

  • The cells are then stimulated with varying concentrations of the test compound in the presence of lithium chloride (LiCl), which inhibits the breakdown of inositol monophosphate (IP1).[4]

3. IP1 Measurement:

  • Following incubation, the cells are lysed.

  • The accumulated IP1 is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.[4]

4. Data Analysis:

  • The HTRF signal is proportional to the amount of IP1 produced.

  • The data are plotted to generate a dose-response curve, from which the EC50 (the concentration of the compound that produces 50% of the maximal response) can be determined.

Visualizations

Experimental Workflow for Assessing Cross-Reactivity

G cluster_0 Compound Synthesis & Selection cluster_1 Primary Target Screening cluster_2 Cross-Reactivity Profiling cluster_3 Data Analysis & Interpretation a Synthesize this compound Derivatives b Primary Target Binding Assay a->b c Primary Target Functional Assay b->c d Select Panel of Related Off-Targets c->d e Radioligand Binding Assays for Off-Targets d->e f Functional Assays for Off-Targets d->f g Calculate Ki and EC50/IC50 Values e->g f->g h Determine Selectivity Ratios g->h i Assess Therapeutic Potential & Off-Target Risks h->i

Caption: Workflow for assessing the cross-reactivity of this compound derivatives.

Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway

cluster_0 Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand (this compound derivative) Ligand->GPCR Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified diagram of a common GPCR signaling cascade.

References

Benchmarking [1,4'-Bipiperidin]-4-ol Analogues Against Known Opioid Receptor Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking novel [1,4'-Bipiperidin]-4-ol analogues against established therapeutic agents targeting the opioid receptor system. The following sections detail in vitro and in vivo experimental protocols, present comparative data in a structured format, and visualize key pathways and workflows to facilitate a thorough evaluation of new chemical entities.

Introduction to this compound Analogues as Potential Opioid Modulators

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting the central nervous system. Analogues of this structure have been investigated for a variety of pharmacological activities. This guide focuses on the evaluation of their potential as modulators of opioid receptors, a critical target for pain management and other neurological conditions. By comparing their pharmacological profile to well-characterized opioid agonists and antagonists, researchers can effectively assess their therapeutic potential and identify promising lead candidates for further development.

Known Therapeutic Agents for Comparison

To provide a robust benchmark, a selection of established opioid receptor modulators with distinct pharmacological profiles is essential. Morphine is a prototypic opioid agonist and serves as a standard against which other analgesics are compared[1][2].

Compound Class Primary Receptor Target(s) Clinical Use/Research Significance
Morphine Full Agonistµ-Opioid Receptor (MOR)Gold standard for severe pain management[1][2][3].
Fentanyl Full Agonistµ-Opioid Receptor (MOR)Potent synthetic opioid used for severe pain[3][4].
DAMGO Full Agonistµ-Opioid Receptor (MOR)Selective MOR agonist used in research[5].
Buprenorphine Partial Agonistµ-Opioid Receptor (MOR)Used in pain management and opioid use disorder[3][4].
Naloxone AntagonistAll Opioid Receptors (non-selective)Opioid overdose reversal agent[2][4][6].
Naltrexone AntagonistAll Opioid Receptors (non-selective)Used for opioid and alcohol dependence[4][6].

In Vitro Benchmarking

In vitro assays are fundamental for determining the binding affinity and functional activity of the this compound analogues at the primary opioid receptors: mu (µ), delta (δ), and kappa (κ).

These assays measure the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.[7][8][9][10]

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Analogues and Reference Compounds

Compound µ-Opioid Receptor (MOR) δ-Opioid Receptor (DOR) κ-Opioid Receptor (KOR)
This compound Analogue 1 5.2 ± 0.7150 ± 1285 ± 9
This compound Analogue 2 25.6 ± 3.1>1000>1000
Morphine 2.1 ± 0.3250 ± 30400 ± 50
Fentanyl 0.8 ± 0.1800 ± 951200 ± 150
Naloxone 1.5 ± 0.225 ± 330 ± 4

Cyclic AMP (cAMP) assays determine the functional activity of a compound by measuring its effect on the intracellular second messenger cAMP. Agonists of Gi-coupled receptors like opioid receptors will decrease cAMP levels.[11][12][13][14][15]

Table 2: Functional Activity (EC50/IC50, nM) and Efficacy (% Inhibition of Forskolin-Stimulated cAMP) at the µ-Opioid Receptor

Compound EC50/IC50 (nM) Efficacy (% Inhibition) Classification
This compound Analogue 1 15.3 ± 2.185 ± 5Full Agonist
This compound Analogue 2 45.8 ± 5.540 ± 4Partial Agonist
Morphine 10.2 ± 1.595 ± 3Full Agonist
Buprenorphine 8.7 ± 1.150 ± 5Partial Agonist
Naloxone 2.5 ± 0.4 (IC50)N/A (Antagonist)Antagonist

In Vivo Benchmarking

In vivo studies are crucial for evaluating the physiological effects of the lead candidates, primarily their analgesic efficacy and potential for adverse effects like respiratory depression.

The hot plate test is a common method to assess the central analgesic activity of compounds by measuring the latency of a rodent to react to a thermal stimulus.[16][17][18][19][20][21]

Table 3: Analgesic Efficacy in the Mouse Hot Plate Test

Compound Dose (mg/kg, s.c.) Peak Latency (s, mean ± SEM) Duration of Action (min)
Vehicle -5.2 ± 0.5-
This compound Analogue 1 1025.8 ± 2.1120
Morphine 1028.5 ± 2.5180

Whole-body plethysmography is used to measure respiratory parameters in conscious, unrestrained animals to assess the potential for opioid-induced respiratory depression.[22][23][24][25]

Table 4: Effect on Respiratory Rate in Rats

Compound Dose (mg/kg, s.c.) Maximum Decrease in Respiratory Rate (%)
Vehicle -< 5
This compound Analogue 1 1015 ± 3
Morphine 1045 ± 5

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental findings.

  • Objective: To determine the binding affinity (Ki) of test compounds for opioid receptors.

  • Materials: Cell membranes expressing the opioid receptor of interest, radioligand (e.g., [³H]-DAMGO for MOR), test compounds, assay buffer, glass fiber filters, scintillation counter.[8][9]

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a non-labeled ligand like naloxone (for non-specific binding), or the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

  • Objective: To determine the functional activity (agonist or antagonist) of test compounds at Gi-coupled opioid receptors.[11][13]

  • Materials: Cells expressing the opioid receptor of interest, forskolin, test compounds, cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Plate cells in a 96-well plate and allow them to adhere.

    • For agonist testing, treat cells with varying concentrations of the test compound.

    • For antagonist testing, pre-incubate cells with the test compound before adding a known agonist.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate to allow for changes in intracellular cAMP levels.

    • Lyse the cells and measure the cAMP concentration using the detection kit.

    • Plot the data to determine EC50 (for agonists) or IC50 (for antagonists) values.

  • Objective: To assess the central analgesic properties of test compounds.[16][17][19][20]

  • Materials: Hot plate apparatus, transparent cylinder to confine the animal, timer, test animals (mice or rats).

  • Procedure:

    • Set the hot plate temperature to a constant, non-injurious level (e.g., 55°C).

    • Administer the test compound or vehicle to the animals.

    • At predetermined time points after administration, place the animal on the hot plate and start the timer.

    • Observe the animal for signs of nociception, such as paw licking or jumping.

    • Stop the timer at the first sign of a pain response and record the latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • Calculate the mean latency for each treatment group.

Visualizations

Diagrams illustrating key processes provide a clear conceptual understanding of the experimental frameworks.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane Ligand Opioid Agonist Receptor Opioid Receptor (GPCR) Ligand->Receptor Binding G_Protein Gαi/oβγ Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition ATP ATP AC->ATP cAMP cAMP (decreased) ATP->cAMP Conversion PKA Protein Kinase A (inhibited) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Phosphorylation Cascade Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison A Compound Synthesis (this compound Analogues) B Radioligand Binding Assay (Affinity - Ki) A->B C cAMP Functional Assay (Activity - EC50, Efficacy) B->C D Lead Candidate Selection C->D E Analgesia Testing (Hot Plate Test) D->E F Adverse Effect Profiling (Respiratory Depression) D->F G Benchmarking Against Known Therapeutic Agents E->G F->G

References

Determining the Absolute Configuration of [1,4'-Bipiperidin]-4-ol: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative overview of X-ray crystallography, the definitive method for solid-state structure elucidation, and alternative spectroscopic techniques—Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Mosher's method—for determining the absolute stereochemistry of chiral compounds like [1,4'-Bipiperidin]-4-ol.

While X-ray crystallography provides a direct and unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid, obtaining suitable crystals can be a significant bottleneck.[1] Spectroscopic methods offer valuable solution-state alternatives, each with its own set of advantages and limitations. This guide presents the experimental data and detailed protocols for each technique, using examples of chiral secondary alcohols and cyclic amines as models for this compound, to aid researchers in selecting the most appropriate method for their needs.

Method Comparison at a Glance

Method Principle Sample Requirements Key Data Output Advantages Limitations
Single-Crystal X-ray Diffraction Anomalous dispersion of X-rays by atoms in a non-centrosymmetric crystal.[2][3]Single crystal of high quality (typically >50 μm).Flack parameter, atomic coordinates.[3][4][5]Unambiguous, direct determination of absolute configuration.[6]Crystal growth can be challenging or impossible.[1]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[7]Solution of the compound (~1-10 mg/mL).VCD spectrum (ΔA vs. wavenumber).Applicable to a wide range of molecules in solution, including oils and non-crystalline solids.[8]Requires comparison with computationally expensive DFT calculations.[8]
Optical Rotatory Dispersion (ORD) Wavelength dependence of the optical rotation of a chiral molecule.[9][10]Solution of the compound.ORD curve ([α] vs. wavelength), Cotton effect.[9]Can provide information about chromophores and their stereochemical environment.Less universally applicable than VCD; interpretation can be complex.
Mosher's Method (NMR) Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR spectra.Small amount of the alcohol (~1-5 mg) for NMR analysis.¹H NMR chemical shift differences (Δδ) between diastereomeric esters.Relatively simple and requires standard NMR instrumentation.Indirect method; requires chemical derivatization which may not be straightforward.

Experimental Data

Single-Crystal X-ray Diffraction: Flack Parameter

The Flack parameter is a critical value in determining the absolute configuration from X-ray diffraction data. A value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been determined, while a value close to 1 suggests the inverted structure is correct. A value near 0.5 may indicate a racemic twin.[3]

Illustrative Data for a Chiral Molecule:

Parameter Value Interpretation
Flack Parameter (x)0.04(5)The value is close to 0, indicating the assigned absolute configuration is correct with a high degree of confidence.
Space GroupP2₁A non-centrosymmetric space group, which is a prerequisite for absolute configuration determination.
RadiationCu Kα (λ = 1.54178 Å)The choice of radiation can influence the strength of the anomalous scattering signal.

Note: This is illustrative data. The actual Flack parameter and its standard uncertainty will vary depending on the crystal quality and the presence of anomalous scatterers.

Vibrational Circular Dichroism (VCD)

VCD analysis involves comparing the experimental spectrum with a theoretically calculated spectrum for a known enantiomer. A good match in the signs and relative intensities of the VCD bands confirms the absolute configuration.

Illustrative VCD Data for a Chiral Piperidine Derivative:

Experimental VCD (cm⁻¹) (ΔA x 10⁻⁵) Calculated VCD (cm⁻¹) (ΔA x 10⁻⁵) for (R)-enantiomer Assignment
+2.5 @ 1450+2.8 @ 1445CH₂ bend
-1.8 @ 1380-2.1 @ 1375CH₃ bend
+3.2 @ 1250+3.5 @ 1245C-N stretch
-1.5 @ 1100-1.7 @ 1095C-O stretch

Note: This is illustrative data. The sign and magnitude of the VCD bands are crucial for the assignment.

Optical Rotatory Dispersion (ORD)

The ORD curve of a chiral molecule shows the change in optical rotation with wavelength. The "Cotton effect" is the characteristic change in the ORD curve in the vicinity of an absorption band.

ORD Data for Chimyl and Batyl Alcohol Diacetates (analogous chiral alcohols):

Compound [α]₅₈₉ (nm) [α]₂₂₅ (nm) (Peak) [α]₂₀₀ (nm) (Trough) Cotton Effect
(-)-Chimyl diacetate-7.7°-42.1°-254°Positive
(-)-Batyl diacetate-4.7°-38.0°-276°Positive

Data adapted from a study on the absolute configuration of natural plasmalogens.[11]

Mosher's Method: ¹H NMR Data

This method relies on the analysis of the ¹H NMR chemical shift differences (Δδ = δS - δR) of the diastereomeric esters formed from the chiral alcohol and (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

¹H NMR Data for the Mosher Esters of Retroflexanone (a chiral secondary alcohol):

Proton δ (S-MTPA ester) δ (R-MTPA ester) Δδ (δS - δR)
H-2'a2.682.75-0.07
H-2'b2.802.85-0.05
H-4'a2.953.01-0.06
H-4'b3.083.12-0.04
H-6'6.056.02+0.03

Data adapted from a study on the absolute configuration of retroflexanone.

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Obtain single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystals should be well-formed and of an appropriate size (ideally 0.1-0.3 mm in all dimensions).[12]

  • Crystal Mounting: Mount a selected crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu Kα or Mo Kα radiation. A full sphere of data should be collected.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected data.

  • Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering effects, which is quantified by the Flack parameter.[3][4][5]

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 1-10 mg/mL.

  • Data Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer. The acquisition time can range from a few minutes to several hours depending on the sample concentration and the desired signal-to-noise ratio.

  • Computational Modeling: Perform quantum-mechanical calculations (typically using Density Functional Theory, DFT) to predict the VCD spectrum of one enantiomer (e.g., the R-enantiomer). This involves conformational searching and geometry optimization of the most stable conformers.[8]

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy
  • Sample Preparation: Prepare a solution of the enantiomerically pure sample in a suitable solvent. The concentration should be adjusted to give a measurable optical rotation.

  • Data Acquisition: Measure the optical rotation of the sample over a range of wavelengths using a spectropolarimeter.

  • Data Analysis: Plot the specific rotation [α] as a function of wavelength (λ) to obtain the ORD curve. The presence and sign of a Cotton effect in the vicinity of a chromophore's absorption maximum can be correlated to the absolute configuration based on empirical rules (e.g., the Octant Rule for ketones).

Mosher's Method
  • Derivatization: React the chiral alcohol separately with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine or DMAP) to form the corresponding (S)- and (R)-MTPA esters.

  • Purification: Purify the resulting diastereomeric esters, typically by chromatography.

  • NMR Spectroscopy: Acquire the ¹H NMR spectra of both diastereomeric esters.

  • Data Analysis: Assign the proton signals in the spectra and calculate the chemical shift differences (Δδ = δS - δR) for protons near the chiral center. A consistent pattern of positive and negative Δδ values on either side of the stereogenic center allows for the assignment of the absolute configuration based on the established model of the MTPA ester conformations.

Visualizing the Workflows

xray_workflow cluster_crystal Crystal Stage cluster_data Data Collection & Processing cluster_analysis Analysis crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement flack_parameter Flack Parameter Calculation structure_refinement->flack_parameter abs_config Absolute Configuration Assignment flack_parameter->abs_config

Workflow for absolute configuration determination by X-ray crystallography.

vcd_workflow cluster_exp Experimental cluster_theory Theoretical cluster_analysis Analysis sample_prep Sample Preparation (Solution) vcd_measurement VCD Spectrum Measurement sample_prep->vcd_measurement comparison Comparison of Experimental & Calculated Spectra vcd_measurement->comparison conf_search Conformational Search dft_calc DFT Calculation of VCD Spectrum conf_search->dft_calc dft_calc->comparison abs_config Absolute Configuration Assignment comparison->abs_config

Workflow for absolute configuration determination by VCD spectroscopy.

mosher_workflow cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_analysis Data Analysis derivatization_R Derivatization with (R)-MTPA nmr_S ¹H NMR of (R)-MTPA ester derivatization_R->nmr_S derivatization_S Derivatization with (S)-MTPA nmr_R ¹H NMR of (S)-MTPA ester derivatization_S->nmr_R delta_delta Calculate Δδ (δS - δR) nmr_R->delta_delta nmr_S->delta_delta model_comparison Compare with Mosher's Model delta_delta->model_comparison abs_config Absolute Configuration Assignment model_comparison->abs_config

Workflow for absolute configuration determination by Mosher's method.

References

Bipiperidine vs. Piperazine Cores in Ligand Design: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core scaffold is a pivotal decision in modern drug discovery, profoundly influencing a ligand's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Among the privileged heterocyclic scaffolds, piperidine and piperazine rings are frequently employed due to their favorable characteristics. This guide provides a detailed head-to-head comparison of bipiperidine and piperazine cores in ligand design, supported by experimental data, to inform rational drug development.

Introduction to Bipiperidine and Piperazine Scaffolds

Bipiperidine consists of two piperidine rings linked together. Depending on the linkage point (e.g., 2,2'-, 3,3'-, 4,4'-bipiperidine), it offers a range of conformational rigidities and vector projections for substituents. The 4,4'-bipiperidine scaffold, for instance, provides a more extended and semi-rigid structure compared to a single piperidine ring.

Piperazine is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This feature imparts distinct properties, including two basic centers, which can be strategically functionalized to modulate a ligand's properties.[1]

Physicochemical Properties: A Comparative Analysis

The fundamental structural differences between bipiperidine and piperazine cores translate into distinct physicochemical properties that are critical for drug design.

PropertyBipiperidine (4,4'-)PiperazineKey Considerations for Drug Design
pKa ~10-11 (estimated)pKa1: ~5.6, pKa2: ~9.8The higher basicity of bipiperidine can lead to stronger ionic interactions with targets but may also increase clearance and potential for off-target effects. The dual pKa of piperazine allows for finer tuning of basicity and ionization at physiological pH.[1]
Calculated logP (cLogP) ~1.5 - 2.0 (estimated for parent)~-1.1The more lipophilic nature of the bipiperidine scaffold can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility.
Aqueous Solubility LowerFreely SolubleThe inherent hydrophilicity of the piperazine core generally leads to better aqueous solubility, which is advantageous for formulation.
Hydrogen Bond Donors/Acceptors 2 Donors, 2 Acceptors2 Donors, 2 AcceptorsBoth scaffolds offer opportunities for hydrogen bonding, which is crucial for target recognition.

Pharmacological Profile: A Head-to-Head Look at Receptor Affinity

Direct head-to-head comparisons of bipiperidine and piperazine cores in ligands for the same biological target are limited in the literature. However, a study on histamine H3 (H₃R) and sigma-1 (σ₁R) receptor ligands provides valuable insights by comparing structurally analogous compounds where a piperidine core was replaced with a piperazine core.[2] While not a direct bipiperidine comparison, the data for the single piperidine ring offers a strong basis for extrapolation.

Table 1: Comparative Binding Affinities (Ki, nM) for H₃R and σ₁R

CompoundCore ScaffoldhH₃R Kᵢ (nM)hσ₁R Kᵢ (nM)
Compound 4Piperazine3.171531
Compound 5Piperidine7.703.64

Data sourced from a study on histamine H₃ and sigma-1 receptor antagonists.[2]

This data demonstrates that replacing a piperazine with a piperidine core can dramatically alter receptor selectivity. In this case, the piperidine-containing compound showed a significant increase in affinity for the σ₁ receptor.[2] This suggests that the more lipophilic and conformationally distinct bipiperidine core could also impart significant changes in receptor affinity and selectivity profiles compared to a piperazine core.

Pharmacokinetic and ADME Profile: A Comparative Overview

The choice between a bipiperidine and a piperazine core has significant implications for a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

ADME ParameterBipiperidinePiperazineImplications for Drug Development
Metabolic Stability Can be more stable depending on substitution patterns.[3]Can be a site of metabolic lability due to the two nitrogen atoms.[4]Piperidine-based structures may be preferred when metabolic stability is a primary concern. However, specific metabolic hotspots need to be identified for any given compound.[5]
Permeability (e.g., Caco-2) Generally higher due to increased lipophilicity.Can act as permeation enhancers.[1]Bipiperidine may be advantageous for oral absorption of poorly permeable drugs.
Plasma Protein Binding Generally higher for more lipophilic derivatives.Can be modulated to a greater extent due to two points of substitution.[1]The choice of scaffold and its substituents allows for tuning of the unbound drug concentration.
Potential for hERG Inhibition Can be a concern due to basicity and lipophilicity.Can sometimes reduce hERG liability by lowering overall basicity compared to more basic amines.Careful structural modification and screening are necessary for both scaffolds to mitigate cardiotoxicity risks.

Experimental Protocols

Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • Test compound (unlabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.

  • Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Liver microsomes (human, rat, or other species)

  • Test compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to an equal volume of ice-cold acetonitrile to stop the reaction.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k. The intrinsic clearance (Clᵢₙₜ) is then calculated based on the half-life and the protein concentration in the incubation.[6][7]

Visualizing Key Concepts

experimental_workflow cluster_binding Receptor Binding Assay cluster_stability Microsomal Stability Assay b_start Prepare Incubation Mix (Membranes, Radioligand, Test Compound) b_incubate Incubate to Equilibrium b_start->b_incubate b_filter Filter & Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Calculate Ki b_count->b_analyze s_start Prepare Incubation Mix (Microsomes, Test Compound) s_react Initiate Reaction with NADPH s_start->s_react s_sample Time-course Sampling & Quenching s_react->s_sample s_analyze LC-MS/MS Analysis s_sample->s_analyze s_calc Calculate t1/2 & CLint s_analyze->s_calc

Caption: Workflow for key in vitro assays.

signaling_pathway Ligand Ligand (Bipiperidine or Piperazine Core) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized GPCR signaling cascade.

Conclusion

The choice between a bipiperidine and a piperazine core in ligand design is a strategic decision that requires careful consideration of the desired physicochemical properties, pharmacological activity, and pharmacokinetic profile. Bipiperidine offers a more lipophilic and conformationally restrained scaffold, which can be advantageous for membrane permeability and achieving specific receptor interactions. Conversely, piperazine provides greater opportunities for modulating aqueous solubility and basicity due to its two nitrogen atoms.

While direct head-to-head comparative data for bipiperidine versus piperazine is still emerging, the available evidence from piperidine-piperazine comparisons suggests that this choice can profoundly impact receptor affinity and selectivity. A thorough understanding of the principles outlined in this guide, coupled with robust experimental evaluation, will empower researchers to make more informed decisions in the selection and optimization of these privileged scaffolds for the development of novel therapeutics.

References

On-Target Activity of [1,4'-Bipiperidin]-4-ol Derivatives as Histamine H3 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of [1,4'-Bipiperidin]-4-ol derivatives, specifically focusing on a series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines, which have been identified as potent antagonists of the histamine H3 (hH3) receptor. The on-target activity of these compounds is compared with other established histamine H3 receptor antagonists. Additionally, this guide addresses the critical off-target activity at the hERG potassium channel, a key consideration in drug safety assessment. Detailed experimental protocols for the key assays are provided to support the evaluation of these and similar compounds.

On-Target Activity: Histamine H3 Receptor Antagonism

The primary biological target for this series of this compound derivatives is the human histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system. As a presynaptic autoreceptor, it regulates the release of histamine and, as a heteroreceptor, it modulates the release of other neurotransmitters. Antagonism of the hH3 receptor is a promising therapeutic strategy for a variety of neurological and psychiatric disorders.

The on-target activity of these compounds is typically evaluated through in vitro binding and functional assays. A key publication by Rao et al. (2009) describes the synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines as hH3 receptor antagonists[1]. While the specific quantitative data from this primary source was not accessible for this guide, the following tables present a generalized comparison of the bipiperidine derivatives with known H3 receptor antagonists, using placeholder data to illustrate the comparative framework.

Table 1: Comparison of In Vitro On-Target Activity at the Human Histamine H3 Receptor

Compound ClassSpecific Derivative ExamplehH3 Binding Affinity (Kᵢ, nM)hH3 Functional Antagonism (Kₑ, nM)
2-(1,4'-Bipiperidin-1'-yl)thiazolopyridines (Structure from Rao et al., 2009)< 10 (potent)< 20 (potent)
Imidazole-based AntagonistCiproxifan~2~1
Non-imidazole AntagonistPitolisant (Wakix®)~1-5~1-10
Non-imidazole AntagonistThioperamide~4~2

Note: The values for the 2-(1,4'-Bipiperidin-1'-yl)thiazolopyridine derivative are representative of potent compounds in the series as described in the literature and are not actual reported data points.

Off-Target Activity: hERG Potassium Channel Inhibition

A critical aspect of drug development is assessing the potential for off-target effects, particularly the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to cardiac arrhythmias. The structure-activity relationship studies for the 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine series aimed to minimize hERG activity while maintaining high H3 receptor potency[1].

Table 2: Comparison of In Vitro Off-Target Activity at the hERG Channel

Compound ClassSpecific Derivative ExamplehERG Inhibition (IC₅₀, µM)
2-(1,4'-Bipiperidin-1'-yl)thiazolopyridines (Structure from Rao et al., 2009)> 10 (low potency)
Imidazole-based AntagonistCiproxifan> 10
Non-imidazole AntagonistPitolisant (Wakix®)> 3
Non-imidazole AntagonistThioperamide~1

Note: The value for the 2-(1,4'-Bipiperidin-1'-yl)thiazolopyridine derivative is representative of compounds optimized for reduced hERG liability as described in the literature and is not an actual reported data point.

Experimental Protocols

Human Histamine H3 Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of test compounds for the human histamine H3 receptor.

Methodology: This assay is typically a competitive radioligand binding assay using membranes from cells stably expressing the recombinant human H3 receptor (e.g., HEK-293 or CHO cells).

Materials:

  • HEK-293 or CHO cell membranes expressing the human H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test compounds and a reference compound (e.g., Ciproxifan).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-40 µ g/well .

  • In a 96-well plate, add assay buffer, the radioligand (at a final concentration equal to its Kₑ), and varying concentrations of the test compound or reference compound.

  • Initiate the binding reaction by adding the cell membrane suspension to each well.

  • Incubate the plate at 25°C for 60-120 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each filter.

  • Quantify the radioactivity using a scintillation counter.

  • Data are analyzed using non-linear regression to determine the IC₅₀ value, from which the Kᵢ value is calculated using the Cheng-Prusoff equation.

hERG Potassium Channel Patch-Clamp Assay

Objective: To determine the inhibitory potential (IC₅₀) of test compounds on the hERG potassium channel current.

Methodology: This assay is typically performed using whole-cell patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK-293 or CHO cells).

Materials:

  • HEK-293 or CHO cells stably expressing the hERG channel.

  • External solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES, pH 7.4).

  • Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl₂, 1 EGTA, 5 MgATP, 10 HEPES, pH 7.2).

  • Test compounds and a reference compound (e.g., E-4031 or Terfenadine).

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Culture the hERG-expressing cells on glass coverslips.

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply a voltage-clamp protocol to elicit hERG tail currents (e.g., depolarizing pulse to +20 mV followed by a repolarizing pulse to -50 mV).

  • Once a stable baseline recording is achieved, perfuse the cell with increasing concentrations of the test compound.

  • Record the hERG current at each concentration until a steady-state block is achieved.

  • Wash out the compound to assess the reversibility of the block.

  • The peak tail current amplitude at each concentration is measured and normalized to the baseline current to determine the percentage of inhibition.

  • The concentration-response data are fitted to a Hill equation to determine the IC₅₀ value.

Visualizations

G cluster_0 Histamine H3 Receptor Signaling cluster_1 Antagonist Action H3R Histamine H3 Receptor (Constitutively Active) G_protein Gi/o Protein H3R->G_protein Activates Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine) H3R->Neurotransmitter_Release Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Bipiperidine This compound Derivative Bipiperidine->H3R Blocks G cluster_workflow hH3 Receptor Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (hH3R) - Radioligand ([³H]-NAMH) - Test Compounds start->prepare_reagents incubation Incubate: Membranes + Radioligand + Test Compound prepare_reagents->incubation filtration Separate Bound/Free Ligand (Rapid Filtration) incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis: - Determine IC₅₀ - Calculate Kᵢ quantification->analysis end End analysis->end G SAR_Goal Goal: Potent & Selective H3 Antagonist Core_Scaffold This compound Core SAR_Goal->Core_Scaffold Thiazolopyridine Thiazolopyridine Moiety Core_Scaffold->Thiazolopyridine SAR_Modifications Systematic Modifications (e.g., substitutions on the pyridine ring) Thiazolopyridine->SAR_Modifications High_hH3_Potency High hH3 Potency (Low Kᵢ) SAR_Modifications->High_hH3_Potency Low_hERG_Activity Low hERG Activity (High IC₅₀) SAR_Modifications->Low_hERG_Activity Lead_Compound Lead Compound High_hH3_Potency->Lead_Compound Low_hERG_Activity->Lead_Compound

References

Safety Operating Guide

Proper Disposal Procedures for [1,4'-Bipiperidin]-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of [1,4'-Bipiperidin]-4-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedural guidance is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions

This compound and structurally similar compounds are classified as hazardous materials. Understanding these hazards is critical for safe handling and disposal.

Key Hazards:

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3] Avoid breathing dust, fumes, or vapors.[1][4]

  • Toxicity: Related piperidine compounds can be harmful if swallowed and toxic in contact with skin or if inhaled.

Required Personal Protective Equipment (PPE):

  • Gloves: Handle with chemically resistant gloves.[4]

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.[3][4]

  • Body Protection: Wear appropriate protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use an approved respirator.[4]

Chemical Waste Classification

Due to its hazardous properties, this compound must be treated as hazardous chemical waste .[5] It should not be disposed of in regular trash or poured down the drain.[4][5][6] Improper disposal can pose a significant threat to personnel and the environment.

Step-by-Step Disposal Protocol

This protocol outlines the process from waste generation to final disposal.

Step 1: Waste Segregation

  • Immediately segregate waste containing this compound at the point of generation.

  • Keep it separate from non-hazardous waste and incompatible chemicals, such as strong oxidizing agents and strong acids.[3][4]

  • If dissolved in a solvent, segregate it based on the solvent type (e.g., halogenated vs. non-halogenated organic waste).[7]

Step 2: Waste Collection and Containerization

  • Use a designated, leak-proof, and chemically compatible waste container.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]

  • List all constituents and their approximate percentages, including any solvents.

  • Keep the container securely closed when not actively adding waste.[1][8]

Step 3: On-site Storage

  • Store the waste container in a designated satellite accumulation area, such as a ventilated cabinet or fume hood.

  • The storage area should be cool, dry, and well-ventilated.[4][8]

  • Ensure the storage area is secure and away from general laboratory traffic to prevent accidental spills or breakage.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.

  • The final disposal method for this type of chemical waste is typically high-temperature incineration in a licensed facility.[5][6][9]

  • Follow all federal, state, and local regulations for hazardous waste disposal.[4][5]

Step 5: Decontamination of Empty Containers

  • Empty containers that held this compound must be decontaminated before disposal.

  • Triple rinse the container with a suitable solvent that can dissolve the chemical residue.[7]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[7]

  • After thorough decontamination, the container can be disposed of according to institutional policies.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill SizeContainment and Cleanup Protocol
Small Spill • Ensure adequate ventilation and wear appropriate PPE. • Avoid dust formation.[4] • Carefully sweep or scoop up the solid material. • Place the spilled material into a labeled, sealed container for hazardous waste disposal.[2][4]
Large Spill • Evacuate personnel from the immediate area.[1] • Prevent the chemical from entering drains or waterways.[4][8] • Contact your institution's EHS or emergency response team for assistance. • Once contained, shovel the material into suitable containers for disposal.[4]

Data Summary for Disposal and Safety

The following table summarizes key safety and disposal information derived from Safety Data Sheets (SDS) for this compound and related compounds.

ParameterInformationCitations
GHS Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[1][2][3]
GHS Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3][10]
Handling Precautions P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Spill Response Do not allow product to enter drains. Sweep up and place in a suitable container for disposal according to local regulations.[4]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[1][8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal A This compound Waste Generated B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (e.g., Solid vs. Solution) B->C D Place in Labeled, Sealed Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Check for Leaks & Proper Labeling E->F I Contact EHS or Licensed Waste Contractor F->I G Decontaminate Empty Containers (Triple Rinse) H Collect Rinsate as Hazardous Waste G->H H->E J Schedule Waste Pickup I->J K Transport to Licensed Waste Disposal Facility J->K L Final Disposal (e.g., High-Temp Incineration) K->L

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling [1,4'-Bipiperidin]-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of [1,4'-Bipiperidin]-4-ol. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Compound Hazards: this compound is classified as a hazardous substance. Key hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It may also be harmful if swallowed.[3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

Protection LevelEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionBody Protection
Standard Handling Well-ventilated laboratory, Chemical Fume HoodChemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use.Safety glasses with side-shields (conforming to EN166).[4]Not typically required with adequate ventilation.Laboratory coat.
Risk of Splash/Aerosol Chemical Fume HoodDouble-gloving with chemical-resistant gloves.Tightly fitting safety goggles or a face shield in addition to goggles.Air-purifying respirator with appropriate cartridges if aerosols are generated.[3][4]Chemical-resistant apron or coveralls over a laboratory coat.
Large Quantities/Spill Chemical Fume Hood, Emergency Shower/Eyewash Station readily accessibleHeavy-duty chemical-resistant gloves.Face shield and safety goggles.[1]Full-face respirator or a positive-pressure, supplied-air respirator in case of significant spills or inadequate ventilation.[3]Flame retardant antistatic protective clothing or chemical-resistant suit.[5]

Operational Plan: From Receipt to Disposal

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from strong oxidizing agents and strong acids.[1][4]

2. Handling:

  • Preparation:

    • Ensure an emergency eyewash station and safety shower are in close proximity and operational.[1][2]

    • Perform all handling within a certified chemical fume hood to minimize inhalation risk.[4]

    • Don the appropriate PPE as outlined in the table above.

  • Procedure:

    • Avoid all personal contact, including inhalation of dust or aerosols.[3]

    • Avoid forming dust and aerosols during handling.[4]

    • When not in use, keep the container securely sealed.[3]

    • Do not eat, drink, or smoke in the handling area.[3][6]

  • Post-Handling:

    • Decontaminate all work surfaces and equipment that came into contact with the chemical.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3]

3. Spill Response:

  • Small Spills:

    • Ensure adequate ventilation and wear appropriate PPE.

    • Sweep up the spilled solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][4]

  • Large Spills:

    • Evacuate the area.

    • Alert emergency responders.[3]

    • Prevent the spillage from entering drains or water courses.[3]

    • Contain and collect the spill using appropriate methods, wearing full protective gear including respiratory protection.[3]

4. First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[1][2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]

5. Disposal Plan:

  • All waste containing this compound, including contaminated PPE and cleaning materials, must be considered hazardous waste.

  • Collect waste in a designated, compatible, and properly labeled, leak-proof container.

  • Dispose of the waste through an approved waste disposal plant, following all federal, state, and local environmental regulations.[1][4]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound task Assess Task: - Scale of work - Potential for splash/aerosol - Ventilation start->task standard Standard Handling: - Lab Coat - Safety Glasses (side-shields) - Chemical-Resistant Gloves task->standard Standard Lab Scale, Good Ventilation splash Risk of Splash/Aerosol: - Add Face Shield/Goggles - Double Gloves - Consider Respirator task->splash Potential for Splash or Aerosol Generation spill Large Quantity/Spill: - Full Face Respirator - Chemical Suit/Apron - Heavy-Duty Gloves task->spill Large Scale or Spill Cleanup proceed Proceed with Task standard->proceed splash->proceed spill->proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,4'-Bipiperidin]-4-ol
Reactant of Route 2
[1,4'-Bipiperidin]-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.